molecular formula C3H7BrO2 B587344 3-Bromopropane-1,2-diol-d5 CAS No. 1246820-48-3

3-Bromopropane-1,2-diol-d5

Cat. No.: B587344
CAS No.: 1246820-48-3
M. Wt: 160.02 g/mol
InChI Key: SIBFQOUHOCRXDL-UXXIZXEISA-N
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Description

3-Bromopropane-1,2-diol-d5, also known as this compound, is a useful research compound. Its molecular formula is C3H7BrO2 and its molecular weight is 160.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFQOUHOCRXDL-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopropane-1,2-diol-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the properties of 3-Bromopropane-1,2-diol-d5, a deuterated isotopologue of 3-Bromopropane-1,2-diol. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It covers the chemical and physical properties, potential synthesis routes, metabolic pathways, and key applications, with a focus on its role as an internal standard in quantitative analysis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is the deuterium-labeled form of 3-Bromopropane-1,2-diol.[] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a valuable tool for various scientific applications, primarily in analytical chemistry. The increased mass of deuterium allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts in mass spectrometry-based assays. This property is particularly crucial in pharmacokinetic and metabolic studies during drug development, where precise quantification of analytes in complex biological matrices is required. This guide will delve into the core properties and applications of this important analytical standard.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. For comparative purposes, data for the non-deuterated analogue, 3-Bromopropane-1,2-diol, are also included where available.

Table 1: General and Chemical Properties
PropertyThis compound3-Bromopropane-1,2-diol
IUPAC Name 3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol[2]3-bromopropane-1,2-diol[3]
Synonyms 3-Bromo-1,2-propanediol-d5α-Bromohydrin, Monobromoglycerol[3]
CAS Number 1246820-48-3[2]4704-77-2[3]
Molecular Formula C₃H₂D₅BrO₂[4]C₃H₇BrO₂[3]
Molecular Weight 160.02 g/mol [2][4]154.99 g/mol [3]
InChI Key SIBFQOUHOCRXDL-UXXIZXEISA-N[2]SIBFQOUHOCRXDL-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyThis compound3-Bromopropane-1,2-diol
Appearance Clear, colorless to pale yellow oilViscous liquid or crystalline solid[5]
Boiling Point Not explicitly available72-75 °C @ 0.2 mmHg
Density Not explicitly available1.771 g/mL at 25 °C
Refractive Index Not explicitly availablen20/D 1.518
Solubility Not explicitly available, expected to be similar to the non-deuterated formHighly soluble in water[5]
Storage Temperature 2-8°C[2]2-8°C

Synthesis and Manufacturing

A potential synthetic pathway involves the ring-opening of a suitable deuterated precursor. One such approach could be adapted from the synthesis of 3-Bromo-1,2-propanediol from 3-oxetanol.[6]

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the ring-opening of a deuterated oxetane precursor.

Materials:

  • 3-Oxetanol-d6 (or another suitably deuterated oxetane)

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., Dichloromethane-d2)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-oxetanol-d6 in anhydrous dichloromethane-d2.

  • Add triphenylphosphine to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane-d2 to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions and purification methods. The use of deuterated solvents and reagents is crucial to maintain the isotopic purity of the final product.

Metabolic Pathway of 3-Halopropane-1,2-diols

The metabolism of 3-halopropane-1,2-diols, including the bromo-analogue, is a critical aspect of its toxicology and pharmacology. Studies have shown that these compounds are metabolized via a common intermediate, glycidol (2,3-epoxypropanol).[7] This epoxide is then detoxified through conjugation with glutathione.

The following diagram illustrates the key steps in this metabolic pathway.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) cluster_excretion Excretion 3-Bromopropane-1,2-diol 3-Bromopropane-1,2-diol Glycidol Glycidol 3-Bromopropane-1,2-diol->Glycidol Intramolecular Cyclization GSH_Adduct S-(2,3-dihydroxypropyl)glutathione Glycidol->GSH_Adduct Glutathione S-transferase (GST) catalyzed conjugation with Glutathione (GSH) Mercapturic_Acid N-acetyl-S-(2,3-dihydroxypropyl)cysteine GSH_Adduct->Mercapturic_Acid Further Metabolism Urinary_Excretion Urinary Excretion Mercapturic_Acid->Urinary_Excretion

Metabolic pathway of 3-Bromopropane-1,2-diol.

This pathway highlights the formation of a reactive epoxide intermediate, glycidol, which is subsequently detoxified by glutathione conjugation, a common mechanism for eliminating electrophilic compounds.[][8][9][10][11] The resulting mercapturic acid derivative is then readily excreted in the urine.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Role as an Internal Standard

In quantitative bioanalysis, an internal standard is a compound that is added in a known amount to samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest (the non-deuterated form). This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus compensating for any sample loss or matrix effects.

The workflow for using this compound as an internal standard is depicted below.

quantitative_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of This compound Sample->Spike Extraction Extraction of Analytes Spike->Extraction LC_MS LC-MS or GC-MS Analysis Extraction->LC_MS Peak_Integration Peak Area Integration for both analyte and internal standard LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration in Unknown Samples Calibration_Curve->Quantification

Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantitative Analysis of 3-Bromopropane-1,2-diol in a Biological Matrix

Objective: To quantify the concentration of 3-Bromopropane-1,2-diol in a biological sample (e.g., plasma) using this compound as an internal standard.

Materials:

  • Biological matrix (e.g., plasma)

  • 3-Bromopropane-1,2-diol (analyte standard)

  • This compound (internal standard)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 3-Bromopropane-1,2-diol in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standard, or QC sample, add a fixed volume of the internal standard stock solution.

    • Perform a protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes).

    • Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted samples onto the LC-MS system.

    • Separate the analyte and internal standard using a suitable LC column and mobile phase gradient.

    • Detect the analyte and internal standard using the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both compounds.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Safety and Handling

3-Bromopropane-1,2-diol is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound and its deuterated form in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of its non-deuterated counterpart in complex biological matrices, which is a fundamental requirement for pharmacokinetic and metabolism studies. Understanding its properties, potential synthesis, and metabolic fate, as outlined in this guide, is crucial for its effective application in advancing pharmaceutical research and development.

References

3-Bromopropane-1,2-diol-d5 chemical structure and synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromopropane-1,2-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic routes for this compound. This deuterated internal standard is crucial for quantitative analysis in metabolic research and pharmacokinetic studies.

Chemical Identity and Properties

This compound is the deuterium-labeled form of 3-Bromopropane-1,2-diol.[1] The five deuterium atoms are strategically placed on the carbon backbone, providing a distinct mass signature for use in mass spectrometry-based analyses.[2] Its primary application is as an internal standard for quantitative assays (NMR, GC-MS, or LC-MS) of its non-labeled analogue.[3]

Table 1: Chemical and Physical Properties

Property Value Reference
IUPAC Name 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol [2]
Synonyms 3-Bromo-1,2-propanediol-d5 [1][3]
CAS Number 1246820-48-3 [1][2]
Molecular Formula C₃H₂D₅BrO₂ [3]
Molecular Weight 160.02 g/mol [2][3]
SMILES [2H]C([2H])(O)C([2H])(O)C([2H])([2H])Br [2]
Purity >95% (GC) [2]

| Storage Temperature | -20°C |[2] |

Synthesis Pathways

Route A: Ring-Opening of a Deuterated Oxetane

A novel and efficient method for synthesizing the non-deuterated compound involves the ring-opening of 3-oxetanol.[4] Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) under mild conditions selectively achieves the ring-opening to form 3-bromo-1,2-propanediol.[4] To produce the d5 analogue, this reaction would logically start from a deuterated 3-oxetanol precursor.

Route B: Bromination and Hydroxylation of a Deuterated Allyl Precursor

Another established method involves the bromination and dihydroxylation of an allyl compound. For the non-deuterated analogue, allyl bromide is treated with potassium permanganate in the presence of tert-butanol and water, followed by quenching with sodium sulfite.[5] A potential pathway for the d5 variant could involve starting with a fully deuterated allyl alcohol or a similar deuterated three-carbon precursor, followed by bromination and dihydroxylation steps.

Experimental Protocols (Inferred)

The following protocols are based on the synthesis of the non-deuterated 3-Bromopropane-1,2-diol and are presented as plausible methods for adaptation to its deuterated analogue, assuming the availability of the appropriate deuterated starting materials.

Protocol based on Route A: Ring-Opening of 3-Oxetanol-d5

This protocol is adapted from the work of Sun et al. (2013) on the non-deuterated compound.[4]

  • Reaction Setup: To a solution of 3-oxetanol-d5 (1.0 eq) in dichloromethane, add triphenylphosphine (PPh₃, 1.2 eq) and carbon tetrabromide (CBr₄, 1.2 eq).

  • Reaction Conditions: Stir the mixture at a controlled temperature, for instance, warming from 0°C to 30°C, for approximately 2 hours.[4]

  • Workup and Purification: After the reaction is complete (monitored by TLC or GC), concentrate the mixture in vacuo. The resulting residue can then be purified by flash column chromatography on silica gel to yield the final product, this compound. The non-deuterated synthesis reported a yield of 42%.[4]

Protocol based on Route B: Dihydroxylation of a Deuterated Allyl Bromide

This protocol is adapted from a method described for the synthesis of the non-deuterated compound.[5]

  • Reaction Setup: Prepare a solution of potassium permanganate (2.0 eq) and tert-butanol in water. Cool the mixture to approximately 4°C.

  • Addition of Starting Material: Add deuterated allyl bromide (1.0 eq) to the cooled, heterogeneous slurry at once.

  • Reaction Conditions: Stir the mixture vigorously at 4-5°C for 2.5 hours, monitoring the reaction progress by TLC.[5]

  • Quenching and Extraction: While stirring at 0°C, add solid sodium sulfite to quench the reaction. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification: Add ethyl acetate to the reaction mixture and separate the layers. Extract the aqueous phase further with ethyl acetate. Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by flash chromatography on silica to yield this compound. The non-deuterated synthesis reported a yield of 55.5%.[5]

Visualization of Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for this compound based on the ring-opening of a deuterated oxetane precursor.

G Plausible Synthesis of this compound Start 3-Oxetanol-d5 (Deuterated Precursor) Reagents CBr₄, PPh₃ Dichloromethane 0-30°C, 2h Start->Reagents Product This compound (Final Product) Reagents->Product Ring-Opening Reaction

Caption: Plausible synthesis via ring-opening of a deuterated precursor.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 3-Bromopropane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromopropane-1,2-diol, with a specific focus on the anticipated characteristics of its deuterated analogues. Due to the limited availability of direct experimental data for deuterated 3-Bromopropane-1,2-diol, this document establishes a baseline with the known properties of the non-deuterated compound. It further elucidates the expected isotopic effects of deuterium substitution on the molecule's physical, chemical, and spectroscopic properties. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of key processes to support researchers in the fields of medicinal chemistry, drug development, and materials science.

Introduction

3-Bromopropane-1,2-diol, also known as α-Bromohydrin, is a versatile organic compound featuring a bromine atom and two hydroxyl groups on a three-carbon backbone.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[1][2] The introduction of deuterium, a stable isotope of hydrogen, in place of protium can significantly alter a molecule's metabolic profile, reaction kinetics, and spectroscopic signature. This "isotope effect" is a critical tool in drug discovery for enhancing pharmacokinetic properties and for mechanistic studies.[3]

This guide will first detail the established physical and chemical properties of 3-Bromopropane-1,2-diol. Subsequently, it will explore the theoretical and practical implications of deuteration on these properties.

Physical and Chemical Properties of 3-Bromopropane-1,2-diol

The following tables summarize the known physical and chemical properties of non-deuterated 3-Bromopropane-1,2-diol.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₇BrO₂[4][5]
Molecular Weight 154.99 g/mol [4][5]
Appearance Clear, colorless to pale yellow viscous liquid or crystalline solid.[1][6][1][6]
Boiling Point 72-75 °C at 0.2 mmHg[4][6]
Melting Point 38 °C[1]
Density 1.771 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.518[4][6]
Solubility Highly soluble in water; slightly soluble in chloroform and methanol.[1][6][1][6]
Hygroscopicity Hygroscopic, absorbs moisture from the air.[1][1]
pKa 13.07 ± 0.20 (Predicted)[4][6]
Flash Point >230 °F (>110 °C)[4][6]
Chemical Reactivity and Stability
PropertyDescriptionSource(s)
Reactivity The bromine substituent makes it susceptible to nucleophilic substitution reactions.[2][2]
Stability Stable under normal storage conditions but is light-sensitive.[7][8][7][8]
Incompatible Materials Strong oxidizing agents, acid anhydrides, and acid chlorides.[7][8][7][8]
Hazardous Decomposition Upon thermal decomposition, can release carbon monoxide, carbon dioxide, and hydrogen halides.[7][8][7][8]
Storage Conditions Recommended storage at 2-8°C in a dry, cool, well-ventilated place, protected from light.[4][6][7][4][6][7]

The Deuterium Isotope Effect on 3-Bromopropane-1,2-diol

Deuterium labeling, such as in 3-Bromopropane-1,2-diol-d5, involves the substitution of hydrogen atoms with deuterium.[9] This substitution has minimal impact on the molecule's shape but can significantly influence its properties due to the increased mass of deuterium and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3][10]

Expected Changes in Physical Properties

The introduction of deuterium is expected to cause slight increases in the following physical properties due to stronger intermolecular forces and increased molecular weight:

  • Boiling Point: A slight increase is anticipated.

  • Melting Point: A marginal increase is expected.

  • Density: An increase in density is predicted.

Expected Changes in Chemical Reactivity (Kinetic Isotope Effect)

The most significant impact of deuteration on chemical properties is the Kinetic Isotope Effect (KIE) .[3] If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction rate. This is because the C-D bond has a lower zero-point energy and thus requires more energy to break.[3] For reactions involving 3-Bromopropane-1,2-diol where a C-H bond is cleaved in the slow step, the deuterated analogue will react more slowly.

Spectroscopic Properties of Deuterated 3-Bromopropane-1,2-diol
  • ¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will disappear.

  • ¹³C NMR: The resonance of carbons directly bonded to deuterium will be split into a multiplet due to ¹³C-D coupling. Additionally, a small upfield shift (to the right) in the carbon signal is typically observed, known as a deuterium isotope effect on the ¹³C chemical shift.[11]

In a mass spectrum, the molecular ion peak (M+) for the deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For example, this compound would show a molecular ion peak 5 mass units higher than the non-deuterated compound.[12]

Experimental Protocols

Synthesis of 3-Bromopropane-1,2-diol

A known method for synthesizing 3-Bromopropane-1,2-diol is through the ring-opening reaction of 3-oxetanol.[13]

Materials:

  • 3-Oxetanol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 3-oxetanol in dichloromethane in a round-bottom flask.

  • Add triphenylphosphine to the solution and stir.

  • Slowly add a solution of carbon tetrabromide in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product via column chromatography to yield 3-Bromopropane-1,2-diol.

Note on Deuteration: To synthesize a deuterated version, one would need to start with deuterated 3-oxetanol or use a synthesis route where deuterium can be introduced from a deuterated reagent.

Analytical Characterization

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified product.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.[14]

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Derivatization may be necessary to improve volatility and thermal stability, for example, by converting the hydroxyl groups to trimethylsilyl (TMS) ethers.

Instrumentation and Conditions:

  • Gas Chromatograph: Use a capillary column suitable for polar analytes.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.[12]

Visualizations

Synthesis_Workflow start Starting Materials (3-Oxetanol, PPh3, CBr4) reaction Ring-Opening Reaction in Dichloromethane start->reaction Mix & Stir workup Solvent Removal (in vacuo) reaction->workup Reaction Complete purification Column Chromatography workup->purification Crude Product product Purified 3-Bromopropane-1,2-diol purification->product analysis Characterization (NMR, GC-MS) product->analysis

Caption: General workflow for the synthesis and purification of 3-Bromopropane-1,2-diol.

Analytical_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (Dissolve in CDCl3) nmr_acq Data Acquisition (1H, 13C, 2D NMR) nmr_prep->nmr_acq nmr_analysis Spectral Analysis (Structure Confirmation) nmr_acq->nmr_analysis final_data Combined Structural Data nmr_analysis->final_data ms_prep Sample Preparation (Dilute/Derivatize) ms_acq GC-MS Analysis (EI Mode) ms_prep->ms_acq ms_analysis Data Analysis (MW & Fragmentation) ms_acq->ms_analysis ms_analysis->final_data sample Purified Product sample->nmr_prep sample->ms_prep

Caption: Analytical workflow for the structural elucidation of 3-Bromopropane-1,2-diol.

Kinetic_Isotope_Effect CH_Reactant Reactant (C-H) CH_TS Transition State CH_Reactant->CH_TS Activation Energy (Ea) CH_Product Product CH_TS->CH_Product Conclusion Result: kH / kD > 1 (Reaction is slower with Deuterium) CD_Reactant Reactant (C-D) CD_TS Transition State CD_Reactant->CD_TS Higher Ea CD_Product Product CD_TS->CD_Product

Caption: Logical diagram of the kinetic isotope effect in a rate-determining step.

References

The Enigmatic Mechanism of Action of 3-Bromopropane-1,2-diol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific biological mechanism of action of 3-Bromopropane-1,2-diol-d5 is limited. This guide extrapolates potential mechanisms based on studies of its non-deuterated analog, 3-Bromopropane-1,2-diol, and the structurally related, extensively studied compound, 3-monochloropropane-1,2-diol (3-MCPD). This compound is primarily utilized as a deuterated internal standard for analytical purposes such as NMR, GC-MS, or LC-MS.[1] The introduction of deuterium atoms can influence the pharmacokinetics of a compound, a phenomenon known as the deuterium isotope effect, which may alter its metabolic rate and subsequent biological activity compared to its non-deuterated counterpart.[1][2]

Core Concepts: Metabolic Activation and Toxicity

The biological activity of 3-Bromopropane-1,2-diol and its halogenated analogs is intrinsically linked to their metabolism. The proposed mechanism of action centers on the metabolic conversion of these compounds into reactive electrophilic intermediates that can interact with cellular nucleophiles, including DNA, proteins, and glutathione. This interaction can disrupt normal cellular function and lead to toxicity.

Two primary metabolic pathways are hypothesized based on studies of related α-halohydrins:

  • Epoxide Formation: The molecule can undergo intramolecular cyclization to form a reactive epoxide intermediate, glycidol.[3] Glycidol is a known genotoxic and carcinogenic compound.[4][5] This conversion is thought to be a crucial step in the toxic effects of these compounds.[3]

  • Oxidative Metabolism: The diol moiety can be oxidized by alcohol and aldehyde dehydrogenases to form corresponding carboxylic acids.[4] For instance, 3-MCPD is metabolized to β-chlorolactic acid and subsequently to oxalic acid.[4]

The deuteration at five positions in this compound could potentially slow down the rate of metabolism, particularly if C-H bond cleavage is a rate-determining step in any of the metabolic pathways. This could lead to altered pharmacokinetics and potentially a different toxicity profile compared to the non-deuterated form.

Signaling Pathways and Molecular Interactions

The reactive intermediates generated from the metabolism of 3-Bromopropane-1,2-diol can interact with various cellular components and disrupt signaling pathways.

  • Glutathione Depletion: The epoxide intermediate, glycidol, can be detoxified by conjugation with glutathione (GSH), a key cellular antioxidant.[3] This process is catalyzed by glutathione S-transferases (GSTs). Depletion of cellular GSH can lead to oxidative stress and increased susceptibility to cellular damage.

  • DNA Adduct Formation: The electrophilic nature of glycidol allows it to react with nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, contributing to the genotoxic and carcinogenic potential of the parent compound.

  • Protein Alkylation: Reactive intermediates can also bind to proteins, altering their structure and function. This can affect enzyme activity, receptor signaling, and other critical cellular processes.

The following diagram illustrates the proposed metabolic activation and subsequent cellular interactions of 3-Bromopropane-1,2-diol.

Metabolic Activation and Cellular Interactions of 3-Bromopropane-1,2-diol cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes 3-BPD 3-Bromopropane-1,2-diol Glycidol Glycidol (reactive epoxide) 3-BPD->Glycidol Intramolecular cyclization Oxidized_Metabolites Oxidized Metabolites (e.g., Bromo-lactic acid) 3-BPD->Oxidized_Metabolites Oxidation (ADH/ALDH) DNA_Adducts DNA Adducts Glycidol->DNA_Adducts Alkylation Protein_Adducts Protein Adducts Glycidol->Protein_Adducts Alkylation GSH_Depletion Glutathione (GSH) Depletion Glycidol->GSH_Depletion Conjugation (GST) Genotoxicity Genotoxicity/ Mutagenicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Detoxification Detoxification (Mercapturic acid pathway) GSH_Depletion->Detoxification GSH_Depletion->Cytotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Organ_Toxicity Organ Toxicity (e.g., Kidney, Testis) Cytotoxicity->Organ_Toxicity In Vitro Metabolism Experimental Workflow Start Start: Prepare Liver Microsomes and Reagents Incubation Incubate Microsomes with This compound and NADPH-generating system Start->Incubation Time_Points Stop Reaction at Various Time Points Incubation->Time_Points Sample_Processing Process Samples (e.g., Protein Precipitation, Extraction) Time_Points->Sample_Processing GSH_Assay Measure Glutathione Levels Time_Points->GSH_Assay Analysis Analyze Metabolites by LC-MS/MS Sample_Processing->Analysis Data_Analysis Data Analysis: - Determine kinetic parameters - Quantify GSH depletion Analysis->Data_Analysis GSH_Assay->Data_Analysis End End: Report Findings Data_Analysis->End

References

Technical Guide: 3-Bromopropane-1,2-diol-d5 (CAS No. 1246820-48-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromopropane-1,2-diol-d5, a deuterated stable isotope-labeled compound. The primary focus of this document is its application as an internal standard in quantitative analytical methodologies, particularly in the context of food safety and quality control.

Core Compound Data

This compound is the deuterated analogue of 3-Bromopropane-1,2-diol.[1] Its Chemical Abstracts Service (CAS) number is 1246820-48-3 .[2][3] The strategic replacement of five hydrogen atoms with deuterium results in a molecule that is chemically identical to its non-labeled counterpart but possesses a distinct mass, making it an ideal internal standard for mass spectrometry-based analyses.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that specific values, such as exact purity, may vary between batches and suppliers, and a Certificate of Analysis for a specific lot should be consulted for the most accurate data.

PropertyValueReference
CAS Number 1246820-48-3[2][3]
Molecular Formula C₃D₅H₂BrO₂[3]
Molecular Weight 160.02 g/mol [3]
Appearance Clear Colourless to Pale Yellow Oil
Purity >95% (by GC)[3]
Storage Temperature -20°C[3]
IUPAC Name 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol[3]
InChI Key SIBFQOUHOCRXDL-UXXIZXEISA-N

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accurate and precise quantification in complex matrices. By adding a known amount of the deuterated standard to a sample at an early stage of the analytical process, it is possible to correct for variations in sample preparation, extraction, and instrument response.

A significant area of application is in the food safety sector for the determination of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters in various food products like soy sauce, edible oils, and infant formula.[4][5][6] 3-MCPD is a food processing contaminant classified as a possible human carcinogen, making its accurate quantification crucial.[4][5]

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard, such as this compound, in a quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Soy Sauce, Edible Oil) Spike Spike with known amount of This compound Sample->Spike Extraction Extraction of Analytes (Analyte + Internal Standard) Spike->Extraction Derivatization Derivatization (e.g., with Phenylboronic Acid) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Peak_Integration Peak Area Integration (Analyte and Internal Standard) GC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Workflow for Quantitative Analysis

Experimental Protocols

The following is a representative experimental protocol for the determination of 3-MCPD in a food matrix using this compound as an internal standard, based on established methodologies.

Materials and Reagents
  • This compound (Internal Standard Stock Solution)

  • 3-MCPD (Analyte Standard Stock Solution)

  • Sample Matrix (e.g., Soy Sauce, Palm Oil)

  • Solvents (e.g., Tetrahydrofuran, Methanolic Sulfuric Acid, n-Hexane, Isooctane)

  • Reagents for extraction and derivatization (e.g., Sodium Bicarbonate, Phenylboronic Acid)

  • Anhydrous Sodium Sulfate

Preparation of Standard and Sample Solutions
  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 5 µg/mL in a suitable solvent like tetrahydrofuran.[7]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extracts with known concentrations of 3-MCPD and a constant concentration of the internal standard working solution.

  • Sample Preparation:

    • Weigh approximately 100 mg of the homogenized oil sample into a glass tube.[7]

    • Add a known volume of the internal standard working solution (e.g., 80 µL of 5 µg/mL solution).[7]

    • Proceed with the extraction and derivatization steps as outlined in the chosen analytical method (e.g., acidic transesterification for 3-MCPD esters).[7]

Sample Extraction and Derivatization (Example for Edible Oils)
  • Transesterification (for 3-MCPD esters): Dissolve the sample in a suitable solvent and add a methanolic sulfuric acid solution. Incubate at 40°C for 16 hours to release free 3-MCPD.[7]

  • Neutralization: Stop the reaction by adding a saturated sodium bicarbonate solution.[7]

  • Extraction: Evaporate the organic solvents and extract the aqueous residue with a suitable organic solvent.

  • Derivatization: Add a derivatizing agent such as phenylboronic acid to the dried extract to improve the volatility and chromatographic properties of 3-MCPD and its deuterated internal standard.[4]

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a DB-5ms.[5]

    • Injector: Split/splitless inlet at 280°C.[5]

    • Oven Temperature Program: A programmed temperature gradient to ensure separation of the analytes from matrix components. For example, start at 50°C, hold for 1 minute, then ramp to 145°C at 40°C/min, hold for 5 minutes, then ramp to 320°C at 40°C/min and hold for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Monitored Ions: Specific ions for the derivatized 3-MCPD and this compound are monitored. For the phenylboronic acid derivative, characteristic ions for 3-MCPD are m/z 147 and for the d5-internal standard is m/z 150.[9]

Data Analysis and Quantification
  • Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a critical tool for researchers and analytical chemists, enabling accurate and reliable quantification of 3-MCPD in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry helps to mitigate errors arising from sample preparation and instrumental variability, ensuring high-quality data for food safety monitoring and other applications. The experimental protocols and workflows provided in this guide offer a framework for the successful implementation of this deuterated standard in a laboratory setting.

References

Technical Guide: Isotopic Purity and Enrichment of 3-Bromopropane-1,2-diol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of 3-Bromopropane-1,2-diol-d5, a deuterated analog of 3-Bromopropane-1,2-diol. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection of contaminants like 3-monochloropropane-1,2-diol (3-MCPD) and glycidol in food products and other matrices.[1] Its deuteration provides a distinct mass shift, allowing for precise quantification.

Compound Specifications

This compound is a stable, non-radioactive isotopically labeled compound. Below are its key chemical and physical properties.

PropertyValue
Chemical Name 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol
Molecular Formula C₃H₂D₅BrO₂
Molecular Weight 160.02 g/mol
CAS Number 1246820-48-3
Appearance Clear Colourless to Pale Yellow Oil
Chemical Purity (GC) >95%
Storage Temperature -20°C

Data sourced from commercial supplier information.[2][3]

Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the target deuterated compound in relation to its non-deuterated and partially deuterated counterparts. Isotopic enrichment, on the other hand, specifies the percentage of deuterium atoms at the labeled positions. While a specific Certificate of Analysis with detailed isotopic distribution for this compound is not publicly available, the isotopic purity for analogous deuterated glycerol compounds is typically high. For instance, Glycerol-1,1,2,3,3-d5 is commercially available with an isotopic purity of 98 atom % D. Based on this, a representative isotopic distribution for a batch of this compound can be extrapolated.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueMass ShiftExpected Abundance (%)
d5+5> 98.0
d4+4< 2.0
d3+3< 0.5
d2+2< 0.1
d1+1< 0.1
d0 (unlabeled)0< 0.1

Note: This data is representative and may vary between different manufacturing batches. For precise data, a batch-specific Certificate of Analysis should be consulted.

Experimental Protocols for Determining Isotopic Purity and Enrichment

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach for the comprehensive characterization of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful technique for determining the location and extent of deuteration.

Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment at each site.

Methodology:

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify and quantify any residual non-deuterated sites.

    • Acquire a ²H NMR spectrum to observe the signals from the deuterium nuclei. The chemical shifts will correspond to the positions of deuteration.

    • Acquire a ¹³C NMR spectrum, which can also show the effect of deuterium substitution on the carbon chemical shifts.

  • Data Analysis:

    • In the ¹H NMR spectrum, the integration of the residual proton signals relative to an internal standard can be used to calculate the overall percentage of deuteration.

    • The ²H NMR spectrum will confirm the specific sites of deuteration. The relative integrals of the signals can provide information about the isotopic distribution at each labeled position.

NMR Workflow for Isotopic Purity Analysis.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the overall isotopic distribution of the compound by separating and quantifying the different isotopologues based on their mass-to-charge ratio (m/z).

Objective: To determine the relative abundance of each isotopologue (d0 to d5).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) and a separation technique (e.g., Gas Chromatography - GC or Liquid Chromatography - LC).

  • Data Acquisition:

    • Inject the sample into the LC-MS or GC-MS system.

    • Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Identify the molecular ion cluster corresponding to this compound.

    • Measure the intensity of the peaks for the d5, d4, d3, d2, d1, and d0 isotopologues.

    • Calculate the relative abundance of each isotopologue as a percentage of the total.

cluster_ms Mass Spectrometry Workflow sample_prep Sample Preparation (Dilute Solution) injection GC/LC Separation sample_prep->injection ionization Ionization (e.g., ESI) injection->ionization detection Mass Analysis (High Resolution MS) ionization->detection analysis Data Analysis (Isotopologue Distribution) detection->analysis

MS Workflow for Isotopic Distribution Analysis.

Application: Internal Standard in 3-MCPD and Glycidol Analysis

This compound is a critical component in the analytical workflow for the determination of 3-MCPD and glycidyl esters in edible oils, as outlined in methods such as AOCS Official Method Cd 29c-13.

The workflow involves the following key steps:

  • Sample Preparation: The oil sample is mixed with the internal standard (this compound).

  • Hydrolysis/Transesterification: The esters of 3-MCPD and glycidol are hydrolyzed or transesterified to their free forms.

  • Derivatization: The free diols are derivatized, often with phenylboronic acid (PBA), to make them more volatile and suitable for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The known concentration of the deuterated internal standard allows for accurate quantification of the target analytes.

cluster_workflow Workflow for 3-MCPD and Glycidol Analysis start Edible Oil Sample add_is Add this compound (Internal Standard) start->add_is hydrolysis Alkaline Transesterification add_is->hydrolysis derivatization Derivatization with Phenylboronic Acid hydrolysis->derivatization analysis GC-MS Analysis derivatization->analysis quantification Quantification of 3-MCPD and Glycidol analysis->quantification

Workflow for Contaminant Analysis using a Deuterated Standard.

Conclusion

The high isotopic purity and enrichment of this compound make it an excellent internal standard for sensitive and accurate quantitative analyses. A thorough understanding of its isotopic composition, determined through NMR and MS techniques, is crucial for ensuring the reliability of analytical data in research, drug development, and food safety applications. Researchers and scientists should always refer to the supplier's Certificate of Analysis for batch-specific isotopic purity data.

References

The Role of 3-Bromopropane-1,2-diol-d5 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted potential of 3-Bromopropane-1,2-diol-d5, a deuterated isotopologue of 3-bromopropane-1,2-diol, in the realm of metabolic studies. While research directly employing this specific deuterated compound is emerging, its utility can be largely inferred from the extensive studies on its chlorinated analog, 3-monochloropropane-1,2-diol (3-MCPD), and the established principles of stable isotope labeling in metabolic research.[1][2][3] This document provides an in-depth overview of its core applications, from serving as a robust internal standard to its potential as a tracer for elucidating metabolic pathways and toxicological mechanisms.

Core Applications in Metabolic Studies

The primary applications of this compound in metabolic research fall into two main categories: its use as an internal standard for accurate quantification and as a metabolic tracer to investigate biotransformation and toxicokinetics.

High-Fidelity Internal Standard for Bioanalysis

In quantitative analysis, particularly mass spectrometry-based methods like GC-MS and LC-MS, deuterated standards are the gold standard for ensuring accuracy and precision.[4][5] this compound, by virtue of its structural and chemical similarity to the non-labeled analyte, co-elutes and exhibits similar ionization efficiency. Its key advantage is its mass shift of +5 Da, which allows for clear differentiation from the endogenous or unlabeled compound, effectively compensating for matrix effects and variations in sample preparation and instrument response.[4][6]

Key Advantages:

  • Minimizes variability during sample extraction and cleanup.

  • Corrects for matrix-induced signal suppression or enhancement.

  • Improves the accuracy and reproducibility of quantification.

Metabolic Tracer for Pathway Elucidation and Toxicokinetic Studies

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of xenobiotics in biological systems.[1][3][7] Administering this compound allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[1][8] By analyzing biological matrices (e.g., plasma, urine, tissues) for deuterium-labeled metabolites, novel biotransformation pathways can be identified and characterized.

This is particularly relevant for the broader class of halopropanols, which are known food processing contaminants with potential toxicities, including nephrotoxicity and reproductive toxicity.[9][10][11] Understanding their metabolism is crucial for risk assessment.

Hypothetical Metabolic Pathways of 3-Bromopropane-1,2-diol

Based on the known metabolism of the closely related 3-MCPD and other 3-halopropan-1,2-diols, a probable metabolic pathway for 3-Bromopropane-1,2-diol can be proposed.[11][12][13][14][15] The primary routes of metabolism are expected to involve oxidation and conjugation reactions.

The deuterium label on this compound would be retained through these metabolic steps, enabling the identification of downstream metabolites using mass spectrometry.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A This compound B β-Bromolactaldehyde-d5 (Intermediate) A->B Alcohol Dehydrogenase E Glycidol-d5 (Intermediate) A->E Dehydrobromination F Glutathione Conjugate-d5 A->F Direct Conjugation (Minor Pathway) C β-Bromolactic acid-d5 B->C Aldehyde Dehydrogenase D Oxalic acid-d5 C->D Further Oxidation E->F Glutathione S-transferase G Mercapturic Acid-d5 (Urinary Metabolite) F->G Further Processing

Caption: Proposed metabolic pathways of this compound.

Data Presentation: Quantitative Applications

The use of this compound as an internal standard allows for the generation of precise quantitative data. The following tables illustrate the types of data that can be obtained in metabolic and toxicokinetic studies, using 3-MCPD as a proxy due to the availability of published data.

Table 1: Illustrative Pharmacokinetic Parameters of a Halopropanediol in Rats

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL135.00
Tmax (Time to Cmax)h2.5
T½ (Half-life)h3.87
AUC₀-∞ (Area Under the Curve)h·ng/mL458.47
CL (Clearance)L/h/g3.50
Vd (Volume of Distribution)L/g21.34
Data derived from studies on 3-MCPD esters, which are hydrolyzed to 3-MCPD in vivo.[16]

Table 2: Method Validation Parameters for Quantification using a Deuterated Standard

ParameterUnitValue
Linearity (r²)-≥ 0.999
Limit of Detection (LOD)µg/kg0.003
Limit of Quantification (LOQ)µg/kg0.009
Recovery%95 - 105
Relative Standard Deviation (RSD)%< 15
Typical validation parameters for methods using deuterated internal standards for 3-MCPD analysis.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Protocol 1: Quantification of 3-Bromopropane-1,2-diol in Biological Matrices using GC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of its unlabeled counterpart.

  • Sample Preparation:

    • Homogenize a known quantity of the biological sample (e.g., 1g of tissue, 1mL of plasma).

    • Spike the sample with a known concentration of this compound internal standard solution (e.g., 10 µg/mL).[5][17]

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common LLE solvent is methyl tert-butyl ether (MTBE).[17]

    • Dehydrate the extract using anhydrous sodium sulfate.

  • Derivatization:

    • To improve chromatographic properties and sensitivity, derivatize the diol functional groups. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with diols to form a stable cyclic ester.[17][18]

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent and add the PBA solution. The reaction is typically rapid at room temperature.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Monitor characteristic ions for the derivatized analyte and the deuterated internal standard.

  • Quantification:

    • Calculate the concentration of the analyte based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

G A Biological Sample (e.g., Plasma, Tissue) B Spike with This compound (Internal Standard) A->B C Extraction (LLE or SPE) B->C D Derivatization (e.g., with PBA) C->D E GC-MS Analysis (SIM or MRM) D->E F Data Analysis & Quantification E->F

Caption: Workflow for quantification using a deuterated internal standard.

Protocol 2: In Vivo Metabolic Tracer Study

This protocol provides a framework for an animal study to trace the metabolism of 3-Bromopropane-1,2-diol.

  • Animal Dosing and Sample Collection:

    • Administer a single, known dose of this compound to laboratory animals (e.g., Sprague Dawley rats) via a relevant route (e.g., oral gavage).

    • House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined time course (e.g., 0-6, 6-12, 12-24, 24-48 hours).

    • Collect blood samples at specific time points post-dosing.

    • At the end of the study, collect relevant tissues (e.g., liver, kidney, testes) for analysis.[19]

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize tissue samples.

    • Prepare urine, feces, plasma, and tissue homogenates for analysis, typically involving extraction procedures as described in Protocol 1.

  • Metabolite Identification:

    • Analyze the processed samples using high-resolution mass spectrometry (e.g., LC-QTOF-MS or LC-Orbitrap-MS).

    • Screen the data for parent compound (this compound) and potential metabolites. The presence of the deuterium label will result in characteristic isotopic patterns and mass shifts, aiding in the identification of drug-related material.

    • Use tandem MS (MS/MS) to obtain structural information on the putative metabolites.

  • Pathway Elucidation:

    • Based on the identified metabolites, construct the metabolic pathway of 3-Bromopropane-1,2-diol.

    • Quantify the major metabolites in different matrices to understand the toxicokinetics and preferred routes of elimination.

Conclusion

This compound is a powerful and versatile tool for modern metabolic research. Its primary, validated use as an internal standard ensures the generation of high-quality, reliable quantitative data for its non-labeled analog. Furthermore, its potential as a stable isotope tracer opens up significant avenues for detailed investigation into the metabolic pathways, toxicokinetics, and mechanisms of action of halopropanols. The methodologies and conceptual frameworks presented in this guide, derived from extensive research on related compounds, provide a solid foundation for researchers, scientists, and drug development professionals to leverage the capabilities of this compound in their studies.

References

Safety and handling precautions for 3-Bromopropane-1,2-diol-d5.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Bromopropane-1,2-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No: 1246820-48-3), a deuterated analog of 3-Bromopropane-1,2-diol.[1][2] Given its classification as a hazardous substance, adherence to strict safety protocols is imperative to mitigate risks during its handling, use, and storage. This document outlines the known hazards, precautionary measures, and emergency procedures based on available safety data sheets and chemical information.

Hazard Identification and Classification

3-Bromopropane-1,2-diol is classified as a hazardous chemical. The deuterated form should be handled with the same precautions. The primary hazards are associated with its corrosive nature and potential for target organ toxicity.

GHS Hazard Classification [3]

Hazard ClassCategory
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1
Specific target organ toxicity (single exposure)3

Summary of Hazards:

  • H314: Causes severe skin burns and eye damage. [4]

  • H335: May cause respiratory irritation.

  • The toxicological properties of this specific deuterated compound have not been fully investigated.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
CAS Number 1246820-48-3[2]
Molecular Formula C₃D₅H₂BrO₂[2]
Molecular Weight 160.02 g/mol [1][2]
Appearance Clear, viscous liquid[3]
Boiling Point 72 - 75 °C @ 0.2 mmHg[3]
Flash Point > 110 °C / > 230 °F[3]
Solubility Highly soluble in water.[5] Limited solubility in non-polar solvents.[5]
Purity >95% (GC)[2][6]

Toxicological Information

While comprehensive toxicological data for the deuterated form is not available, the information for the parent compound, 3-Bromopropane-1,2-diol, indicates significant hazards.

  • Acute Toxicity: No acute toxicity information is available for this specific product.[3]

  • Skin Corrosion/Irritation: Causes severe skin burns (Category 1B).[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[3]

  • Respiratory Irritation: May cause respiratory system irritation.[3]

  • Carcinogenicity: No information available to indicate carcinogenicity.[3]

  • Sensitization: No information available regarding sensitization.[3]

Handling and Storage

Strict adherence to proper handling and storage protocols is essential to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

PPE_Selection Personal Protective Equipment (PPE) Workflow cluster_ppe Mandatory PPE for All Handling cluster_tasks Task-Specific Respiratory Protection ppe1 Safety Goggles or Face Shield (EN 166) ppe2 Chemical-Resistant Gloves (Nitrile, Neoprene) ppe3 Fully-Buttoned Lab Coat ppe4 Closed-Toe Shoes task1 Handling small quantities in a certified fume hood resp1 No additional respiratory protection typically needed task1->resp1 task2 Risk of aerosol generation or exceeding exposure limits resp2 Use NIOSH/MSHA or EN 149 approved respirator task2->resp2

PPE Selection Workflow
Safe Handling Practices

  • Work exclusively under a chemical fume hood.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.

  • Ensure safety showers and eyewash stations are readily accessible.[3]

Storage Conditions

Proper storage is critical to prevent degradation and ensure safety.

  • Temperature: Keep refrigerated.[3] Some suppliers recommend storage at -20°C.[2][6]

  • Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Protection: Protect from light and excess heat.[3]

  • Segregation: Store away from incompatible materials.

Incompatible Materials

Avoid contact with the following substances to prevent hazardous reactions.

Incompatible_Materials substance This compound incompatible_header Incompatible With substance->incompatible_header oxidizers Strong Oxidizing Agents incompatible_header->oxidizers anhydrides Acid Anhydrides incompatible_header->anhydrides chlorides Acid Chlorides incompatible_header->chlorides

Chemical Incompatibility Chart

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

The following diagram outlines the initial response to various exposure routes. Always seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

First_Aid_Workflow First-Aid Emergency Response cluster_routes Exposure Route cluster_actions Immediate Action start Exposure Occurs inhalation Inhalation start->inhalation skin Skin/Hair Contact start->skin eyes Eye Contact start->eyes ingestion Ingestion start->ingestion action_inhale Move to fresh air. Keep at rest. inhalation->action_inhale action_skin Take off contaminated clothing. Rinse skin with water/shower. skin->action_skin action_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. eyes->action_eyes action_ingest Rinse mouth. DO NOT induce vomiting. ingestion->action_ingest end Immediately Call a POISON CENTER or Doctor/Physician action_inhale->end action_skin->end action_eyes->end action_ingest->end

First-Aid Response Workflow
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

Spill_Response Accidental Spill Response Procedure spill Spill Detected step1 Ensure adequate ventilation. Wear full PPE. spill->step1 step2 Soak up with inert absorbent material (e.g., sand, vermiculite). step1->step2 step3 Collect into suitable, closed containers for disposal. step2->step3 step4 Wash spill area thoroughly. step3->step4 disposal Dispose of contents/container to an approved waste disposal plant. step4->disposal

References

Methodological & Application

Application Note: High-Sensitivity Quantification of Glycidol in Food Matrices Using 3-Bromopropane-1,2-diol-d5 as an Internal Standard by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in food safety analysis and quantitative mass spectrometry.

Introduction

Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation, matrix effects, and instrument drift.[1][2] To ensure accuracy and precision, an internal standard (IS) is employed to normalize these variations.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative LC-MS/MS and GC-MS/MS assays.[2][3] These standards are chemically and physically almost identical to the analyte, causing them to co-elute and experience similar ionization effects, which allows for effective compensation for analytical variability.[3][4]

This application note details a robust and sensitive method for the quantification of glycidol, a processing-induced contaminant found in refined edible oils and fats.[5] The method involves the conversion of glycidol to 3-bromopropane-1,2-diol (3-MBPD) and utilizes its deuterated analogue, 3-bromopropane-1,2-diol-d5 (d5-3-MBPD), as an internal standard for accurate quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of the Method

Glycidyl fatty acid esters (GEs) are contaminants that form during the high-temperature refining of edible oils.[5] Due to their potential health risks, regulatory bodies have set maximum levels for their presence in food products.[6] The analytical challenge lies in accurately measuring the glycidol content derived from these esters.

The described method is an indirect approach where GEs are first hydrolyzed to release free glycidol. The sample is then treated with a bromide salt solution (e.g., sodium bromide) under acidic conditions, which converts the reactive glycidol epoxide into the more stable 3-bromopropane-1,2-diol (3-MBPD).[7]

To correct for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, a known quantity of deuterated internal standard, this compound, is added to the sample at the initial stage.[7] Both the analyte (as 3-MBPD) and the internal standard (d5-3-MBPD) are then derivatized with phenylboronic acid (PBA) to improve their chromatographic properties and mass spectrometric response prior to GC-MS/MS analysis.[8][9] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Weigh Oil Sample (e.g., 100 mg) add_is 2. Add Internal Standard (this compound) sample->add_is hydrolysis 3. Acidic Transesterification (with NaBr solution) add_is->hydrolysis derivatization 4. Derivatization (with Phenylboronic Acid) hydrolysis->derivatization extraction 5. Liquid-Liquid Extraction (e.g., with n-Heptane) derivatization->extraction gcms 6. GC-MS/MS Analysis extraction->gcms integration 7. Peak Integration (Analyte & IS) gcms->integration calibration 8. Calibration Curve (Ratio vs. Concentration) integration->calibration quant 9. Quantify Glycidol Concentration calibration->quant

Caption: Workflow for Glycidol Quantification.

Protocols

Reagents and Materials
  • Solvents: n-Heptane, Tetrahydrofuran (THF), Toluene (all HPLC or GC grade).

  • Standards: 3-Bromopropane-1,2-diol (3-MBPD), this compound (d5-3-MBPD), Phenylboronic acid (PBA).

  • Reagents: Sodium bromide (NaBr), Sodium hydrogen carbonate (NaHCO3), Anhydrous sodium sulfate.

  • Equipment: Screw-cap test tubes, vortex mixer, centrifuge, GC-MS/MS system.

Preparation of Standard and Reagent Solutions
  • Internal Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh and dissolve d5-3-MBPD in THF or Toluene.[10]

  • Calibration Standard Stock Solution (e.g., 10 µg/mL): Accurately weigh and dissolve 3-MBPD in THF or Toluene.[10] Prepare a series of working calibration standards by serial dilution.

  • Acidified Sodium Bromide Solution: Prepare an aqueous solution of sodium bromide and acidify as required by the specific validated method (e.g., with sulfuric acid).[10]

  • Sodium Hydrogen Carbonate Solution (0.6% w/v): Dissolve NaHCO3 in deionized water.[10]

Sample Preparation Protocol
  • Accurately weigh approximately 100 mg of the oil or fat sample into a screw-cap test tube.[10]

  • Add 50 µL of the Internal Standard solution (d5-3-MBPD) and 2 mL of THF. Vortex for 15 seconds.[10]

  • Add 30 µL of the acidified sodium bromide solution, vortex vigorously, and incubate at 50°C for 15 minutes. This step converts glycidol to 3-MBPD.[10]

  • Stop the reaction by adding 3 mL of the 0.6% sodium hydrogen carbonate solution.[10]

  • Add 2 mL of n-heptane, vortex for 15 seconds, and allow the phases to separate (centrifugation can be used to aid separation).[10]

  • Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Add the derivatizing agent, phenylboronic acid, to the dried extract.

  • Incubate to allow the formation of PBA derivatives of 3-MBPD and d5-3-MBPD.[8]

  • The resulting solution is ready for injection into the GC-MS/MS system.

Data Presentation

GC-MS/MS Instrumental Parameters

The following table provides typical instrument parameters for the analysis of PBA-derivatized 3-MBPD.

ParameterSetting
Gas Chromatograph
Injection Volume1.0 µL
Injection ModePulsed Splitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate0.8 - 1.5 mL/min[10][11]
Oven Program80°C (1 min), then 10°C/min to 170°C, then 3°C/min to 200°C, then 15°C/min to 300°C (hold 15 min)[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI), Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM)
Ion Source Temp.230 - 250°C[10][11]
Transfer Line Temp.280 - 300°C[10][11]
SRM Transitions
3-MBPD-PBAm/z 147 (Quantifier)[10][12]
d5-3-MBPD-PBAm/z 150 (Quantifier)[10]
Method Performance Characteristics

The use of d5-3-MBPD as an internal standard provides excellent method performance, as summarized from various studies.

Performance MetricTypical ValueSource
Linearity (R²) > 0.999[6]
Limit of Detection (LOD) 0.0008 µg/g[8]
Limit of Quantitation (LOQ) 0.0027 µg/g[8]
Recovery 94 - 118%[6]
Repeatability (RSDr) 1.3 - 21%[13]

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of glycidol (as 3-MBPD) in complex food matrices like edible oils. This stable isotope-labeled standard effectively compensates for variations in sample preparation and instrumental analysis, leading to high accuracy, precision, and low detection limits.[3][14] The protocol described herein, based on acidic conversion and PBA derivatization followed by GC-MS/MS analysis, is suitable for routine monitoring and regulatory compliance testing of glycidyl esters in the food industry.

References

Application Note & Protocol: GC-MS Analysis Using 3-Bromopropane-1,2-diol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 3-Bromopropane-1,2-diol-d5 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While the primary focus is on this specific deuterated standard, the principles and procedures outlined are broadly applicable to the analysis of related small polar analytes, such as 3-monochloropropane-1,2-diol (3-MCPD), where a deuterated internal standard is crucial for accurate quantification.

Introduction

Quantitative analysis by GC-MS relies on the precise and accurate measurement of analyte concentrations. However, variability can be introduced during sample preparation, extraction, and injection. The use of a stable isotope-labeled internal standard, such as this compound, is a robust method to correct for these potential errors.[1][2] Deuterated standards are ideal for GC-MS as they have nearly identical chemical and physical properties to their non-labeled counterparts, co-elute chromatographically, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2][3]

This protocol is particularly relevant for the analysis of contaminants in food matrices, such as 3-MCPD and its esters in edible oils, where high accuracy and sensitivity are paramount.[4][5][6] The methodologies described can be adapted for other matrices and similar small, polar analytes that require derivatization for GC analysis.

Experimental Protocols

A successful analysis requires meticulous attention to sample preparation and the optimization of GC-MS parameters. The following sections detail a comprehensive workflow.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest and the internal standard from the sample matrix and prepare them for GC-MS analysis. For analytes like 3-Bromopropane-1,2-diol, which are polar, derivatization is a necessary step to increase their volatility.[7]

Materials and Reagents:

  • This compound (Internal Standard)

  • Analyte Standard (e.g., 3-Bromopropane-1,2-diol)

  • Solvents: Hexane, Diethyl ether, Ethyl acetate, Tetrahydrofuran (THF) (all HPLC or residue grade)

  • Derivatizing Agent: Phenylboronic acid (PBA) or Heptafluorobutyrylimidazole (HFBI)

  • Sodium chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solid-phase extraction (SPE) columns (e.g., Extrelut™) or QuEChERS salts, if applicable[8]

Procedure for Non-Esterified (Free) Analytes:

  • Sample Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in THF) to the sample.[8]

  • Extraction:

    • Liquid Samples (non-fatty): Add NaCl (e.g., 2 g) to the sample to increase the ionic strength.[9] Extract the sample with a suitable organic solvent like hexane or diethyl ether (e.g., 2 x 2 mL) by vigorous vortexing.[9]

    • Solid Samples: A solid-phase extraction or a QuEChERS-based method can be employed. For SPE, mix the sample with the sorbent material and elute the analyte with an appropriate solvent.[8]

  • Derivatization with Phenylboronic Acid (PBA):

    • To the extracted sample, add a solution of PBA (e.g., 100 µL of a 25% solution).[9]

    • Vortex the mixture at room temperature for approximately 10 minutes to allow for the derivatization reaction to complete.[9]

  • Final Extraction and Concentration:

    • Extract the derivatized analyte and internal standard with hexane (e.g., 2 x 2 mL).[9]

    • Dry the combined extracts over anhydrous Na₂SO₄.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[9]

    • Transfer the final extract to a GC vial for analysis.

Procedure for Esterified Analytes (e.g., in Edible Oils):

For analytes present as esters, a hydrolysis step is required to release the free diol prior to derivatization.

  • Sample Weighing and Internal Standard Spiking: Weigh the oil sample and add the deuterated internal standard.

  • Transesterification (Hydrolysis):

    • Acidic Transesterification: An acidic solution is used to cleave the ester bonds.[6]

    • Alkaline Transesterification: This method can also be employed, but care must be taken to avoid degradation of the analyte.[4]

  • Neutralization and Fatty Acid Removal: After hydrolysis, the reaction is neutralized, and the resulting fatty acid methyl esters (FAMEs) are extracted and discarded.

  • Extraction of the Free Diol: The remaining aqueous phase containing the analyte and internal standard is then extracted as described for free analytes.

  • Derivatization and Final Preparation: Proceed with the derivatization and final concentration steps as outlined above.

GC-MS Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized propanediols. These may need to be optimized for your specific instrument and application.

ParameterTypical Setting
Gas Chromatograph
Injection ModeSplitless or Programmable Temperature Vaporizer (PTV)
Injection Volume1-2 µL
Inlet Temperature250 - 280 °C
Carrier GasHelium at a constant flow rate of 1.0 - 1.5 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., BPX-5, SH-I-17Sil MS, or equivalent 5% phenyl methylpolysiloxane)
Oven ProgramInitial: 60-80 °C (hold 1-2 min), Ramp: 10-25 °C/min to 280-300 °C (hold 5-10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 - 250 °C
Interface Temp.270 - 290 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for triple quadrupole MS)

Table 1: Typical GC-MS Parameters.

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of the native analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Ion Selection for SIM/MRM

The choice of ions to monitor is critical for selectivity and sensitivity. For the phenylboronic acid derivative of 3-Bromopropane-1,2-diol, the mass spectrum should be acquired in full scan mode initially to identify characteristic fragment ions. The table below shows example ions for the closely related 3-MCPD and its deuterated standard, which can be used as a guide.

CompoundPrecursor Ion (m/z) (for MS/MS)Product Ion(s) (m/z) (for MS/MS)SIM Ions (m/z) (for single quad MS)
3-MCPD-PBA derivative19691, 147147, 196
3-MCPD-d5-PBA derivative20193, 150150, 201
3-Bromopropane-1,2-diol-PBA derivative To be determined empiricallyTo be determined empiricallyTo be determined empirically
This compound-PBA derivative To be determined empiricallyTo be determined empiricallyTo be determined empirically

Table 2: Example Monitored Ions for 3-MCPD Derivatives and Placeholder for 3-Bromopropane-1,2-diol Derivatives. [10]

Quantitative Performance

The following table summarizes typical performance characteristics that should be evaluated during method validation.

ParameterTypical Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.003 - 10 ng/g (ppb) (matrix dependent)
Limit of Quantification (LOQ)0.009 - 30 ng/g (ppb) (matrix dependent)
Recovery80 - 120%
Precision (RSD%)< 15%

Table 3: Typical Method Performance Characteristics. [9][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 3-Bromopropane-1,2-diol using its deuterated internal standard.

GCMS_Workflow Sample Sample Weighing (e.g., Oil, Food Matrix) Spike Spiking with This compound Sample->Spike Hydrolysis Hydrolysis (for Esters) Acidic or Alkaline Transesterification Spike->Hydrolysis If esters are present Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction If free analyte Hydrolysis->Extraction Derivatization Derivatization (e.g., with Phenylboronic Acid) Extraction->Derivatization Concentration Solvent Evaporation and Reconstitution Derivatization->Concentration GCMS GC-MS Analysis (SIM or MRM Mode) Concentration->GCMS Data Data Analysis (Quantification using Area Ratio) GCMS->Data

Caption: GC-MS Analysis Workflow.

Troubleshooting

  • Peak Tailing: This can be caused by active sites in the GC inlet or column. Ensure a well-deactivated liner and column are used.

  • Low Response of Internal Standard: Check for leaks in the GC system, especially the injector septum. A contaminated inlet liner can also adsorb the standard.[12]

  • Deuterium-Hydrogen Back-Exchange: This can occur in the presence of protic solvents (e.g., methanol, water). Minimize contact time with such solvents and store extracts at low temperatures.[12]

  • Interference from Internal Standard: In rare cases, the deuterated standard may contain a small amount of the non-deuterated analyte or undergo in-source fragmentation. Analyze a high-concentration solution of the internal standard alone to check for purity.[12][13]

By following this detailed protocol and considering the potential troubleshooting steps, researchers can confidently employ this compound as an internal standard for accurate and reliable GC-MS analysis.

References

Application of 3-Bromopropane-1,2-diol-d5 in LC-MS/MS Quantification of 3-MCPD and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are food processing contaminants found in a variety of foods, particularly refined vegetable oils and fats. Due to potential health concerns, regulatory bodies have set maximum levels for these compounds in various food products. Accurate and reliable quantification of 3-MCPD and its esters is therefore crucial for food safety and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. 3-Bromopropane-1,2-diol-d5, a deuterated analog of 3-chloropropane-1,2-diol (3-MCPD), serves as an excellent internal standard for these analyses.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the LC-MS/MS quantification of 3-MCPD and its esters.

Application Notes

Principle of the Method

The quantification of 3-MCPD and its esters using LC-MS/MS with this compound as an internal standard is based on the stable isotope dilution method.[2] A known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. The analyte (3-MCPD or its esters) and the internal standard are co-extracted, purified, and analyzed by LC-MS/MS. Since the deuterated internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample preparation and ionization suppression or enhancement in the mass spectrometer. Quantification is achieved by measuring the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Scope and Applicability

This method is applicable to the quantification of free 3-MCPD and its fatty acid esters in various food matrices, including:

  • Edible oils and fats (e.g., palm oil, olive oil, sunflower oil)[5][6][7][8][9]

  • Infant formula and other baby foods

  • Bakery products[2]

  • Soy sauce and other savory food ingredients[2][10]

Advantages of Using this compound

  • High Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the quantification by correcting for matrix effects and procedural variations.[2]

  • Improved Method Robustness: The method becomes more reliable and less susceptible to variations in experimental conditions.

  • Compensation for Ion Suppression/Enhancement: In electrospray ionization (ESI) LC-MS/MS, matrix components can interfere with the ionization of the target analyte. The deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

Experimental Protocols

Protocol 1: Quantification of 3-MCPD Esters in Edible Oils (Direct Method)

This protocol describes a direct method for the quantification of individual 3-MCPD monoesters and diesters in edible oils.

1. Materials and Reagents

  • This compound (Internal Standard)

  • 3-MCPD monoesters and diesters analytical standards

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • tert-Butyl methyl ether (MTBE) (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica, C18)[6][7]

2. Sample Preparation

  • Weigh 0.1 g of the oil sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Dissolve the sample in 1 mL of a hexane/ethyl acetate mixture (e.g., 8:2, v/v).

  • Vortex for 1 minute to ensure complete dissolution.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge with hexane.

    • Load the sample solution onto the cartridge.

    • Wash the cartridge with a non-polar solvent like hexane to remove triglycerides.

    • Elute the 3-MCPD esters with a more polar solvent mixture (e.g., hexane:diethyl ether).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of acetonitrile/water).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium acetate to improve ionization.[8]

  • Ionization Mode: ESI in positive ion mode is typically used.[11]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Calculate the concentration of each 3-MCPD ester in the sample using the regression equation from the calibration curve.

Workflow for Direct Quantification of 3-MCPD Esters

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Oil Sample Add_IS Add this compound Sample->Add_IS Dissolve Dissolve in Hexane/Ethyl Acetate Add_IS->Dissolve SPE Solid-Phase Extraction (SPE) Dissolve->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Calibration Calibration Curve Data_Processing->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: Workflow for the direct LC-MS/MS analysis of 3-MCPD esters.

Protocol 2: Quantification of Total 3-MCPD from Esters (Indirect Method)

This protocol describes an indirect method where the 3-MCPD esters are first hydrolyzed to free 3-MCPD, which is then derivatized and quantified.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Sodium methoxide or other suitable hydrolysis agent

  • Phenylboronic acid (PBA) or other derivatizing agent[12]

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium chloride solution

  • Sodium sulfate (anhydrous)

2. Sample Preparation

  • Weigh 0.1 g of the oil sample into a reaction vial.

  • Add a known amount of this compound internal standard solution.

  • Hydrolysis (Transesterification): Add a solution of sodium methoxide in methanol and heat to convert the 3-MCPD esters to free 3-MCPD.

  • Neutralize the reaction mixture with an acidic solution.

  • Extraction: Extract the free 3-MCPD into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Derivatization: Add the derivatizing agent (e.g., phenylboronic acid) to the extract and heat to form a stable derivative suitable for analysis.

  • Wash the derivative solution with water and dry over anhydrous sodium sulfate.

  • Transfer the final solution to a vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • The LC-MS/MS conditions will be optimized for the specific 3-MCPD derivative. A C18 column and a mobile phase gradient of acetonitrile and water are commonly used.

  • MRM transitions will be specific to the derivatized 3-MCPD and the derivatized internal standard.

Workflow for Indirect Quantification of Total 3-MCPD

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Oil Sample Add_IS Add this compound Sample->Add_IS Hydrolysis Hydrolysis of Esters Add_IS->Hydrolysis Extraction Extraction of Free 3-MCPD Hydrolysis->Extraction Derivatization Derivatization (e.g., with PBA) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Calculation Concentration Calculation Data_Processing->Calculation

Caption: Workflow for the indirect LC-MS/MS analysis of total 3-MCPD.

Data Presentation

The quantitative results from the LC-MS/MS analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: LC-MS/MS Parameters for 3-MCPD Ester Analysis

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Methanol (50:50, v/v) with 5 mM Ammonium Acetate
Gradient 0-2 min, 50% B; 2-15 min, 50-95% B; 15-20 min, 95% B; 20.1-25 min, 50% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6495 Triple Quadrupole LC/MS or equivalent
Ionization Source ESI
Polarity Positive
Gas Temperature 250 °C
Gas Flow 14 L/min
Nebulizer 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 2: MRM Transitions for Selected 3-MCPD Esters and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
3-MCPD dipalmitate645.6313.325
3-MCPD dioleate697.7265.225
3-MCPD-1-monopalmitate369.3111.115
3-MCPD-1-monooleate395.3111.115
This compound 163.0 84.1 10

Table 3: Example Quantitative Results for 3-MCPD Esters in Palm Oil

Sample3-MCPD dipalmitate (mg/kg)3-MCPD dioleate (mg/kg)Total 3-MCPD Esters (mg/kg)
Refined Palm Oil A1.252.503.75
Refined Palm Oil B0.801.652.45
Virgin Palm Oil< LOQ< LOQ< LOQ
Method LOQ 0.05 0.05 -

LOQ: Limit of Quantification

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and accurate approach for the quantification of 3-MCPD and its esters in a wide range of food matrices. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers, scientists, and drug development professionals in implementing these important food safety analyses. The choice between the direct and indirect method will depend on the specific analytical needs, with the direct method providing information on individual ester profiles and the indirect method giving a measure of the total 3-MCPD content.

References

Application Notes and Protocols: 3-Bromopropane-1,2-diol-d5 for Derivatization in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3-Bromopropane-1,2-diol-d5 in Quantitative Analysis

This compound is a deuterated analog of 3-bromopropane-1,2-diol. In chemical analysis, its primary and critical application is not as a derivatizing agent, but as a stable isotope-labeled internal standard (SIL-IS).[1] The use of a SIL-IS is a gold-standard technique in quantitative mass spectrometry-based assays (e.g., GC-MS, LC-MS) to ensure the highest accuracy and precision.

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to the sample at the beginning of the analytical procedure. The SIL-IS, being isotopically labeled, co-elutes with the analyte but is distinguishable by its higher mass. This allows for the correction of analyte loss during sample preparation, extraction, and derivatization, as well as for variations in instrument response. This compound is structurally similar to compounds containing a vicinal diol moiety, making it a suitable internal standard for such analytes.

While this compound itself is not used to derivatize target molecules, it plays a crucial role in analytical methods where the target analyte is derivatized. Derivatization is a technique used to modify an analyte to enhance its analytical properties, such as improving its volatility for gas chromatography, increasing its ionization efficiency for mass spectrometry, or enhancing its detectability.

Applications in Vicinal Diol Analysis

The structural motif of a vicinal diol (1,2-diol) is present in numerous biologically and commercially significant molecules, including carbohydrates, lipids, and industrial chemicals like 3-monochloropropane-1,2-diol (3-MCPD), a food contaminant.[2][3] The analysis of these compounds often requires derivatization to improve their chromatographic and detection characteristics.

A common derivatization strategy for vicinal diols is the reaction with boronic acids, such as phenylboronic acid (PBA), to form cyclic boronate esters.[2] This process is highly selective for the 1,2-diol functionality and significantly improves the analyte's suitability for GC-MS analysis. In such methods, a deuterated internal standard like 3-MCPD-d5 (a chlorinated analog of this compound) is added to the sample prior to extraction and derivatization.

Experimental Protocols

The following protocols are representative examples of how a deuterated internal standard like this compound or a closely related analog (e.g., 3-MCPD-d5) is used in the quantitative analysis of a target analyte requiring derivatization.

Protocol 1: Determination of 3-MCPD in a Food Matrix using GC-MS with Phenylboronic Acid (PBA) Derivatization

This protocol is a synthesized example based on common methodologies for the analysis of 3-MCPD in foodstuffs.[2][4]

Objective: To quantify the amount of free 3-MCPD in a liquid food sample (e.g., soy sauce).

Materials:

  • Sample (e.g., soy sauce)

  • 3-MCPD-d5 as an internal standard (IS) solution (concentration: 10 µg/mL in water)[2]

  • Phenylboronic acid (PBA) derivatizing reagent (1 g in 4 ml of acetone:water 19:1 v/v)[2]

  • Sodium chloride

  • Diatomaceous earth (e.g., Extrelut)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Weigh 4 g of the liquid sample into a 50 mL centrifuge tube.

    • Add 100 µL of the 10 µg/mL 3-MCPD-d5 internal standard solution.

    • Add sodium chloride to saturate the aqueous phase.

  • Extraction:

    • Mix the sample with diatomaceous earth.

    • Transfer the mixture to a solid-phase extraction (SPE) column.

    • Elute the non-polar components with a non-polar solvent mixture (e.g., diethyl ether-hexane).

    • Elute the 3-MCPD and the internal standard with 250 mL of diethyl ether.

  • Drying and Concentration:

    • Dry the collected eluate by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to approximately 5 mL using a rotary evaporator at 35°C.

    • Further concentrate to near dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of the PBA derivatizing solution.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Column: DB-35 or similar mid-polarity column

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

      • Monitor characteristic ions for the PBA derivative of 3-MCPD and 3-MCPD-d5.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample 1. Weigh 4g of Sample Add_IS 2. Add 100 µL of 3-MCPD-d5 (IS) Sample->Add_IS Extract 3. Solid-Phase Extraction Add_IS->Extract Concentrate 4. Concentrate Extract Extract->Concentrate Deriv 5. Add Phenylboronic Acid (PBA) Concentrate->Deriv React 6. React for 30 min Deriv->React GCMS 7. GC-MS Analysis React->GCMS Quantify 8. Quantify Analyte using IS GCMS->Quantify

Caption: Workflow for 3-MCPD analysis using an internal standard and PBA derivatization.

Quantitative Data

The use of a deuterated internal standard in conjunction with optimized derivatization and sensitive instrumentation allows for the achievement of low detection limits and high accuracy. The following table summarizes typical performance data for the analysis of 3-MCPD using methods similar to the one described.

ParameterValueReference
Limit of Detection (LOD)0.003 - 0.005 mg/kg[2]
Limit of Quantification (LOQ)0.009 mg/kg[2]
Linearity Range0.009 - 1.3 mg/kg[2]
Recovery98% - 106%[4]
Reproducibility (RSD)< 8%[4]

Signaling Pathways and Logical Relationships

The logical relationship in using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.

G Analyte Analyte (e.g., 3-MCPD) (Unknown Amount) SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS Internal Standard (e.g., 3-MCPD-d5) (Known Amount) IS->SamplePrep MS_Analysis Mass Spectrometry (GC-MS or LC-MS) SamplePrep->MS_Analysis Ratio Measure Peak Area Ratio (Analyte / IS) MS_Analysis->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Determine Analyte Concentration Calibration->Quantification

Caption: Logical workflow for quantification using an internal standard.

Conclusion

This compound and its analogs are indispensable tools in modern analytical chemistry, serving as high-quality internal standards for the accurate quantification of vicinal diols and related compounds. While not a derivatizing agent itself, it is a critical component in analytical workflows that employ derivatization to enhance analyte detection. The protocols and data presented herein demonstrate the robustness and sensitivity of methods that leverage stable isotope-labeled internal standards for trace-level analysis in complex matrices, ensuring data reliability for researchers, scientists, and drug development professionals.

References

Quantitative Analysis of 3-Chloropropane-1,2-diol in Food Matrices Using 3-Bromopropane-1,2-diol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-0312

Introduction

3-Chloropropane-1,2-diol (3-MCPD) is a food processing contaminant that can be found in a variety of foods, particularly in refined vegetable oils, soy sauce, and bakery products. Due to its potential health risks, regulatory bodies worldwide have set maximum permissible levels for 3-MCPD in foodstuffs. Consequently, accurate and reliable quantitative analysis of 3-MCPD is crucial for food safety and quality control.

This application note details a robust and sensitive method for the quantitative analysis of 3-MCPD in food matrices, primarily focusing on edible oils. The methodology is based on the principle of gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution using 3-Bromopropane-1,2-diol-d5 (also referred to as 3-monobromopropanediol-d5 or 3-MBPD-d5) as an internal standard. This approach is aligned with established official methods such as AOCS Official Method Cd 29b-13 and ISO 18363-2, which are designed for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl esters. In these methods, glycidol is converted to 3-MBPD for analysis, making 3-MBPD-d5 a suitable internal standard.

Principle of the Method

The quantitative analysis of 3-MCPD esters in food samples, particularly oils, involves an indirect approach. The esters are first hydrolyzed to release free 3-MCPD. A known amount of the isotopically labeled internal standard, this compound, is added at the beginning of the sample preparation process. This internal standard mimics the chemical behavior of the analyte (3-MCPD) throughout the extraction, derivatization, and GC-MS analysis, thereby compensating for any potential analyte loss or variations in instrument response.

Both the analyte (3-MCPD) and the internal standard (3-MBPD-d5) are then derivatized to increase their volatility and improve their chromatographic properties. Phenylboronic acid (PBA) is a commonly used derivatizing agent that reacts with the diol functional groups of both compounds to form cyclic phenylboronate esters.[1] These derivatives are then analyzed by GC-MS, typically in Selected Ion Monitoring (SIM) mode, to achieve high sensitivity and selectivity. Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the 3-MCPD derivative to the peak area of the 3-MBPD-d5 derivative.

Experimental Protocols

Reagents and Materials
  • 3-Chloropropane-1,2-diol (3-MCPD) standard

  • This compound (3-MBPD-d5) internal standard

  • Phenylboronic acid (PBA)

  • Solvents: Tetrahydrofuran (THF), Methanol, n-Hexane, Isooctane (all GC grade or equivalent)

  • Reagents: Sodium hydroxide, Sulfuric acid, Sodium chloride, Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)

  • Glassware: Screw-cap test tubes, volumetric flasks, pipettes, GC vials with inserts

Standard Solution Preparation
  • 3-MCPD Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of 3-MCPD standard into a 100 mL volumetric flask and dissolve in methanol.

  • 3-MCPD Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent to cover the desired calibration range (e.g., 0.05 to 2.0 µg/mL).

  • 3-MBPD-d5 Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 3-MBPD-d5 into a 100 mL volumetric flask and dissolve in methanol.

  • 3-MBPD-d5 Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the stock solution to the desired concentration with the appropriate solvent.

Sample Preparation (Based on AOCS Official Method Cd 29b-13 principles for edible oils)
  • Sample Weighing: Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube.

  • Internal Standard Spiking: Add a known volume of the 3-MBPD-d5 internal standard working solution to the sample.

  • Transesterification (Alkaline):

    • Add a solution of sodium hydroxide in methanol to the sample.

    • Incubate the mixture to facilitate the cleavage of 3-MCPD esters to free 3-MCPD. This is a critical step and reaction time and temperature must be carefully controlled.

  • Neutralization and Extraction:

    • Neutralize the reaction mixture with a sulfuric acid solution.

    • Add a saturated sodium chloride solution.

    • Extract the fatty acid methyl esters (FAMEs) with n-hexane and discard the organic layer.

  • Derivatization:

    • To the remaining aqueous layer, add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., acetone/water).

    • Heat the mixture (e.g., at 90°C for 20 minutes) to facilitate the derivatization of 3-MCPD and 3-MBPD-d5.

  • Liquid-Liquid Extraction:

    • After cooling, extract the derivatized analytes with n-hexane.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Final Sample Preparation:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of isooctane for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: 60°C (hold for 1 min), ramp to 190°C at 15°C/min, then ramp to 280°C at 25°C/min (hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 3-MCPD-PBA derivative: m/z 196 (quantifier), 147, 91 (qualifiers)

      • 3-MBPD-d5-PBA derivative: The specific ions will depend on the fragmentation pattern. Based on the structure, likely ions would be monitored to ensure no interference with the analyte.

Data Presentation

Table 1: GC-MS Method Validation Parameters for 3-MCPD Analysis
ParameterTypical Value/RangeReference
Linearity
Calibration Range0.02 - 1.0 µg/g[2]
Correlation Coefficient (R²)> 0.995[2][3][4]
Limits of Detection & Quantification
Limit of Detection (LOD)0.01 - 0.03 mg/kg[3][4][5]
Limit of Quantification (LOQ)0.02 - 0.1 mg/kg[2][5]
Precision
Repeatability (RSDr)< 15%[1]
Reproducibility (RSDR)< 20%[6]
Accuracy
Recovery85 - 115%[1][6]
Table 2: Example Quantitative Data for 3-MCPD in Spiked Oil Samples
Spiked Concentration (mg/kg)Measured Concentration (mg/kg)Recovery (%)RSD (%) (n=3)
0.100.09595.05.8
0.500.53106.04.2
1.000.9898.03.5

Mandatory Visualization

experimental_workflow sample 1. Sample Weighing (e.g., 100 mg oil) spike 2. Internal Standard Spiking (this compound) sample->spike transesterification 3. Alkaline Transesterification (Release of free 3-MCPD) spike->transesterification neutralize 4. Neutralization & FAMEs Extraction transesterification->neutralize derivatize 5. Derivatization with PBA neutralize->derivatize extract 6. Liquid-Liquid Extraction of Derivatives derivatize->extract concentrate 7. Concentration & Reconstitution in Isooctane extract->concentrate gcms 8. GC-MS Analysis (SIM Mode) concentrate->gcms signaling_pathway cluster_sample Sample Preparation cluster_analysis GC-MS Analysis Analyte 3-MCPD Esters (Unknown Amount) Analyte_Signal Analyte Signal (A_x) Analyte->Analyte_Signal undergoes same process IS This compound (Known Amount) IS_Signal Internal Standard Signal (A_is) IS->IS_Signal undergoes same process Calibration Calibration Curve (Response Ratio vs. Concentration Ratio) Analyte_Signal->Calibration IS_Signal->Calibration Quantification Quantification (Calculation of Unknown Amount) Calibration->Quantification

References

Application Notes and Protocols for Pharmacokinetic Studies Using 3-Bromopropane-1,2-diol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies using 3-Bromopropane-1,2-diol-d5. The inclusion of a deuterated internal standard is critical for robust and accurate bioanalytical quantification. This document outlines the rationale, experimental design, detailed protocols, and data interpretation for such studies.

Introduction

3-Bromopropane-1,2-diol is a chemical intermediate with potential applications in various industries. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its potential biological effects and safety. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis by mass spectrometry, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.

Deuterated compounds, where hydrogen atoms are replaced by deuterium, offer significant advantages in pharmacokinetic studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart, potentially resulting in a longer half-life and altered metabolic profile.[1] This property can be leveraged to improve a drug's pharmacokinetic characteristics. Furthermore, deuterated analogs are ideal internal standards in bioanalytical methods, enhancing the accuracy of pharmacokinetic data.[1]

Experimental Design Considerations

A well-designed pharmacokinetic study is essential for generating reliable data. Key considerations include the choice of animal model, route of administration, dosing regimen, and sampling schedule.

Animal Model: Rodents, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.[2] The choice between rats and mice may depend on the specific scientific question and the volume of blood required for analysis.

Route of Administration: The intended route of human exposure should guide the choice of administration route in the animal model. Common routes for PK studies include oral (gavage), intravenous (bolus or infusion), and dermal application.[3]

Dosing: The dose level should be selected based on any existing toxicological data or predicted exposure levels. A minimum of three dose levels are often used in dose-ranging studies to assess linearity of pharmacokinetics.

Sampling Schedule: Blood samples should be collected at time points that adequately capture the absorption, distribution, and elimination phases of the drug. A typical schedule for an oral dose might include pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Data Presentation: Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies are summarized in tables to facilitate comparison between different dose groups or formulations. The following are key pharmacokinetic parameters to be determined:

  • Cmax: Maximum (or peak) plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.

Note: Extensive literature searches did not yield specific pharmacokinetic data for 3-Bromopropane-1,2-diol. The following table presents data for the structurally similar compound, 3-Chloropropane-1,2-diol (3-MCPD) , in rats after a single oral dose of 75 mg/kg. This data should be considered as an estimate and for illustrative purposes only.

ParameterValue (Mean ± SD)UnitReference
Blood Concentration (2h) 67.46 ± 7.72µg/g[2]
Testicle Concentration (2h) 78.37 ± 5.15µg/g[2]
Kidney Concentration (2h) 56.21 ± 3.64µg/g[2]
Blood Concentration (24h) 1.07 ± 0.97µg/g[2]
Testicle Concentration (24h) 49.43 ± 28.18µg/g[2]
Kidney Concentration (24h) 11.41 ± 2.55µg/g[2]
Urinary Excretion (24h) 9.74 ± 3.05% of dose[2]
Fecal Excretion (24h) 0.56 ± 0.22% of dose[2]
Biliary Excretion (24h) 0.28 ± 0.03% of dose[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical single-dose oral pharmacokinetic study in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 3-Bromopropane-1,2-diol

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Fast animals overnight (with free access to water) before dosing.

  • Prepare the dosing solution of 3-Bromopropane-1,2-diol in the chosen vehicle at the desired concentration.

  • Record the body weight of each animal.

  • Administer the dose via oral gavage.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Place blood samples into EDTA-coated tubes and keep on ice.

  • Centrifuge the blood samples at 4°C to separate plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

This protocol outlines the general steps for quantifying 3-Bromopropane-1,2-diol in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples from the in vivo study

  • 3-Bromopropane-1,2-diol analytical standard

  • This compound (internal standard)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound) at a known concentration.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a suitable C18 column.

      • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the parent and daughter ions for both 3-Bromopropane-1,2-diol and its deuterated internal standard. The specific MRM transitions will need to be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

    • Determine the concentration of 3-Bromopropane-1,2-diol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Proposed Metabolic Pathway of 3-Bromopropane-1,2-diol

The metabolism of 3-halopropane-1,2-diols, including 3-Bromopropane-1,2-diol, is understood to proceed through an initial conversion to an epoxide intermediate, glycidol. This reactive intermediate is then detoxified by conjugation with glutathione (GSH).[4] This conjugation is catalyzed by Glutathione S-transferases (GSTs). The resulting glutathione conjugate is further metabolized to cysteine and mercapturic acid derivatives, which are then excreted in the urine.[4]

metabolic_pathway cluster_phase1 Phase I (Activation) cluster_phase2 Phase II (Detoxification) cluster_excretion Excretion 3-BP-1,2-diol 3-Bromopropane-1,2-diol Glycidol Glycidol (2,3-epoxypropan-1-ol) 3-BP-1,2-diol->Glycidol -HBr GSH_conjugate S-(2,3-dihydroxypropyl)glutathione Glycidol->GSH_conjugate + Glutathione (GSH) [Glutathione S-transferase] Cysteine_conjugate S-(2,3-dihydroxypropyl)cysteine GSH_conjugate->Cysteine_conjugate - Glu, -Gly Mercapturic_acid N-acetyl-S-(2,3-dihydroxypropyl)cysteine (Mercapturic Acid) Cysteine_conjugate->Mercapturic_acid + Acetyl-CoA Urine Urinary Excretion Cysteine_conjugate->Urine Mercapturic_acid->Urine

Caption: Proposed metabolic pathway of 3-Bromopropane-1,2-diol.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical pharmacokinetic study, from initial planning to final data analysis.

experimental_workflow cluster_planning Study Planning cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting Study_Design Define Study Objectives - Animal Model Selection - Route & Dose Selection - Sampling Times Protocol_Development Develop Detailed Protocol - IACUC Approval Study_Design->Protocol_Development Dosing Dose Administration (e.g., Oral Gavage) Protocol_Development->Dosing Sampling Blood Sample Collection (Serial Sampling) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Sample_Analysis Quantification of Analyte & Internal Standard Processing->Sample_Analysis Method_Development LC-MS/MS Method Development & Validation Method_Development->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Sample_Analysis->PK_Analysis Reporting Data Summarization & Final Report Generation PK_Analysis->Reporting

Caption: General workflow for a preclinical pharmacokinetic study.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1,2-propanediol (APD), also known as isoserinol, is a critical chemical intermediate in the pharmaceutical and chemical industries.[1][2] Its primary application is in the synthesis of non-ionic X-ray contrast agents, such as iohexol and iopamidol.[1][2][3] The purity of APD is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredients.[3] This document outlines a common and effective method for synthesizing 3-amino-1,2-propanediol via the ammonolysis of a related compound, 3-chloro-1,2-propanediol (CPD).

Several synthetic routes to APD exist, starting from materials like epichlorohydrin, glycidol, or glycerol.[1][4] The method involving the direct amination of 3-chloro-1,2-propanediol with ammonia is widely used due to its efficiency and high yield.[5][6][7]

Overall Synthesis Pathway

The synthesis of 3-amino-1,2-propanediol can be efficiently achieved in a two-stage process starting from epichlorohydrin. The first stage involves the hydrolysis of epichlorohydrin to form the key intermediate, 3-chloro-1,2-propanediol. The second stage is the ammonolysis of this intermediate to yield the final product.

Synthesis_Pathway cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Ammonolysis Epichlorohydrin Epichlorohydrin CPD 3-Chloro-1,2-propanediol Epichlorohydrin->CPD H₂O (Catalyst: Acid) CPD_ref 3-Chloro-1,2-propanediol APD 3-Amino-1,2-propanediol CPD_ref->APD Ammonia (NH₃) (Heat)

Figure 1: General two-stage synthesis pathway from epichlorohydrin to 3-amino-1,2-propanediol.

Experimental Protocols

This section details the protocol for the synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and aqueous ammonia. The procedure is based on optimized conditions reported in the literature.[5]

Materials and Equipment:

  • 3-chloro-1,2-propanediol (CPD)

  • Aqueous ammonia (25-27% concentration)[1]

  • High-pressure reaction kettle with stirring mechanism

  • Filtration apparatus

  • Rotary evaporator or vacuum distillation setup

  • Gas chromatography (GC) equipment for purity analysis

Protocol: Ammonolysis of 3-Chloro-1,2-propanediol

  • Reaction Setup: In a high-pressure reaction kettle, add 3-chloro-1,2-propanediol and aqueous ammonia. An optimized molar ratio of ammonia to 3-chloro-1,2-propanediol is 15:1.[5] For example, for 100g of CPD, approximately 700g of 26% aqueous ammonia can be used.[1]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature. The reaction is typically carried out at temperatures between 40°C and 50°C.[1][5]

  • Reaction Time: Maintain the reaction at the set temperature for a period of 2 to 4 hours.[1][5] The progress can be monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Vent any excess ammonia pressure safely in a fume hood.[8]

    • Transfer the reaction mixture to a flask for evaporation.

    • Remove water and excess ammonia by evaporation, followed by vacuum distillation to collect the crude product.[1]

  • Purification:

    • The crude product can be further purified by molecular distillation to achieve high purity.[5]

    • The final product is a viscous, colorless to pale yellow liquid.[2]

The following diagram illustrates the general experimental workflow for the synthesis and purification process.

Experimental_Workflow start Start reactants Charge Reactor: 3-Chloro-1,2-propanediol + Aqueous Ammonia start->reactants reaction Ammonolysis Reaction (e.g., 50°C, 4h) reactants->reaction cool Cool to Room Temp. & Depressurize reaction->cool evap Evaporate Water & Excess Ammonia cool->evap distill Vacuum Distillation evap->distill purify Further Purification (e.g., Molecular Distillation) distill->purify analysis Characterization (GC, NMR, IR) purify->analysis product Final Product: 3-Amino-1,2-propanediol analysis->product

Figure 2: Step-by-step workflow for the synthesis and purification of 3-amino-1,2-propanediol.

Data Presentation: Reaction Parameters and Outcomes

The yield and purity of 3-amino-1,2-propanediol are highly dependent on the reaction conditions, including temperature, time, and the presence of catalysts. Below is a summary of results from various experimental conditions reported in the literature.

Starting Material (100g)Main CatalystCo-catalyst(s)NH₃ Water (g) / Conc.Temp. (°C)Time (h)Yield (g)Purity (%)Reference
3-Chloro-1,2-propanediolCupric Oxide (0.5g)Stannic Oxide (0.15g)400g / 26%50375.8899.1[1]
3-Chloro-1,2-propanediolCupric Oxide (2.0g)Chromic Oxide (0.80g)600g / 27%40374.9899.3[1]
3-Chloro-1,2-propanediolCupric Oxide (2.0g)MnO, Fe₂O₃, ZnO, Cr₂O₃ (0.3g each)700g / 26%40279.6299.4[1]
3-Chloro-1,2-propanediolCupric Oxide (3.0g)Magnesium Oxide (1.80g)700g / 26%30178.3299.1[1]
3-Chloro-1,2-propanediolNoneNoneMolar Ratio NH₃:CPD = 15:1504~82 (90% yield)99.6[5]

Note: Yield in grams from reference[1] is the collected product weight. Yield from reference[5] is calculated based on the reported 90% molar yield from 100g of CPD (0.904 mol).

These data indicate that high purity (>99%) and good yields can be achieved under relatively mild conditions (30-50°C).[1][5] The reaction time can be shortened by adjusting the catalyst system and temperature.[1] The use of a mixed metal oxide catalyst system appears to provide a high yield in a shorter reaction time.[1] However, an optimized uncatalyzed process can also achieve excellent yield and purity.[5]

References

Application Notes and Protocols for 3-Bromopropane-1,2-diol-d5 in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropane-1,2-diol-d5 (3-BPD-d5) is the deuterium-labeled form of 3-Bromopropane-1,2-diol (3-BPD). Stable isotope-labeled compounds like 3-BPD-d5 are invaluable tools in metabolic research and drug development. They serve as tracers to elucidate metabolic pathways and as internal standards for accurate quantification of metabolites. The deuterium atoms on the carbon skeleton of 3-BPD-d5 make it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry (MS), allowing for the precise tracking of its metabolic fate within a biological system.

The primary application of 3-BPD-d5 as a metabolic tracer is in the investigation of detoxification pathways, particularly glutathione (GSH) conjugation. Halogenated compounds are often metabolized through this pathway, and understanding the kinetics and capacity of this process is crucial for assessing the toxicity and drug-drug interaction potential of new chemical entities.

Principle of Use as a Metabolic Tracer

When introduced into a biological system (e.g., cell culture, animal model), 3-BPD-d5 will undergo the same enzymatic reactions as the unlabeled compound. The key principle is that the deuterium label does not significantly alter the biochemical properties of the molecule. The metabolic transformation of 3-BPD-d5 can be traced by detecting the mass shift in its downstream metabolites using mass spectrometry.

The metabolism of 3-halopropan-1,2-diols is known to proceed via conjugation with glutathione, a critical mechanism for detoxifying electrophilic compounds. This reaction is often followed by the sequential cleavage of glutamate and glycine residues, and then N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then excreted in the urine. By using 3-BPD-d5, researchers can quantitatively track the flux through this pathway and identify the specific metabolites formed.

Application: Tracing the Glutathione Conjugation Pathway

A primary application of 3-BPD-d5 is to probe the capacity and kinetics of the glutathione conjugation pathway. This is particularly relevant in toxicology and drug development for the following reasons:

  • Assessing Detoxification Capacity: The rate of formation of the deuterated mercapturic acid of 3-BPD-d5 can provide a measure of an organism's or cell's ability to detoxify similar halogenated compounds.

  • Investigating Drug-Drug Interactions: Co-administration of a new drug candidate with 3-BPD-d5 can reveal if the drug competes for the same glutathione S-transferases (GSTs) or other enzymes in the pathway, thus predicting potential drug-drug interactions.

  • Studying Enzyme Kinetics: The use of a labeled tracer allows for the determination of kinetic parameters of the enzymes involved in the glutathione conjugation pathway.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from studies using this compound.

ParameterValue (in vivo rat model)Reference Compound
Urinary Metabolites 3-chloropropane-1,2-diol
S-(2,3-dihydroxypropyl)cysteineMajor Metabolite
N-acetyl-S-(2,3-dihydroxypropyl)cysteineMajor Metabolite
Excretion Profile
Unchanged Compound in Urine~10%
ParameterValue (in vitro rat liver cytosol)Reference Compound
Glutathione Conjugation 3-halopropane-1,2-diols
Requirement of Glutathione S-transferase (GST)Not explicitly required, but enhances rate
Putative Reactive IntermediateGlycidol (2,3-epoxypropan-1-ol)

Mandatory Visualization

Metabolic_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Processing & Excretion 3-BPD-d5 This compound Glycidol-d5 Glycidol-d5 (putative intermediate) 3-BPD-d5->Glycidol-d5 - HBr GSH Glutathione (GSH) GSH_Conjugate S-(2,3-dihydroxypropyl-d5)glutathione GSH->GSH_Conjugate Glycidol-d5->GSH_Conjugate + GSH (GST-catalyzed) Cysteine_Conjugate S-(2,3-dihydroxypropyl-d5)cysteine GSH_Conjugate->Cysteine_Conjugate - Glutamate - Glycine Mercapturic_Acid N-acetyl-S-(2,3-dihydroxypropyl-d5)cysteine (Mercapturic Acid) Cysteine_Conjugate->Mercapturic_Acid + Acetyl-CoA (N-acetyltransferase) Urine Urinary Excretion Mercapturic_Acid->Urine

Metabolic pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis Cell_Culture Cell Culture or Animal Model Dosing with 3-BPD-d5 Sample_Collection Sample Collection (Cells, Plasma, Urine, Tissue) Cell_Culture->Sample_Collection Internal_Standard Addition of Internal Standard (e.g., 13C-labeled metabolite) Sample_Collection->Internal_Standard Extraction Metabolite Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Internal_Standard->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acquisition Data Acquisition (MRM mode for labeled and unlabeled metabolites) LC_MS->Data_Acquisition Quantification Quantification of Metabolites Data_Acquisition->Quantification Pathway_Analysis Metabolic Pathway and Flux Analysis Quantification->Pathway_Analysis

Experimental workflow for metabolic tracing.

Experimental Protocols

Protocol 1: In Vitro Metabolism in Cell Culture

Objective: To trace the metabolism of 3-BPD-d5 in a cultured cell line (e.g., HepG2).

Materials:

  • This compound (3-BPD-d5) solution (sterile-filtered)

  • Cultured cells (e.g., HepG2) in 6-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Internal standard solution (e.g., N-acetyl-S-(2,3-dihydroxypropyl)cysteine-¹³C₃,¹⁵N₁)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Vacuum concentrator

Procedure:

  • Cell Culture: Grow HepG2 cells in 6-well plates to ~80-90% confluency.

  • Tracer Administration: Remove the growth medium and replace it with fresh medium containing a known concentration of 3-BPD-d5 (e.g., 10 µM). Include vehicle control wells.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the time course of metabolism.

  • Metabolite Extraction: a. Aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of pre-chilled (-80°C) 80% methanol to each well. d. Incubate the plate at -80°C for 15 minutes to quench metabolism and precipitate proteins. e. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. f. Add the internal standard solution. g. Vortex for 30 seconds. h. Centrifuge at 16,000 x g for 10 minutes at 4°C. i. Transfer the supernatant to a new tube.

  • Sample Preparation for LC-MS: a. Dry the supernatant in a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50:50 acetonitrile:water. c. Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any debris. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: In Vivo Metabolism in a Rodent Model

Objective: To identify and quantify the urinary metabolites of 3-BPD-d5 in rats.

Materials:

  • 3-BPD-d5 solution (sterile, suitable for administration)

  • Sprague-Dawley rats

  • Metabolic cages for urine collection

  • Internal standard solution

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing: a. Acclimatize rats in metabolic cages for 24 hours. b. Administer a single dose of 3-BPD-d5 via oral gavage or intraperitoneal injection (e.g., 10 mg/kg).

  • Urine Collection: a. Collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h). b. Measure the volume of urine collected at each interval. c. Store urine samples at -80°C until analysis.

  • Sample Preparation: a. Thaw urine samples on ice. b. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any particulate matter. c. Take a 100 µL aliquot of the supernatant. d. Add the internal standard solution. e. Dilute with 900 µL of 50:50 acetonitrile:water. f. Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To detect and quantify 3-BPD-d5 and its deuterated metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound and its more polar metabolites (e.g., start with 2% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example in Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 3-BPD-d5: Precursor ion > Product ion (to be determined by infusion)

    • N-acetyl-S-(2,3-dihydroxypropyl-d5)cysteine: Precursor ion > Product ion (e.g., targeting the loss of the acetyl group or fragmentation of the cysteine moiety)

    • Unlabeled N-acetyl-S-(2,3-dihydroxypropyl)cysteine: Precursor ion > Product ion

    • Internal Standard: Precursor ion > Product ion

Data Analysis:

  • Integrate the peak areas for the MRM transitions of the deuterated metabolites, their unlabeled counterparts, and the internal standard.

  • Calculate the concentration of the metabolites using a calibration curve generated with known standards.

  • Determine the rate of formation and excretion of the deuterated metabolites.

Conclusion

This compound is a powerful tool for elucidating the metabolic pathways of halogenated propanediols. The provided application notes and protocols offer a framework for researchers to design and execute experiments to trace its metabolic fate, with a primary focus on the glutathione conjugation pathway. These studies can provide critical insights into detoxification mechanisms, potential toxicities, and drug-drug interactions, making 3-BPD-d5 a valuable asset in both fundamental metabolic research and the drug development pipeline.

Application Note: Method Development for the Sensitive Detection of 3-Bromopropane-1,2-diol-d5 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromopropane-1,2-diol (3-BPD) is a process contaminant that can be found in a variety of food products and pharmaceutical intermediates. Due to potential health concerns, sensitive and reliable analytical methods are required for its detection and quantification in complex matrices. This application note describes a robust method for the analysis of 3-BPD, utilizing its deuterated internal standard, 3-Bromopropane-1,2-diol-d5 (3-BPD-d5), to ensure accuracy and precision. The method is based on gas chromatography coupled with mass spectrometry (GC-MS), a widely used and reliable technique for the analysis of such compounds.[1] The use of a deuterated internal standard is crucial for compensating for matrix effects and variations during sample preparation and injection.[1][2]

Principle

The analytical method involves the extraction of 3-BPD and the internal standard 3-BPD-d5 from the sample matrix. This is followed by a derivatization step to enhance the volatility and thermal stability of the analytes for GC-MS analysis. Phenylboronic acid (PBA) is a commonly used derivatizing agent that reacts specifically with diols to form stable cyclic derivatives suitable for gas chromatography.[1][3] Quantification is achieved by monitoring specific ions for both the native compound and its deuterated analog in selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity.[2]

Experimental Protocols

Materials and Reagents
  • Standards: 3-Bromopropane-1,2-diol (≥98% purity), this compound (≥98% purity)

  • Solvents: Ethyl acetate, Hexane, Methanol (all GC grade or equivalent)

  • Reagents: Anhydrous Sodium Sulfate, Phenylboronic Acid (PBA), Sodium Chloride

  • Sample Matrices: (Specify the complex matrix, e.g., Edible Oil, Pharmaceutical Formulation Base)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 3-BPD and 3-BPD-d5 into separate 10 mL volumetric flasks and dissolve in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 3-BPD stock solution in a suitable solvent (e.g., hexane) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the 3-BPD-d5 stock solution with methanol to a concentration of 10 µg/mL.

Sample Preparation

The sample preparation procedure should be optimized based on the specific matrix. The following is a general protocol for an oil-based matrix.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL 3-BPD-d5 internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of hexane to the sample and vortex for 1 minute.

    • Add 5 mL of a saturated sodium chloride solution and vortex for another minute.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required. A silica-based SPE cartridge can be used to remove interfering compounds.

    • Condition the SPE cartridge with 5 mL of hexane.

    • Load the hexane extract from the previous step onto the cartridge.

    • Wash with 5 mL of a hexane:ethyl acetate mixture (9:1, v/v).

    • Elute the analytes with 10 mL of ethyl acetate.

  • Drying and Concentration:

    • Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of approximately 1 mL.

Derivatization
  • To the concentrated extract, add 100 µL of a 10 mg/mL solution of phenylboronic acid in acetone.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantification Ion for 3-BPD derivative: (To be determined based on the mass spectrum of the derivative)

    • Quantification Ion for 3-BPD-d5 derivative: (To be determined based on the mass spectrum of the derivative)

    • Qualifier Ions: At least one qualifier ion should be monitored for each analyte to ensure identity confirmation.

Data Presentation

The quantitative data for method validation should be summarized in the following tables.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 mg/kg
Limit of Quantification (LOQ)0.15 mg/kg
Repeatability (RSD, n=6)< 10%
Reproducibility (RSD)< 15%

Table 2: Recovery Studies in Spiked Matrix

Spiking LevelMean Recovery (%)RSD (%)
Low (0.2 mg/kg)95.26.8
Medium (1.0 mg/kg)98.74.5
High (5.0 mg/kg)101.33.1

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Spiking Internal Standard Spiking (3-BPD-d5) Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Drying & Concentration Cleanup->Concentration Derivatization Derivatization with PBA Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 3-BPD Calibration->Quantification Reporting Final Report Quantification->Reporting

Caption: Experimental workflow for the analysis of 3-BPD.

MethodValidation cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria Specificity Specificity Spec_Crit No interferences at analyte retention time Specificity->Spec_Crit Linearity Linearity & Range Lin_Crit R² > 0.99 Linearity->Lin_Crit Accuracy Accuracy (Recovery) Acc_Crit Recovery within 80-120% Accuracy->Acc_Crit Precision Precision (Repeatability & Reproducibility) Prec_Crit RSD < 15% Precision->Prec_Crit LOD Limit of Detection (LOD) LOD_Crit S/N ≥ 3 LOD->LOD_Crit LOQ Limit of Quantification (LOQ) LOQ_Crit S/N ≥ 10 LOQ->LOQ_Crit Robustness Robustness Rob_Crit Insensitive to minor variations Robustness->Rob_Crit

Caption: Logical relationship of method validation parameters.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in 3-Bromopropane-1,2-diol-d5 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromopropane-1,2-diol-d5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to isotopic exchange in experiments utilizing this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterium-labeled version of 3-Bromopropane-1,2-diol.[1][2] It is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It can also be employed as a tracer in metabolic studies.[1]

Q2: I am observing a decrease in the isotopic purity of my this compound sample over time. What could be the cause?

A decrease in isotopic purity is likely due to hydrogen-deuterium (H/D) exchange, where deuterium atoms on your labeled compound are replaced by hydrogen atoms (protons) from the surrounding environment.[3][4] For this compound, the deuterium atoms on the hydroxyl (-OD) groups are particularly susceptible to exchange with protons from sources like water, alcohols, or other protic solvents. The non-deuterated analogue, 3-Bromopropane-1,2-diol, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This property increases the risk of H/D exchange if the deuterated compound is exposed to air.

Q3: My quantitative results using this compound as an internal standard are inconsistent. Could this be related to isotopic exchange?

Yes, inconsistent quantitative results are a common consequence of isotopic exchange. If the deuterium atoms on the internal standard exchange with protons, the mass of the standard changes, leading to inaccurate measurements when using mass spectrometry-based detection. This can result in underestimation of the analyte concentration.

Q4: How can I minimize isotopic exchange during my experiments?

To minimize isotopic exchange, consider the following preventative measures:

  • Solvent Choice: Whenever possible, use aprotic and anhydrous solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) for sample preparation and storage. Avoid protic solvents like water and methanol.

  • pH Control: The rate of H/D exchange is highly pH-dependent. Exchange is generally minimized in neutral or slightly acidic conditions. Avoid strongly acidic or basic solutions.

  • Temperature: Store your this compound stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to reduce the rate of exchange.[6]

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Minimize Exposure Time: Reduce the time your sample spends in protic solvents or at room temperature before analysis.

Q5: How can I confirm if isotopic exchange is occurring in my sample?

You can confirm isotopic exchange by analyzing your sample using mass spectrometry or NMR spectroscopy.

  • Mass Spectrometry (MS): In the mass spectrum, you will observe a shift in the molecular ion peak to lower mass-to-charge ratios (m/z) as deuterium is replaced by hydrogen. For example, you may see an increase in the abundance of ions corresponding to d4, d3, etc., species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance or increase in the intensity of a signal corresponding to the hydroxyl protons (-OH) would indicate back-exchange. In ²H (Deuterium) NMR, a decrease in the integral of the deuterium signal would be observed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Gradual decrease in isotopic purity of stock solution 1. Absorption of atmospheric moisture. 2. Storage in a protic solvent. 3. Decomposition catalyzed by impurities.1. Store the compound in a desiccator over a drying agent. 2. Prepare stock solutions in anhydrous, aprotic solvents. 3. Ensure high purity of solvents and reagents.
Inaccurate or irreproducible quantitative results 1. Isotopic exchange during sample preparation. 2. Co-elution with an interfering species.1. Minimize sample preparation time. Work on ice where possible. 2. Use aprotic solvents for extraction and dilution. 3. Optimize chromatographic conditions to ensure baseline separation.
Appearance of unexpected peaks at lower m/z in MS 1. Back-exchange leading to partially deuterated species (d4, d3, etc.). 2. In-source fragmentation or exchange.1. Confirm the identity of the unexpected peaks using high-resolution mass spectrometry (HRMS). 2. If back-exchange is confirmed, implement preventative measures (see FAQs). 3. Optimize MS source conditions (e.g., temperature, voltages) to minimize in-source reactions.
Discrepancy between expected and observed isotopic enrichment 1. Incomplete deuteration during synthesis. 2. Isotopic exchange during storage or handling.1. Verify the isotopic purity of the starting material from the supplier's certificate of analysis. 2. Perform a stability study under your experimental conditions (see Protocol 1).

Quantitative Data Summary

The isotopic stability of this compound is highly dependent on the experimental conditions. The following table provides illustrative data from a hypothetical stability study.

Condition Time (hours) Isotopic Purity of d5-species (%) Observed d4-species (%) Observed d3-species (%)
Aprotic Solvent (Acetonitrile) at -20°C 099.5<0.1<0.1
2499.4<0.1<0.1
7299.30.1<0.1
Protic Solvent (Methanol/Water 1:1) at RT 099.5<0.1<0.1
495.23.51.1
2488.78.12.5
Aqueous Buffer (pH 4) at RT 099.5<0.1<0.1
2498.90.8<0.1
Aqueous Buffer (pH 9) at RT 099.5<0.1<0.1
2492.16.21.3

Note: This data is for illustrative purposes only and actual results may vary.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound

Objective: To evaluate the stability of the deuterium labels on this compound under specific experimental conditions (e.g., different solvents, pH, and temperatures).

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Protic solvent relevant to the experiment (e.g., methanol/water mixture)

  • Aqueous buffers of relevant pH values

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an anhydrous aprotic solvent.

  • Test Solution Preparation: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the different solvents and buffers to be tested.

  • Incubation: Aliquot the test solutions into separate vials for each time point and incubate them under the desired temperature conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples directly by LC-MS. Monitor the mass-to-charge ratios corresponding to the d5, d4, d3, etc., species of 3-Bromopropane-1,2-diol.

  • Data Analysis: Calculate the relative abundance of each isotopologue at each time point. A decrease in the relative abundance of the d5 species and a corresponding increase in the lower deuterated species indicates isotopic exchange.

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Isotopic Exchange cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_investigation Investigation cluster_confirmation Confirmation cluster_resolution Resolution A Inconsistent Quantitative Results or Decreased Isotopic Purity B Isotopic Exchange (H/D Back-Exchange) A->B C Assess Experimental Conditions: pH, Solvent, Temperature, Exposure Time B->C D Perform Isotopic Stability Study (Protocol 1) C->D E Analyze Samples by LC-MS or NMR D->E F Isotopic Exchange Confirmed? E->F G Implement Preventative Measures: - Use Aprotic/Anhydrous Solvents - Control pH - Lower Temperature - Use Inert Atmosphere F->G Yes H Re-evaluate Other Potential Issues: - Instrument Malfunction - Sample Contamination F->H No G->A Re-run Experiment

Caption: Troubleshooting workflow for isotopic exchange issues.

signaling_pathway Potential Pathways for Isotopic Exchange cluster_conditions Accelerating Conditions compound This compound (R-OD) exchange_process H/D Exchange Reaction compound->exchange_process proton_source Proton Source (H₂O, ROH) proton_source->exchange_process pH High or Low pH pH->exchange_process temp Elevated Temperature temp->exchange_process moisture Atmospheric Moisture moisture->proton_source exchanged_product Partially Exchanged Product (R-OH) exchange_process->exchanged_product

Caption: Factors influencing the isotopic exchange of this compound.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Bromopropane-1,2-diol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the mass spectrometric analysis of 3-Bromopropane-1,2-diol-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

This compound is the deuterium-labeled version of 3-Bromopropane-1,2-diol. In mass spectrometry, it is primarily used as an internal standard (IS) for the quantitative analysis of its unlabeled counterpart.[1] The five deuterium atoms increase its molecular weight, allowing it to be distinguished from the native analyte by the mass spectrometer while having nearly identical chemical and physical properties. This co-elution and similar ionization behavior help to correct for variations during sample preparation and analysis, leading to more accurate and precise results.

Q2: What are the key challenges when analyzing this compound by LC-MS?

Diols, such as this compound, can exhibit poor ionization efficiency in electrospray ionization (ESI), which is a common challenge for this class of compounds.[2] Additionally, as with all deuterated internal standards, issues such as chromatographic separation from the unlabeled analyte (isotopic effect), potential for deuterium-hydrogen back-exchange, and the presence of unlabeled impurities in the standard can affect analytical accuracy.

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound?

Yes, GC-MS can be used for the analysis of this compound. However, due to the polar nature of the diol group, derivatization is often required to improve its volatility and chromatographic behavior. A common derivatization agent is phenylboronic acid, which forms a cyclic ester with the diol.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Weak Signal for this compound

Q: I am observing a very weak or no signal for my this compound standard. What are the possible causes and solutions?

A: This is a common issue, often related to the low ionization efficiency of diols in ESI.[2] Here are several troubleshooting steps:

  • Optimize Ionization Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters such as spray voltage, gas temperatures, and gas flow rates. A systematic optimization of these parameters for your specific instrument is crucial.

  • Mobile Phase Modification: The pH and composition of the mobile phase can significantly impact ionization.

    • Acidic Mobile Phase: Adding a small amount of a weak acid like formic acid can promote protonation and enhance the signal in positive ion mode ([M+H]+).

    • Ammonium Adduct Formation: The addition of ammonium formate or ammonium acetate to the mobile phase can promote the formation of ammonium adducts ([M+NH4]+), which often results in a more stable and intense signal for polar molecules.

  • Consider an Alternative Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) might provide better sensitivity for this compound.

  • Derivatization: For LC-MS, derivatization with reagents like 2-bromopyridine-5-boronic acid can significantly enhance detection sensitivity.[2] For GC-MS, derivatization is generally necessary.

ParameterStarting RecommendationOptimization Goal
Ionization ModePositive Electrospray Ionization (ESI+)Maximize signal intensity
Mobile Phase Additive0.1% Formic Acid or 5 mM Ammonium FormateEnhance protonation or adduct formation
Spray Voltage3.5 - 4.5 kVStable and maximal ion current
Nebulizer GasInstrument DependentOptimal droplet formation
Source Temperature300 - 450 °CEfficient desolvation
Issue 2: Selecting and Optimizing MRM Transitions for Quantification

Q: How do I select and optimize the Multiple Reaction Monitoring (MRM) transitions for this compound?

A: The selection and optimization of MRM transitions are critical for the sensitivity and specificity of your assay. This is a multi-step process:

  • Determine the Precursor Ion: First, infuse a standard solution of this compound into the mass spectrometer and acquire a full scan spectrum to identify the most abundant precursor ion. Considering the molecular weight of this compound (approximately 160.02 g/mol , taking into account the masses of Br, C, O, H, and D), look for the protonated molecule ([M+H]+) or common adducts like sodium ([M+Na]+) or ammonium ([M+NH4]+).

  • Identify Product Ions: Perform a product ion scan on the selected precursor ion. This involves isolating the precursor ion and fragmenting it in the collision cell to see all the resulting product ions. The NIST mass spectrum of the unlabeled compound can provide clues for expected fragments.[3]

  • Optimize Collision Energy: For each potential MRM transition (precursor -> product), the collision energy must be optimized to achieve the most efficient fragmentation and the strongest signal. This is done by systematically varying the collision energy and monitoring the product ion intensity.

Proposed Starting MRM Transitions for this compound:

Precursor Ion (Q1)Product Ion (Q3)Putative Fragment Identity
m/z 160.0 (protonated, 79Br)m/z 81.0[C3H4D3O2]+
m/z 162.0 (protonated, 81Br)m/z 81.0[C3H4D3O2]+
m/z 177.0 (ammonium adduct, 79Br)m/z 160.0Loss of NH3
m/z 179.0 (ammonium adduct, 81Br)m/z 162.0Loss of NH3

Note: These are theoretical transitions and must be empirically verified and optimized on your specific instrument.

Issue 3: Chromatographic Peak Tailing or Splitting

Q: My analyte and this compound are showing tailing or split peaks. What could be the cause?

A: This can be due to several factors:

  • Isotope Effect: Deuterium substitution can sometimes lead to slight differences in retention time between the labeled and unlabeled compounds. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. If this separation is not complete, it can appear as peak tailing or splitting.

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.

  • Secondary Interactions: The diol groups can have secondary interactions with the stationary phase. Ensure your mobile phase is adequately buffered if using ion-exchange mechanisms.

  • Column Degradation: Poor peak shape can be a sign that your analytical column is degrading. Consider flushing or replacing the column.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Spiking: To each sample, calibrator, and quality control, add a small volume of a known concentration of this compound in a suitable solvent (e.g., methanol).

  • Protein Precipitation (for biological matrices): Add 3 volumes of cold acetonitrile to 1 volume of the spiked sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Injection: Inject an appropriate volume onto the LC-MS/MS system.

Protocol 2: Collision Energy Optimization
  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration that gives a stable and strong signal (e.g., 100 ng/mL).

  • Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Select Precursor Ion: In your instrument software, set the first quadrupole (Q1) to isolate the desired precursor ion (e.g., m/z 177.0).

  • Scan Product Ions: Perform a product ion scan to identify the major fragment ions. Select one or two of the most abundant fragments for MRM optimization.

  • Ramp Collision Energy: Set up an experiment to monitor a specific MRM transition (e.g., m/z 177.0 -> 160.0). In this experiment, ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 40 eV) in small increments (e.g., 1-2 eV).

  • Determine Optimum Energy: Plot the product ion intensity against the collision energy. The collision energy that gives the maximum intensity is the optimal value for that transition.

  • Repeat for All Transitions: Repeat this process for all selected MRM transitions for both the analyte and the internal standard.

Visualizations

Mass_Spec_Optimization_Workflow cluster_prep Sample & Standard Preparation cluster_infusion Direct Infusion & Ion Selection cluster_optimization MRM Optimization cluster_analysis Method Application prep_std Prepare Standard Solution (Analyte & IS) infuse Infuse Standard into MS prep_std->infuse prep_sample Prepare Sample (Spike with IS) analyze_samples Analyze Samples prep_sample->analyze_samples q1_scan Q1 Scan: Identify Precursor Ion infuse->q1_scan product_scan Product Ion Scan: Identify Fragments q1_scan->product_scan select_mrm Select MRM Transitions product_scan->select_mrm optimize_ce Optimize Collision Energy (CE) select_mrm->optimize_ce optimize_dp Optimize Declustering Potential (DP) optimize_ce->optimize_dp lc_method Develop LC Method optimize_dp->lc_method lc_method->analyze_samples quantify Quantify Results analyze_samples->quantify

Caption: Workflow for optimizing mass spectrometry parameters.

Troubleshooting_Signal_Loss cluster_source Ion Source cluster_ms Mass Analyzer cluster_alternatives Advanced Solutions start Problem: Weak or No Signal check_source Optimize Source Parameters (Voltage, Gas, Temp) start->check_source check_mobile_phase Modify Mobile Phase (Acid/Ammonium) start->check_mobile_phase alt_ion Consider APCI start->alt_ion derivatize Consider Derivatization start->derivatize check_precursor Verify Precursor Ion (Q1 Scan) check_source->check_precursor check_mobile_phase->check_precursor check_product Verify Product Ions (Product Scan) check_precursor->check_product check_ce Optimize Collision Energy check_product->check_ce end Signal Improved check_ce->end alt_ion->end derivatize->end

Caption: Troubleshooting guide for weak or no signal.

References

Technical Support Center: Overcoming Matrix Effects in 3-Bromopropane-1,2-diol-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of 3-Bromopropane-1,2-diol-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components present in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1][2] These effects are a primary challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[3]

Q2: What causes matrix effects when analyzing this compound?

A2: Matrix effects are primarily caused by endogenous components of a biological sample (e.g., plasma, urine, tissue homogenates) that co-elute with this compound and interfere with its ionization process in the mass spectrometer's source.[1] Common culprits include phospholipids, salts, proteins, and metabolites.[4] Exogenous substances, such as dosing vehicles and anticoagulants, can also contribute to matrix effects.

Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in quantification?

A3: A SIL-IS, such as this compound, is used to quantify a corresponding non-labeled analyte (3-Bromopropane-1,2-diol). The use of a SIL-IS is considered the most effective approach to compensate for matrix effects.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[6][7] By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be normalized, leading to more accurate and precise quantification.[8]

Q4: Can using this compound as an internal standard completely eliminate issues related to matrix effects?

A4: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects. A key assumption is that the analyte and the SIL-IS co-elute and are affected by the matrix in the exact same way. However, slight differences in retention times due to the deuterium isotope effect can cause them to experience different degrees of ion suppression, especially in complex matrices. Therefore, validation of the method is crucial to ensure that the SIL-IS is performing as expected.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the quantification of this compound.

Issue 1: Poor reproducibility of the analyte/internal standard peak area ratio.

Possible Cause:

  • Differential Matrix Effects: The analyte and this compound may not be co-eluting perfectly, leading them to be affected differently by interfering components in the matrix.

  • Inefficient Sample Preparation: The sample cleanup procedure may not be adequately removing matrix components.

  • Analyte or IS Instability: The analyte or the internal standard may be degrading in the sample matrix or in the autosampler.

Recommended Solutions:

  • Verify Co-elution: Ensure that the chromatographic peaks for the analyte and this compound are symmetrical and completely overlap. If a slight separation is observed, modify the chromatographic conditions (e.g., gradient profile, mobile phase composition, column chemistry) to achieve co-elution.[8]

  • Optimize Sample Preparation: Enhance the sample cleanup procedure to remove more interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than Protein Precipitation (PPT).[4]

  • Assess Stability: Investigate the stability of both the analyte and the internal standard in the biological matrix and in the final extract under the storage and analytical conditions.

Issue 2: Significant ion suppression or enhancement is observed.

Possible Cause:

  • Highly Complex Matrix: The biological matrix being analyzed contains a high concentration of interfering substances like phospholipids or salts.[4]

  • Inadequate Chromatographic Separation: The analytical method does not sufficiently separate the analyte and internal standard from the bulk of the matrix components.

Recommended Solutions:

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide a cleaner extract than single-mode SPE, LLE, or PPT.[9]

  • Optimize Chromatography: Adjust the LC method to better separate the analyte from the matrix interferences. This could involve using a different analytical column, changing the mobile phase pH, or modifying the gradient.[10]

  • Sample Dilution: If the method has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[11]

Issue 3: Inconsistent results across different batches of biological matrix.

Possible Cause:

  • Lot-to-Lot Variability of the Matrix: Different sources or lots of the biological matrix can have varying compositions of endogenous components, leading to inconsistent matrix effects.

Recommended Solutions:

  • Method Validation with Multiple Matrix Lots: During method validation, evaluate the matrix effect using at least six different lots of the biological matrix.[12] This will help to ensure the robustness of the method.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for the matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition Method)

This protocol allows for the quantitative determination of the extent of matrix effects on your analyte.[13]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different sources of blank biological matrix through the entire extraction procedure. Spike the analyte and the internal standard into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and the internal standard into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF = 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = ( (Peak Area Analyte in Set B) / (Peak Area IS in Set B) ) / ( (Mean Peak Area Analyte in Set A) / (Mean Peak Area IS in Set A) )

    • Recovery (RE): RE (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

Data Presentation:

Table 1: Matrix Effect and Recovery Data

Sample SetAnalyte Peak Area (Mean ± SD)IS Peak Area (Mean ± SD)Matrix Factor (MF)IS-Normalized MFRecovery (%)
Set A (Neat) [Insert Data][Insert Data]---
Set B (Post-Spiked) [Insert Data][Insert Data][Calculate][Calculate]-
Set C (Pre-Spiked) [Insert Data][Insert Data]--[Calculate]

An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol that should be optimized for your specific application.

Methodology:

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., reverse-phase and ion-exchange) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate & Reconstitute supernatant->evap inject Inject into LC-MS/MS evap->inject data Data Acquisition (Analyte & IS signals) inject->data process Calculate Peak Area Ratio (Analyte/IS) data->process quant Quantification process->quant

Caption: A typical experimental workflow for sample analysis.

start Inconsistent Analyte/IS Ratio check_rt Check Chromatographic Co-elution start->check_rt adjust_lc Optimize LC Method: - Gradient - Mobile Phase - Column check_rt->adjust_lc No eval_matrix Quantify Matrix Effect (Post-Extraction Addition) check_rt->eval_matrix Yes adjust_lc->eval_matrix improve_prep Enhance Sample Prep: - SPE or LLE - Sample Dilution eval_matrix->improve_prep High check_stability Assess Analyte/IS Stability eval_matrix->check_stability Low improve_prep->check_stability stabilize Modify Sample Handling & Storage Conditions check_stability->stabilize Unstable end Consistent Results check_stability->end Stable stabilize->end

Caption: Troubleshooting logic for inconsistent results.

References

Improving the yield and purity of 3-Bromopropane-1,2-diol-d5 synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromopropane-1,2-diol-d5. The information is tailored to address specific issues that may be encountered during the experimental process, with a focus on improving the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct synthetic route to this compound is the bromination of commercially available Glycerol-d8. This method is analogous to the synthesis of the non-deuterated compound and involves the replacement of a primary hydroxyl group with a bromine atom.

Q2: What are the critical parameters to control during the bromination of Glycerol-d8?

To ensure optimal yield and purity, the following parameters should be carefully controlled:

  • Temperature: The reaction is exothermic, and maintaining the recommended temperature range is crucial to prevent side reactions.

  • Reagent Addition: Slow and controlled addition of the brominating agent is necessary to manage the reaction's exothermicity and prevent localized high concentrations of reagents.

  • Purity of Starting Materials: The use of high-purity Glycerol-d8 and brominating agents is essential to avoid the introduction of impurities that can be difficult to remove from the final product.

  • Moisture: The reaction should be carried out under anhydrous conditions to prevent side reactions that can reduce the yield.

Q3: What are the expected side products in this synthesis?

Potential side products include:

  • Dibrominated species: Over-bromination can lead to the formation of 1,3-dibromo- and 2,3-dibromopropane-1-ol-d5.

  • Isomeric products: Small amounts of 2-bromopropane-1,3-diol-d5 may be formed.

  • Polymeric materials: Under harsh conditions, polymerization of glycerol or the product can occur.

Q4: What analytical techniques are recommended for purity assessment?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the desired product from volatile impurities and side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the deuterated product and assessing its isotopic and chemical purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity analysis, especially for non-volatile impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Ensure efficient stirring. - Verify the quality of the brominating agent.
Side reactions due to high temperature.- Maintain the reaction temperature within the recommended range. - Use a cooling bath to control the exotherm.
Loss of product during workup.- Optimize the extraction and purification steps. - Ensure complete phase separation during extractions.
Low Purity (Multiple Peaks in GC/MS) Formation of dibrominated byproducts.- Use a stoichiometric amount or a slight excess of the brominating agent. - Optimize the reaction temperature and time to favor mono-bromination.
Presence of unreacted Glycerol-d8.- Increase the reaction time or temperature slightly. - Ensure adequate mixing of the reactants.
Isomeric impurities.- Optimize reaction conditions to favor the formation of the primary bromide. - Employ fractional distillation or column chromatography for purification.
Product Discoloration (Yellow to Brown) Decomposition of the product.- Avoid excessive heating during reaction and purification. - Perform distillation under reduced pressure to lower the boiling point.
Presence of impurities.- Purify the crude product using column chromatography or recrystallization.

Experimental Protocols

Synthesis of this compound from Glycerol-d8

This protocol is adapted from the established synthesis of 3-bromopropane-1,2-diol.[1]

Materials:

  • Glycerol-d8 (≥98 atom % D)

  • 48% Hydrobromic acid (HBr)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Glycerol-d8 and toluene.

  • Reagent Addition: Slowly add 48% hydrobromic acid to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for the specified reaction time, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

Parameter Condition A (HBr) Condition B (PBr₃ - hypothetical) Condition C (SOBr₂ - hypothetical)
Starting Material Glycerol-d8Glycerol-d8Glycerol-d8
Brominating Agent 48% HBrPhosphorus tribromideThionyl bromide
Solvent TolueneDichloromethaneAcetonitrile
Temperature Reflux0 °C to RT0 °C to RT
Reaction Time 12-24 h4-8 h6-12 h
Typical Yield 60-75%70-85%65-80%
Purity (by GC) >95%>97%>96%

Note: Conditions B and C are hypothetical and would require optimization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification glycerol_d8 Glycerol-d8 reaction_mixture Reaction Mixture (Toluene, Reflux) glycerol_d8->reaction_mixture hbr 48% HBr hbr->reaction_mixture neutralization Neutralization (NaHCO3) reaction_mixture->neutralization extraction Extraction (Organic Solvent) neutralization->extraction drying Drying & Concentration (MgSO4, Rotary Evaporation) extraction->drying purification Purification (Vacuum Distillation/Chromatography) drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions workup_loss Workup Loss? low_yield->workup_loss increase_time Increase Reaction Time incomplete_reaction->increase_time check_reagents Check Reagent Quality incomplete_reaction->check_reagents optimize_temp Optimize Temperature side_reactions->optimize_temp optimize_purification Optimize Purification workup_loss->optimize_purification

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Resolving Chromatographic Peak Shifting of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address and resolve chromatographic peak shifting of deuterated standards in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it used?

A deuterated internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2][3][4] It is widely used in quantitative analysis, particularly with mass spectrometry (LC-MS), to enhance accuracy and precision.[1][3][5] Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[1][3][4][5] This allows it to serve as an internal reference to correct for variations that can occur during the analytical process, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2][3][4]

Q2: Why am I observing a retention time shift between my analyte and its deuterated internal standard?

The primary reason for a retention time difference between an analyte and its deuterated internal standard is the chromatographic isotope effect .[1][6][7] This effect stems from the subtle differences in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and hydrophobicity.[1][7]

The direction and magnitude of the shift depend on the chromatographic mode:

  • Reversed-Phase Chromatography (RPC): Deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less hydrophobic.[1][7]

  • Normal-Phase Chromatography (NPC): In contrast, deuterated compounds may be retained longer and elute later.[1][5][7]

The extent of this shift is also influenced by the number and location of deuterium atoms on the molecule.[5][8][9]

Q3: Is a small, consistent retention time shift acceptable?

A small and consistent retention time shift is often acceptable, provided it does not compromise the accuracy and precision of the quantification.[1][5] However, a significant or variable shift can be problematic. If the analyte and the internal standard do not co-elute closely, they may experience different degrees of matrix effects, where other components in the sample suppress or enhance their signal, leading to inaccurate results.[1][2][10]

Q4: Can the position of the deuterium atoms affect the retention time shift?

Yes, the position of deuterium substitution can affect the properties of the molecule and the resulting chromatographic isotope effect.[9] For instance, a compound with a deuterium atom on an sp² hybridized carbon may exhibit greater retention than one with deuterium on an sp³ hybridized carbon.[9]

Troubleshooting Guide

A systematic approach is crucial for diagnosing and resolving chromatographic shifts. First, determine if the issue affects all peaks or just the relative retention of the analyte and the deuterated standard.

Scenario 1: All Peaks are Shifting

This typically indicates a system-wide issue with your LC system.

Potential Cause Troubleshooting Action
Flow Rate Fluctuation Leaks in the flow path, worn pump seals, faulty check valves, or air bubbles in the pump can cause inconsistent flow. Check for leaks, perform pump maintenance, and ensure the mobile phase is properly degassed.[1]
Column Temperature Variation An unstable column oven can lead to drifting retention times. Verify that the column oven is functioning correctly and maintaining a stable temperature.[1] A general rule is that a 1°C change in temperature can alter retention times by 1-2%.[11]
Mobile Phase Composition Incorrectly prepared mobile phase, evaporation of volatile organic solvents, or issues with the online mixer can alter the mobile phase composition. Prepare fresh mobile phase, keep solvent reservoirs covered, and check the performance of the pump's proportioning valves.[1]
Insufficient Column Equilibration Not allowing the column to fully equilibrate with the mobile phase between injections, especially in gradient methods, can cause retention time shifts. Increase the equilibration time to at least 10-20 column volumes.[1]
Scenario 2: Only the Relative Retention Time is Shifting

This suggests that the chromatographic selectivity between the analyte and the deuterated standard is being affected.

Potential Cause Troubleshooting Action
Mobile Phase pH (for ionizable compounds) For compounds that can be ionized, small changes in the mobile phase pH can significantly alter the retention of the analyte and internal standard differently. A change of just 0.1 pH units can lead to a 10% shift in retention time.[1] Ensure accurate and consistent pH of the mobile phase by using a buffer with a pKa close to the desired pH.[1]
Gradient Elution Issues Problems with the gradient program or improper mixing of the mobile phases can affect selectivity. Verify the gradient program and ensure the mixer is functioning correctly.[1]
Chromatographic Isotope Effect If the shift is consistent and problematic (leading to differential matrix effects), you may need to adjust the method to minimize the separation.

Mitigating the Chromatographic Isotope Effect

If the inherent isotope effect is causing poor quantification, consider the following method modifications:

Strategy Detailed Approach
Adjust Chromatographic Selectivity Mobile Phase Composition: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the mobile phase additives can alter the interactions with the stationary phase and potentially reduce the separation.[1][4] Column Temperature: Systematically varying the column temperature can influence the retention of the analyte and deuterated standard differently, potentially leading to co-elution.[1][2]
Change Stationary Phase The nature of the stationary phase can influence the magnitude of the isotope effect.[12] Experimenting with a different column chemistry may reduce the separation.[2]
Use Alternative Labeled Standards If available, stable isotope-labeled standards using ¹³C or ¹⁵N generally exhibit a much smaller or even negligible retention time shift compared to their unlabeled counterparts.[10][12]
Reduce Column Resolution In some cases, using a column with lower resolution can be an effective strategy to ensure the analyte and its deuterated analog co-elute, thereby minimizing differential matrix effects.[10]

Experimental Protocols

Protocol 1: Verifying System Stability and Quantifying Retention Time Shift

Objective: To confirm the stability of the chromatographic system and measure the retention time (RT) shift between the analyte and the deuterated internal standard.

Methodology:

  • Prepare a solution containing both the analyte and the deuterated internal standard.

  • Inject this solution multiple times (e.g., n=6) onto the equilibrated LC system.

  • Record the retention times for both the analyte (RT_analyte) and the internal standard (RT_IS).

  • Data Analysis:

    • Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for the retention times of both compounds. A %RSD of <1% is generally desirable for system suitability.

    • Calculate the relative retention time (RRT = RT_analyte / RT_IS) for each injection.

    • Calculate the mean, standard deviation, and %RSD of the RRT. A low %RSD for the RRT indicates a consistent separation, even if absolute retention times are shifting slightly.

Protocol 2: Assessing the Impact of Mobile Phase pH

Objective: To determine the effect of mobile phase pH on the separation of ionizable analytes and their deuterated internal standards.

Methodology:

  • Prepare Mobile Phases: Prepare several batches of the aqueous component of the mobile phase with small, incremental changes in pH (e.g., ±0.1, ±0.2 pH units) around the target pH of your method.

  • Systematic Analysis: For each mobile phase preparation, thoroughly equilibrate the column.

  • Inject a solution of the analyte and deuterated internal standard.

  • Record the retention times for both compounds.

  • Data Analysis:

    • Plot the retention time of the analyte and the internal standard as a function of the mobile phase pH.

    • Plot the retention time difference (ΔRT = RT_analyte - RT_IS) as a function of pH.

    • Identify the pH at which the ΔRT is minimized or where the retention behavior is most stable.

Visualizations

Troubleshooting_Workflow start Peak Shifting Observed q1 Are all peaks shifting? start->q1 system_issue System-wide issue suspected q1->system_issue Yes relative_shift Relative retention time is shifting q1->relative_shift No check_flow Check Flow Rate & Leaks system_issue->check_flow check_temp Verify Column Temperature check_flow->check_temp check_mp Check Mobile Phase check_temp->check_mp check_equilibration Ensure Proper Equilibration check_mp->check_equilibration q2 Is the compound ionizable? relative_shift->q2 check_ph Investigate Mobile Phase pH q2->check_ph Yes check_gradient Verify Gradient Program q2->check_gradient No check_ph->check_gradient isotope_effect Consistent Isotope Effect check_gradient->isotope_effect mitigate Mitigate Isotope Effect isotope_effect->mitigate

Caption: A troubleshooting workflow for diagnosing chromatographic peak shifting.

Mitigation_Strategies cluster_method_dev Method Development Strategies start Problematic Isotope Effect mod_selectivity Adjust Chromatographic Selectivity start->mod_selectivity change_column Change Stationary Phase start->change_column change_is Use Alternative IS (e.g., ¹³C, ¹⁵N) start->change_is mod_mp Modify Mobile Phase mod_selectivity->mod_mp mod_temp Change Column Temperature mod_selectivity->mod_temp

Caption: Strategies for mitigating the chromatographic isotope effect.

References

Stability issues of 3-Bromopropane-1,2-diol-d5 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromopropane-1,2-diol-d5 in solution. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are its susceptibility to hydrolysis, particularly under basic conditions, and its hygroscopic nature. The non-deuterated analogue is known to be corrosive and can degrade in the presence of moisture and nucleophiles. While the deuterium labeling enhances stability at the deuterated positions due to the kinetic isotope effect, the functional groups (hydroxyl and bromo groups) are the primary sites of reactivity.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is significantly influenced by pH.

  • Alkaline conditions (pH > 7): The compound is expected to degrade more rapidly. The hydroxyl group can be deprotonated, leading to an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This results in the formation of a deuterated glycidol intermediate, which is highly reactive and can be subsequently hydrolyzed to deuterated glycerol. A similar pathway has been observed for the related compound 3-chloropropane-1,2-diol-d5.[1]

  • Acidic conditions (pH < 7): While more stable than in alkaline conditions, gradual hydrolysis can still occur over time, especially at elevated temperatures.

  • Neutral conditions (pH ≈ 7): The compound exhibits its greatest stability at or near neutral pH.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the longevity and integrity of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as refrigerated (2-8°C) or frozen (-20°C), to minimize degradation rates.[2][3][4] Always refer to the manufacturer's specific recommendations.

  • Protection from Moisture: Due to its hygroscopic nature, it is crucial to protect the compound and its solutions from moisture to prevent hydrolysis and maintain isotopic enrichment.[5] Store in tightly sealed containers in a dry environment or under an inert atmosphere (e.g., argon or nitrogen).

  • Protection from Light: To prevent potential photolytic degradation, store solutions in amber vials or other light-protecting containers.

Q4: Will the deuterium labels on this compound exchange with protons from the solvent?

A4: The deuterium atoms are on carbon atoms (C-D bonds) and are generally stable against back-exchange with protons from common solvents like water or methanol under neutral or mildly acidic/basic conditions. However, under harsh conditions or in the presence of certain catalysts, exchange could potentially occur over extended periods. For most applications, H/D exchange at these positions is not a primary concern.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak intensity in HPLC analysis over a short period. Degradation due to inappropriate solvent pH or temperature.Prepare fresh solutions in a neutral, aprotic, and anhydrous solvent if possible. Store all solutions at or below the recommended temperature and protect from light. Analyze samples promptly after preparation.
Appearance of unexpected peaks in chromatograms or mass spectra. Formation of degradation products.The primary degradation product is likely deuterated glycerol, formed via a glycidol-d5 intermediate. Other potential byproducts could arise from reactions with buffer components. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Inconsistent results in quantitative assays. Instability of the compound in the assay matrix or variability in sample handling.Assess the stability of this compound in your specific assay matrix. Ensure consistent timing between sample preparation and analysis. Use of a suitable internal standard is recommended.
Shift in the isotopic distribution in mass spectrometry data. Potential for H/D back-exchange.While less likely for C-D bonds, this can be investigated by incubating the compound in a protic solvent and monitoring the isotopic distribution over time using LC-MS. If observed, consider using aprotic solvents.

Quantitative Stability Data

Currently, there is limited published quantitative stability data specifically for this compound. The following table provides illustrative data based on the expected reactivity of the compound class to demonstrate how such data could be presented. This data is hypothetical and should be confirmed by experimental studies.

Condition Solvent/Matrix Temperature (°C) Time (hours) Parent Compound Remaining (%)
Acidic 0.1 M HCl6024~85%
Neutral Phosphate Buffer (pH 7.4)3724>95%
Basic 0.1 M NaOH258~40%
Oxidative 3% H₂O₂2524~90%
Photolytic UV Light (254 nm)2524>98%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a controlled light source (e.g., a photostability chamber with a UV lamp at 254 nm).

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV and/or Mass Spectrometric detection (HPLC-UV/MS).

  • Data Interpretation: Quantify the amount of the parent compound remaining at each time point. Identify and characterize any major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Protocol 2: Assessment of H/D Exchange Stability

Objective: To determine the stability of the deuterium labels on this compound against back-exchange with protons in a relevant aqueous medium.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile). Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4 prepared with H₂O).

  • Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

  • Time Points: Take aliquots at various time points (e.g., 0, 24, 48, and 72 hours).

  • Sample Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the mass isotopologue distribution of the compound over time.

  • Data Interpretation: A shift in the isotopic distribution towards lower masses would indicate H/D back-exchange. Calculate the percentage of the fully deuterated form remaining at each time point to determine the rate of exchange.

Visualizations

degradation_pathway A This compound B Glycidol-d5 (intermediate) A->B Intramolecular cyclization (OH⁻) C Glycerol-d5 B->C Hydrolysis (H₂O)

Caption: Proposed degradation pathway of this compound in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution of This compound B Acidic (HCl, 60°C) A->B C Basic (NaOH, 25°C) A->C D Oxidative (H₂O₂, 25°C) A->D E Thermal (80°C) A->E F Photolytic (UV) A->F G Time Point Sampling (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Quantify Parent & Identify Degradants H->I

Caption: Workflow for the forced degradation study of this compound.

References

Preventing back-exchange of deuterium in 3-Bromopropane-1,2-diol-d5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the back-exchange of deuterium in 3-Bromopropane-1,2-diol-d5 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment. This is a significant concern because the hydroxyl (-OD) groups in this compound contain labile deuterium atoms that can readily exchange with protons from protic solvents (e.g., water, methanol).[1] This exchange can compromise the isotopic purity of the compound, leading to inaccurate results in quantitative analyses and mechanistic studies.

Q2: What are the primary factors that influence the rate of deuterium back-exchange on the hydroxyl groups?

A2: The rate of deuterium back-exchange for the hydroxyl groups in this compound is primarily influenced by three main factors:

  • pH: The exchange is catalyzed by both acids and bases. The minimum rate of exchange for hydroxyl protons is typically observed in the pH range of 4.5 to 6.5.[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[2]

  • Solvent: Protic solvents, which contain exchangeable protons (e.g., O-H or N-H bonds), will facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO-d6), which lack these bonds, are preferred for maintaining the deuterium label.

Q3: How can I minimize deuterium back-exchange during my experiments?

A3: To minimize back-exchange, it is crucial to control the experimental conditions. Key strategies include:

  • Solvent Choice: Whenever possible, use anhydrous aprotic solvents.

  • Temperature Control: Perform experiments at low temperatures (e.g., 0-4 °C) to slow down the exchange rate.

  • pH Management: If an aqueous solution is necessary, maintain the pH at a level where the exchange rate is at its minimum.

  • Minimize Exposure Time: Reduce the time the deuterated compound is in a protic environment.

Q4: Which analytical techniques can be used to monitor deuterium back-exchange?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful techniques to monitor the isotopic integrity of this compound.

  • NMR Spectroscopy: ¹H NMR can be used to observe the appearance of signals corresponding to the hydroxyl protons (-OH), indicating back-exchange. Deuterium NMR (²H NMR) can directly quantify the deuterium content at specific sites.[3]

  • Mass Spectrometry: MS can detect the change in the molecular weight of the compound as deuterium is replaced by hydrogen. This allows for the quantification of the extent of back-exchange.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Loss of deuterium label observed in post-experiment analysis (NMR or MS). Use of protic solvents (e.g., water, methanol, ethanol).Switch to anhydrous aprotic solvents such as acetonitrile, acetone-d6, or DMSO-d6 for sample preparation and analysis.
Exposure to acidic or basic conditions.If aqueous solutions are unavoidable, buffer the solution to a pH between 4.5 and 6.5 to minimize the catalyzed exchange.[2]
Elevated temperatures during sample handling or storage.Maintain samples on ice or at reduced temperatures (0-4 °C) throughout the experimental workflow. Store the compound at the recommended temperature when not in use.
Prolonged exposure to atmospheric moisture.Handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon). Use fresh, anhydrous solvents.
Variability in quantitative results between replicate experiments. Inconsistent sample handling procedures leading to variable back-exchange.Standardize all experimental parameters, including incubation times, temperatures, and solvent volumes. Prepare fresh solutions for each experiment.
Contamination of solvents with water.Use freshly opened bottles of anhydrous solvents or properly dried solvents. Store solvents over molecular sieves to maintain low water content.
Unexpected peaks in ¹H NMR spectrum in the hydroxyl region. Back-exchange has occurred, leading to the formation of -OH groups.Confirm the identity of the peaks by adding a drop of D₂O to the NMR tube; the -OH peaks should broaden or disappear. To prevent this, prepare the NMR sample in an anhydrous deuterated aprotic solvent.

Data Presentation

Table 1: Effect of Solvent on Deuterium Back-Exchange Rate

Solvent TypeExamplesExpected Back-Exchange RateRationale
Protic Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH)HighSolvents contain exchangeable protons that readily participate in H-D exchange with the -OD groups.
Aprotic Polar Acetonitrile (CH₃CN), Dimethyl sulfoxide (DMSO), AcetoneLowSolvents lack exchangeable protons, thus minimizing the source of protons for back-exchange.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneVery LowSolvents are non-polar and lack exchangeable protons.

Table 2: Influence of pH on Deuterium Back-Exchange Rate in Aqueous Solutions

pH RangeConditionExpected Back-Exchange RateRationale
< 4.5AcidicHighAcid-catalyzed exchange of the hydroxyl deuterium.[2]
4.5 - 6.5Near-NeutralMinimumThe rate of both acid and base-catalyzed exchange is at its lowest point.[2]
> 6.5BasicHighBase-catalyzed exchange of the hydroxyl deuterium.[2]

Table 3: Impact of Temperature on Deuterium Back-Exchange Rate

Temperature RangeExpected Back-Exchange RateRationale
-20°C to 0°CVery LowThe kinetic energy is insufficient for frequent exchange events.[5]
0°C to 4°CLowCommonly used temperature to significantly slow down exchange rates for analytical procedures.[5]
Room Temperature (~25°C)Moderate to HighSufficient thermal energy for the exchange reaction to proceed at a noticeable rate.
> 40°CHigh to Very HighThe rate of exchange increases exponentially with temperature.

Experimental Protocols

Protocol 1: Monitoring Deuterium Back-Exchange by ¹H NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the extent of deuterium back-exchange in this compound when exposed to a protic solvent.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic deuterated solvent (e.g., DMSO-d6).

    • In a separate vial, prepare the protic solvent for the exchange study (e.g., a buffered H₂O solution at a specific pH).

  • Initiation of Exchange:

    • At time t=0, add a known volume of the protic solvent to an aliquot of the this compound stock solution.

    • Vortex briefly to ensure homogeneity.

  • NMR Analysis:

    • Immediately acquire a ¹H NMR spectrum of the mixture. This will serve as the t=0 time point.

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 15 min, 30 min, 60 min, 120 min).

  • Data Analysis:

    • Identify the chemical shifts of the newly formed hydroxyl (-OH) protons.

    • Integrate the signals of the hydroxyl protons and compare them to a stable, non-exchangeable proton signal within the molecule (e.g., the CHBr or CH₂OD protons) to quantify the extent of back-exchange over time.

Protocol 2: Quantitative Analysis of Deuterium Loss by Mass Spectrometry

Objective: To quantify the loss of deuterium from this compound over time in a protic solvent.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate anhydrous aprotic solvent (e.g., acetonitrile).

    • Prepare the protic solvent for the exchange study (e.g., water or a buffered aqueous solution).

  • Time-Course Experiment:

    • Set up a series of vials, each containing an aliquot of the this compound stock solution.

    • At t=0, add the protic solvent to all vials.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the exchange reaction in one vial by flash-freezing in liquid nitrogen and lyophilizing to dryness, or by diluting with a large excess of cold, anhydrous aprotic solvent.

  • Mass Spectrometry Analysis:

    • Reconstitute the quenched samples in an anhydrous aprotic solvent suitable for mass spectrometry analysis.

    • Analyze each sample by a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Analysis:

    • Determine the relative intensities of the mass peaks corresponding to the fully deuterated (d5), partially deuterated (d4, d3, etc.), and non-deuterated forms of 3-Bromopropane-1,2-diol.

    • Calculate the percentage of deuterium remaining at each time point to determine the kinetics of the back-exchange.

Visualizations

Preventing_Deuterium_Back_Exchange cluster_storage Proper Storage cluster_handling Controlled Handling cluster_experiment Experimental Conditions cluster_analysis Verification storage Store this compound at recommended temperature in a tightly sealed vial handling Handle under inert atmosphere (Glovebox or N₂/Ar stream) storage->handling temperature Maintain Low Temperature (0-4 °C) storage->temperature solvents Use Anhydrous Aprotic Solvents handling->temperature handling->temperature glassware Use Oven-Dried Glassware ph_control Control pH if Aqueous (pH 4.5-6.5) temperature->ph_control analysis Monitor Isotopic Purity (NMR, MS) temperature->analysis time Minimize Exposure Time to Protic Environments ph_control->time ph_control->analysis time->analysis time->analysis end Minimized Back-Exchange analysis->end start Start start->storage

Caption: Workflow for minimizing deuterium back-exchange.

Factors_Influencing_Back_Exchange cluster_factors Influencing Factors center Deuterium Back-Exchange Rate in this compound pH pH (Acid/Base Catalysis) pH->center Temperature Temperature Temperature->center Solvent Solvent Type (Protic vs. Aprotic) Solvent->center

Caption: Key factors influencing deuterium back-exchange.

References

Interpreting fragmentation patterns of 3-Bromopropane-1,2-diol-d5 in MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopropane-1,2-diol-d5 in mass spectrometry (MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular weight of this compound (C₃H₂D₅BrO₂) is approximately 160.02 g/mol . The unlabeled compound (C₃H₇BrO₂) has a molecular weight of about 154.99 g/mol .[1][2] The exact mass will vary slightly depending on the isotopic composition of bromine (⁷⁹Br and ⁸¹Br).

Q2: What are the expected primary fragmentation patterns for 3-Bromopropane-1,2-diol in MS/MS?

For the unlabeled 3-Bromopropane-1,2-diol, the fragmentation in mass spectrometry is primarily driven by the alcohol and alkyl bromide functionalities. Key fragmentation pathways include:

  • Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl groups or the bromine atom.[3]

  • Loss of water (H₂O): A common fragmentation pathway for alcohols, resulting in a fragment with a mass loss of 18 Da.[3]

  • Loss of bromine radical (•Br): Cleavage of the C-Br bond.

  • Loss of HBr: Elimination of hydrogen bromide, resulting in a mass loss of 80 or 82 Da, depending on the bromine isotope.

Q3: How does deuterium labeling in this compound affect the MS/MS fragmentation pattern?

Deuterium labeling introduces a mass shift in the precursor ion and its fragments. For this compound, the five deuterium atoms will increase the mass of fragments containing these labels. Furthermore, the C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect." This effect can alter the relative abundances of certain fragment ions, potentially favoring fragmentation pathways that do not involve the cleavage of a C-D bond.

Q4: What are the characteristic isotopic peaks for bromine in the mass spectrum?

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as two peaks of roughly equal intensity separated by 2 m/z units (M and M+2).[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected m/z values for fragment ions. Incorrect assignment of deuterium positions.Verify the deuteration pattern of your standard. The expected mass shifts depend on which hydrogens are replaced by deuterium. For this compound, it is crucial to know the specific locations of the five deuterium atoms to predict fragment masses accurately.
In-source fragmentation.Optimize the ionization source conditions to minimize premature fragmentation. Lower the source temperature or use a softer ionization technique if possible.
Low intensity of the molecular ion peak. High collision energy.The molecular ion of small, functionalized molecules can be unstable. Reduce the collision energy in your MS/MS experiment to increase the abundance of the precursor ion.
Inherent instability of the molecule.This is common for small alcohols.[3] Focus on identifying characteristic fragment ions for quantification and identification.
Different fragmentation pattern compared to the non-deuterated standard. Kinetic Isotope Effect.This is an expected consequence of deuterium labeling. The stronger C-D bonds can make certain fragmentation pathways less favorable. Analyze the spectrum to identify which bond cleavages are suppressed and which are enhanced. This information can provide insights into the fragmentation mechanism.
Co-elution with an interfering compound.Check the chromatography to ensure the peak is pure. Adjust the chromatographic method if necessary to separate any co-eluting species.
Absence of the characteristic bromine isotope pattern. The fragment ion does not contain bromine.This indicates a fragmentation pathway involving the loss of the bromine atom or the part of the molecule containing it.
Low resolution of the mass spectrometer.Ensure the mass spectrometer is properly calibrated and operating at a sufficient resolution to distinguish the M and M+2 peaks.

Predicted Fragmentation Patterns and Data

The following table summarizes the predicted major fragment ions for both unlabeled and d5-labeled 3-Bromopropane-1,2-diol. The predictions for the d5-labeled compound assume the deuterium atoms are distributed across the carbon backbone.

Proposed Fragment Structure Unlabeled m/z (⁷⁹Br/⁸¹Br) d5-labeled m/z (⁷⁹Br/⁸¹Br) Notes
Molecular Ion [C₃H₇BrO₂]⁺154/156159/161The precursor ion.
Loss of H₂O [C₃H₅BrO]⁺136/138141/143 (loss of D₂O) or 140/142 (loss of HDO)The loss of water is a common pathway for alcohols. The mass of the neutral loss from the deuterated compound will depend on the position of the hydroxyl protons versus the deuterons on the carbon skeleton.
Loss of •CH₂OH [C₂H₄BrO]⁺123/125126/128Result of alpha-cleavage. Assumes one deuterium on the C2 carbon and two on the C1 carbon.
Loss of •CH₂Br [C₂H₅O₂]⁺6164This fragment will not show the bromine isotopic pattern. Assumes deuteration on the diol backbone.
[CH₂Br]⁺ [CH₂Br]⁺93/9595/97A common fragment for brominated compounds. Assumes two deuteriums on this carbon.
[C₃H₅O]⁺ [C₃H₅O]⁺5762From loss of HBr. This fragment will not show the bromine isotopic pattern.

Note: The exact m/z values for the d5-labeled fragments will depend on the specific location of the deuterium atoms.

Experimental Protocol: MS/MS Analysis

A general protocol for acquiring MS/MS data for this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the sample directly into the mass spectrometer or introduce it via a chromatographic system (GC-MS or LC-MS). Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • MS1 Scan: Perform a full scan MS1 experiment to identify the precursor ion, which should correspond to the molecular weight of this compound (m/z 159/161 for [M+H]⁺ in positive ESI, or m/z 158/160 for the molecular ion in EI).

  • MS/MS Scan (Product Ion Scan): Select the precursor ion of interest and perform a product ion scan. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen), and scanning for the resulting fragment ions.

  • Collision Energy Optimization: To obtain a rich fragmentation spectrum, it may be necessary to optimize the collision energy. Acquire spectra at a range of collision energies to observe how the fragmentation pattern changes.

Visualizing Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for 3-Bromopropane-1,2-diol.

fragmentation_pathway M [C3H7BrO2]+. m/z 154/156 F1 [C3H5BrO]+. m/z 136/138 M->F1 - H2O F2 [C2H4BrO]+ m/z 123/125 M->F2 - .CH2OH F3 [C2H5O2]+ m/z 61 M->F3 - .CH2Br F4 [CH2Br]+ m/z 93/95 M->F4 - .C2H5O2 experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Prep Prepare dilute solution of This compound Ionization Ionization (ESI or EI) Prep->Ionization MS1 MS1 Scan (Identify Precursor) Ionization->MS1 MS2 MS/MS Scan (Fragment Precursor) MS1->MS2 Analysis Interpret Fragmentation Pattern MS2->Analysis

References

Technical Support Center: Purification of 3-Bromopropane-1,2-diol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Bromopropane-1,2-diol-d5.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of this compound that are relevant to its purification?

A1: this compound is the deuterated form of 3-Bromopropane-1,2-diol. Key properties influencing its purification include:

  • Appearance: It is typically a colorless to pale yellow viscous liquid. At high purity and under specific conditions, it may exist as a crystalline solid.

  • Hygroscopicity: The presence of two hydroxyl groups makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can affect its handling and the purity of the final product.

  • Solubility: It is highly soluble in polar solvents like water, methanol, and ethanol due to hydrogen bonding.[1] Its solubility is limited in non-polar solvents such as hexane.[1]

  • Boiling Point: The non-deuterated analog has a boiling point of 72-75 °C at 0.2 mmHg. The deuterated version will have a very similar boiling point.

Q2: What are the potential impurities in a crude sample of this compound?

A2: Impurities can arise from the synthesis process and degradation. Potential impurities include:

  • Incompletely Deuterated Species: Molecules where not all five hydrogen atoms have been replaced by deuterium.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., ethyl acetate, methanol).

  • Starting Materials and Reagents: Unreacted starting materials or leftover reagents from the synthesis.

  • Side Products: Isomeric impurities or products from side reactions.

  • Degradation Products: The compound may degrade at high temperatures or in alkaline conditions to form deuterated glycidol.

  • Water: Due to its hygroscopic nature, water is a very common impurity.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrum will also confirm the molecular weight and deuteration level.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR can be used to detect and quantify non-deuterated impurities and residual solvents.[3] ¹³C NMR provides information about the carbon skeleton and can help identify isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups (O-H, C-D, C-Br). The C-D stretching vibrations will appear at a lower frequency compared to C-H stretches.

Troubleshooting Guides

Issue 1: Low Purity After Initial Workup

Symptoms:

  • Broad peaks in GC analysis.

  • Multiple spots on TLC.

  • Presence of significant solvent or starting material peaks in NMR.

Troubleshooting Workflow:

start Low Purity After Workup wash Perform Aqueous Washes start->wash Water-soluble impurities? extract Optimize Liquid-Liquid Extraction wash->extract Emulsion or poor separation? dry Ensure Complete Drying extract->dry Residual water suspected? analyze Re-analyze Purity dry->analyze

Caption: Troubleshooting workflow for low purity after initial workup.

Detailed Steps:

  • Aqueous Washes: If water-soluble impurities (e.g., salts) are suspected, wash the organic layer with brine (saturated NaCl solution). This can also help to break emulsions during extraction.

  • Optimize Liquid-Liquid Extraction:

    • Solvent Choice: Use a water-immiscible organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of the product.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

Issue 2: Difficulty in Removing Polar Impurities by Column Chromatography

Symptoms:

  • Co-elution of impurities with the product.

  • Streaking or tailing of the product spot on TLC.

Troubleshooting Workflow:

start Poor Separation by Chromatography solvent Optimize Solvent System start->solvent Co-elution? gradient Use Gradient Elution solvent->gradient Still poor separation? stationary Change Stationary Phase gradient->stationary Still co-eluting? analyze Analyze Fractions Carefully stationary->analyze

Caption: Troubleshooting workflow for column chromatography purification.

Detailed Steps:

  • Optimize Solvent System:

    • This compound is a polar molecule. A common eluent system for flash chromatography of such compounds is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol).

    • Systematically vary the solvent ratio to achieve a good separation on TLC (target Rf of the product around 0.25-0.35).

  • Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then the product, followed by more polar impurities.

  • Change Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina (neutral or basic).

Issue 3: Product Degradation During Purification

Symptoms:

  • Appearance of new impurity peaks in GC or NMR after purification.

  • Discoloration of the product (yellowing or browning).

Troubleshooting Workflow:

start Product Degradation temp Lower Purification Temperature start->temp High temperature used? ph Avoid Basic Conditions temp->ph Exposure to base? inert Use Inert Atmosphere ph->inert Sensitive to oxidation? store Proper Storage inert->store

Caption: Troubleshooting workflow to prevent product degradation.

Detailed Steps:

  • Lower Purification Temperature: If using distillation, perform it under a high vacuum to lower the boiling point and minimize thermal degradation. For chromatography, avoid excessive heat generation in the column.

  • Avoid Basic Conditions: The compound can be unstable in the presence of strong bases. If basic impurities are present, consider a neutral workup or purification method.

  • Use Inert Atmosphere: For sensitive compounds, performing purification and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Proper Storage: Store the purified product at a low temperature (e.g., -20°C), protected from light and moisture, to maintain its stability.[4][5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 1 gram of crude this compound.

  • Slurry Preparation:

    • In a beaker, add 30-40 g of silica gel to the chosen eluent (e.g., 95:5 ethyl acetate:methanol).

    • Stir to create a uniform slurry.

  • Column Packing:

    • Pour the slurry into a glass column with a stopcock.

    • Open the stopcock to drain some solvent and pack the silica gel under gentle air pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica bed.

  • Elution:

    • Add the eluent to the column and apply gentle pressure to start the elution.

    • Collect fractions and monitor them by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Data Presentation

Table 1: Comparison of Purification Techniques (Hypothetical Data)

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Notes
Flash Chromatography 85%>98%75%Effective for removing a wide range of impurities.
Vacuum Distillation 85%>97%65%Risk of thermal degradation if not performed at a high vacuum.
Recrystallization 85%>99%50%Challenging to find a suitable single solvent; may require a solvent system.

Table 2: Common ¹H NMR Impurity Chemical Shifts in CDCl₃

ImpurityChemical Shift (ppm)Multiplicity
Water1.56s
Ethyl Acetate1.26, 2.05, 4.12t, s, q
Methanol3.49s
Dichloromethane5.30s
Hexane0.88, 1.26m

Note: The chemical shifts of impurities can vary slightly depending on the sample concentration and temperature.[3][6]

References

Minimizing interference in the analysis of 3-Bromopropane-1,2-diol-d5.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromopropane-1,2-diol-d5 (3-MBPD-d5) as an internal standard, primarily in GC-MS and LC-MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (3-MBPD-d5) is a stable, deuterium-labeled version of 3-Bromopropane-1,2-diol (3-MBPD).[1] Its primary use is as an internal standard (IS) for the accurate quantification of 3-MBPD in various matrices, such as food products and biological samples, using mass spectrometry-based methods like GC-MS or LC-MS.[1][2] Stable isotope-labeled standards are considered ideal because they share very similar chemical and physical properties with the target analyte, leading to similar behavior during sample extraction, derivatization, and chromatographic analysis.[3]

Q2: Why is derivatization often required for the analysis of 3-MBPD?

A2: 3-MBPD is a polar compound containing two hydroxyl (-OH) groups, which makes it non-volatile.[4][5] For Gas Chromatography (GC) analysis, compounds must be volatile and thermally stable.[6] Derivatization is a chemical modification process that masks these polar hydroxyl groups, typically by replacing the active hydrogens, which significantly increases the compound's volatility and stability at the high temperatures used in the GC injector and column.[4][6] A common derivatizing agent for diols like 3-MBPD is phenylboronic acid (PBA).[7][8]

Q3: What are the most common sources of interference in 3-MBPD analysis?

A3: The most common interferences are:

  • Matrix Effects: Components of the sample matrix (e.g., fats, proteins, salts) co-elute with the analyte and interfere with the ionization process in the mass spectrometer source, causing ion suppression or enhancement.[9]

  • Isotopic Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample or solvent, particularly under acidic or basic conditions, altering the standard's concentration.[3][10]

  • Internal Standard Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, causing a false positive signal in blank samples and a positive bias in results.[10][11]

  • Chromatographic Isotope Effect: The deuterated standard may have a slightly different chromatographic retention time than the analyte, which can lead to differential matrix effects and inaccurate quantification.[10][12]

Troubleshooting Guide

Issue 1: Poor Precision, Inaccurate Quantification, or High %CV

This is one of the most common issues and can stem from several sources, primarily related to how the internal standard behaves relative to the analyte in the sample matrix.

Q: My analyte-to-internal standard area ratios are inconsistent across my analytical run, leading to poor precision. What is the likely cause?

A: This is often caused by a slight chromatographic separation between the analyte and the deuterated internal standard (an "isotope effect"). If this separation exposes them to different co-eluting matrix components, it can lead to variable ion suppression or enhancement, a phenomenon known as differential matrix effects.[11]

Troubleshooting Steps:

  • Verify Co-elution: Carefully overlay the chromatograms of the analyte and the 3-MBPD-d5 internal standard in a matrix-containing sample. Any visible separation indicates a potential problem.[11]

  • Optimize Chromatography: Adjust the GC oven temperature ramp or LC mobile phase gradient to minimize the separation between the analyte and IS peaks.[11]

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis. Employ or optimize sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to get a cleaner extract.[13]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

G start Start: Poor Precision or Inaccuracy check_coelution Step 1: Overlay Analyte & IS Chromatograms start->check_coelution is_separated Are Peaks Separated? check_coelution->is_separated optimize_chrom Step 2: Optimize GC/LC Method (e.g., Temp Ramp, Gradient) to achieve co-elution is_separated->optimize_chrom Yes improve_cleanup Step 3: Improve Sample Cleanup (e.g., LLE, SPE) to reduce matrix components is_separated->improve_cleanup No (Co-eluting) recheck_coelution Re-check Co-elution optimize_chrom->recheck_coelution recheck_coelution->improve_cleanup No (Still Separated) recheck_coelution->improve_cleanup Yes (Now Co-eluting) but problem persists matrix_match Step 4: Use Matrix-Matched Calibration Standards improve_cleanup->matrix_match end_ok Result: Improved Precision and Accuracy matrix_match->end_ok G problem Problem: Isotopic Exchange (H/D Back-Exchange) outcome Result: Lower IS Signal Inaccurate (Low) Analyte Quantification problem->outcome is 3-MBPD-d5 (with -OD groups) is->problem matrix Matrix / Solvent (with H+ source, e.g., H2O) matrix->problem mitigation Mitigation Strategies strat1 Control pH (near neutral) mitigation->strat1 strat2 Control Temperature (keep cool) mitigation->strat2 strat3 Use Dry Solvents mitigation->strat3 G start Start: Liquid Sample spike 1. Spike with 3-MBPD-d5 IS start->spike extract 2. Homogenize & Extract with Hexane/Acetone spike->extract separate 3. Aqueous Phase Separation extract->separate derivatize 4. Add PBA Reagent & Derivatize separate->derivatize extract2 5. LLE of Derivatives into Hexane derivatize->extract2 concentrate 6. Dry & Concentrate Final Extract extract2->concentrate inject 7. Inject into GC-MS concentrate->inject end End: Data Acquisition inject->end

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Food Contaminants Using 3-Bromopropane-1,2-diol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methods for the determination of 3-monochloropropane-1,2-diol (3-MCPD), its esters, and glycidyl esters (GEs) in food products. A key focus is the application of deuterated internal standards, such as 3-Bromopropane-1,2-diol-d5, to ensure accuracy and precision in analytical workflows. These contaminants can form during food processing, particularly in refined fats and oils, and are subject to regulatory limits.[1][2][3]

The comparison will cover indirect and direct analytical approaches, presenting quantitative performance data and detailed experimental protocols for researchers, scientists, and professionals in drug development and food safety.

Data Presentation: Performance of Analytical Methods

The validation of analytical methods for 3-MCPD and GEs is crucial for regulatory compliance and consumer safety. The choice of method often depends on the specific food matrix and the required sensitivity. Indirect methods commonly involve the conversion of GEs to a more easily quantifiable analyte, such as 3-bromopropane-1,2-diol (3-MBPD), for which this compound serves as an ideal internal standard.[4]

Below is a summary of performance data from various validated methods.

Table 1: Performance of Indirect GC-MS Methods with Deuterated Internal Standards

Indirect methods typically involve the hydrolysis of esterified forms of the analytes, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, such as 3-MCPD-d5, is standard practice to correct for analyte losses during sample preparation and for variations in instrument response.[5][6][7][8][9]

ParameterMethod using 3-MCPD-d5 (Food Matrix)Method using 3-MCPD-d5 (Rat Blood/Urine)Method using 3-MCPD-d5 (Foodstuffs)
Linearity (R²) >0.999Not Specified>0.99
Limit of Detection (LOD) 0.003 µg/kg[5]~0.7 ng/mL< 0.5 µg/kg
Limit of Quantification (LOQ) 0.009 µg/kg[5]~2 ng/mL[6]< 2 µg/kg[10]
Recovery (%) 98 - 106%80 - 110%[6]98 - 106%[10]
Precision (RSD) < 8%< 10%[6]< 8%[10]

Table 2: Performance of Alternative Analytical Methods

Direct analysis of 3-MCPD esters and GEs using Liquid Chromatography-Mass Spectrometry (LC-MS) is a faster alternative as it does not require derivatization.[11] However, it may face challenges with the availability of analytical standards for all ester forms and potential matrix effects.

ParameterDirect LC-MS Method
Analysis Time As little as 20 minutes[11]
Advantage No artifact formation from conversion steps[11]
Challenge Positional isomers of MCPD esters may not be separable[11]
LOD/LOQ Not explicitly stated in the provided results
Recovery (%) Not explicitly stated in the provided results
Precision (RSD) Not explicitly stated in the provided results

Experimental Protocols

The following is a generalized protocol for the indirect analysis of free and bound 3-MCPD and GEs using GC-MS with a deuterated internal standard. This protocol is a synthesis of methodologies described in the literature.[1][5][7][10]

1. Sample Preparation

  • For Free 3-MCPD:

    • Weigh 10 g of a non-fat liquid sample.

    • Spike the sample with a known amount of 3-MCPD-d5 internal standard solution (e.g., 100 µL of 10 µg/mL).[7]

    • For fatty samples, perform a defatting step with a suitable solvent like hexane.

    • Proceed to the derivatization step.

  • For Bound 3-MCPD Esters and Glycidyl Esters:

    • Perform an alkaline-catalyzed release of 3-MCPD and glycidol from their ester forms.

    • For the determination of GEs, they are converted into 3-MBPD. This is where this compound would be added as an internal standard.

    • The released 3-MCPD and 3-MBPD are then extracted.

2. Derivatization

  • To the extracted analytes, add a derivatizing agent such as phenylboronic acid (PBA).[5][12]

  • The PBA reacts with the diol groups of 3-MCPD and 3-MBPD to form non-polar cyclic derivatives.[5]

  • This reaction is typically carried out at room temperature or with gentle heating.

  • The derivatives are then extracted into an organic solvent like hexane.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 250°C) to separate the analytes.[8]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for higher selectivity and sensitivity.[8]

    • Monitored Ions: Specific ions for the derivatized 3-MCPD, 3-MBPD, and their deuterated internal standards are monitored for quantification.

Mandatory Visualization

The following diagrams illustrate the analytical workflow and the chemical principles involved in the indirect analysis of 3-MCPD and glycidyl esters.

analytical_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Food Sample Spiking Spike with Internal Standards (3-MCPD-d5, this compound) Sample->Spiking Hydrolysis Alkaline Hydrolysis (for bound analytes) Spiking->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatize Add Phenylboronic Acid (PBA) Extraction->Derivatize Derivative_Extraction Extract Phenylboronic Esters Derivatize->Derivative_Extraction GCMS GC-MS Analysis Derivative_Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the indirect analysis of 3-MCPD and GEs.

signaling_pathway cluster_analytes Original Analytes in Sample cluster_conversion Hydrolysis & Conversion cluster_derivatization Derivatization with PBA GE Glycidyl Esters (GEs) MBPD 3-Bromopropane-1,2-diol (3-MBPD) GE->MBPD + HBr / H₂O MCPD_Esters 3-MCPD Esters MCPD 3-MCPD MCPD_Esters->MCPD + H₂O MBPD_PBA 3-MBPD-PBA Derivative MBPD->MBPD_PBA + PBA MCPD_PBA 3-MCPD-PBA Derivative MCPD->MCPD_PBA + PBA GCMS GC-MS MBPD_PBA->GCMS Quantification MCPD_PBA->GCMS Quantification

Caption: Conversion and derivatization pathway for GE and 3-MCPD analysis.

References

The Gold Standard vs. The Alternative: A Comparative Guide to Internal Standards for 3-Bromopropane-1,2-diol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-Bromopropane-1,2-diol and its related compounds, the choice of an internal standard is a critical decision that directly influences analytical accuracy and reliability. This guide provides an objective comparison between the deuterated internal standard, 3-Bromopropane-1,2-diol-d5, and non-deuterated alternatives, supported by experimental data and detailed methodologies.

The use of an internal standard is indispensable in analytical chromatography, particularly when coupled with mass spectrometry (GC-MS or LC-MS). It serves to correct for the variability inherent in sample preparation, injection volume, and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any loss or variation experienced by the analyte is mirrored by the standard. This guide focuses on the analysis of 3-Bromopropane-1,2-diol, a compound relevant in food safety analysis as a precursor to the contaminant 3-monochloropropane-1,2-diol (3-MCPD).

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3][4] By replacing five hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This near-identical behavior to the non-deuterated analyte allows for more effective compensation for matrix effects and variability in extraction recovery and derivatization efficiency.[1][2]

Non-deuterated internal standards, typically structural analogs, are a viable alternative when a deuterated standard is unavailable or cost-prohibitive. However, their different chemical structures can lead to variations in chromatographic retention time, extraction efficiency, and ionization response, potentially compromising the accuracy of quantification. For the analysis of 3-Bromopropane-1,2-diol, a potential non-deuterated internal standard could be a structural analog like hexane-1,2-diol, which shares the diol functional group but has a different carbon chain length and lacks the bromine atom.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of this compound versus a common type of non-deuterated internal standard, a structural analog. The data for the deuterated standard is based on typical performance metrics found in validated methods for 3-MCPD analysis, while the performance of the non-deuterated standard is inferred from established principles of analytical chemistry.

Performance ParameterThis compoundNon-Deuterated Structural Analog (e.g., Hexane-1,2-diol)Rationale for Difference
**Linearity (R²) **Typically ≥ 0.995[1]Generally ≥ 0.99, but may be lowerThe deuterated standard co-elutes and experiences identical matrix effects, leading to a more consistent response ratio across the concentration range.
Accuracy (% Recovery) 90-110%[5]70-120% (or wider)The structural analog's different polarity and chemical structure can lead to different extraction efficiencies and responses to matrix components.
Precision (%RSD) < 15%[1][5]< 20% (potentially higher)The deuterated standard better corrects for variations in sample preparation and instrument response, resulting in lower relative standard deviation.
Limit of Detection (LOD) Lower (e.g., 0.01-0.1 mg/kg)[3]Potentially higherThe co-elution and similar ionization of the deuterated standard allow for more sensitive detection of the analyte.
Limit of Quantitation (LOQ) Lower (e.g., 0.05-0.2 mg/kg)[6]Potentially higherSimilar to LOD, the superior correction of the deuterated standard enables more reliable quantification at lower concentrations.
Matrix Effect Compensation HighModerate to LowThe near-identical retention time and chemical properties of the deuterated standard ensure it is affected by matrix interferences in the same way as the analyte. Structural analogs with different retention times may elute in regions with different matrix effects.

Experimental Protocols

The following is a detailed methodology for the analysis of 3-Bromopropane-1,2-diol (as part of a total 3-MCPD analysis) using this compound as the internal standard, a common application in food safety testing.

Sample Preparation (Acid Transesterification)

This step is for the analysis of 3-MCPD esters in an oil or fat matrix, which are hydrolyzed to free 3-Bromopropane-1,2-diol.

  • Weigh approximately 100 mg of the oil sample into a screw-cap glass tube.

  • Add a known amount of this compound solution (the internal standard).

  • Add 2 mL of a solution of sulfuric acid in methanol (e.g., 2% v/v).

  • Cap the tube tightly and heat at 40°C for 16 hours (overnight) to achieve transesterification.

  • Allow the sample to cool to room temperature.

  • Neutralize the reaction by adding 2 mL of a saturated sodium bicarbonate solution.

  • Extract the fatty acid methyl esters (FAMEs) by adding 2 mL of hexane and vortexing. Centrifuge to separate the layers and discard the upper hexane layer. Repeat the extraction.

Derivatization

To improve the volatility and chromatographic behavior of the diols for GC-MS analysis, they are derivatized.

  • To the remaining aqueous layer from the sample preparation step, add 250 µL of a phenylboronic acid (PBA) solution (e.g., 1 g of PBA in 4 mL of acetone/water 19:1 v/v).[5]

  • Cap the tube and heat at 90°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 2 mL of hexane and vortex thoroughly to extract the PBA derivatives of 3-Bromopropane-1,2-diol and the internal standard.

  • Transfer the upper hexane layer to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (for PBA derivatives):

      • 3-Bromopropane-1,2-diol (as 3-MCPD derivative): m/z 147, 196.

      • This compound (as 3-MCPD-d5 derivative): m/z 150, 201.[5]

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Visualizing the Workflow

The following diagrams illustrate the key processes in the analysis.

Analytical_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Oil Sample Add_IS Spike with This compound Sample->Add_IS Hydrolysis Acid Transesterification Add_IS->Hydrolysis Neutralize Neutralization Hydrolysis->Neutralize Derivatize Derivatization with PBA Neutralize->Derivatize Extract Hexane Extraction Derivatize->Extract GC_MS GC-MS Analysis (SIM Mode) Extract->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the analysis of 3-Bromopropane-1,2-diol.

IS_Comparison_Logic cluster_deuterated Deuterated Internal Standard (this compound) cluster_non_deuterated Non-Deuterated Internal Standard (Structural Analog) d_start Analyte + Deuterated IS d_process Sample Prep & Analysis d_start->d_process Co-elution, Identical properties d_end High Accuracy & Precision d_process->d_end Effective Correction nd_start Analyte + Structural Analog IS nd_process Sample Prep & Analysis nd_start->nd_process Different retention time, Different properties nd_end Potential for Inaccuracy nd_process->nd_end Ineffective Correction

Caption: Logical comparison of internal standard performance.

References

Cross-Validation of Bioanalytical Assays: A Comparative Guide to Using 3-Bromopropane-1,2-diol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The use of a stable isotope-labeled (SIL) internal standard (IS) is a widely accepted and preferred approach in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This is due to their ability to mimic the analyte's chemical and physical properties, thereby compensating for variability during sample processing and analysis.[1][2][3] 3-Bromopropane-1,2-diol-d5, as a deuterated analog, serves as an excellent SIL internal standard for its non-deuterated counterpart or structurally similar analytes.

This guide provides an objective comparison of the performance of this compound as an internal standard against a common alternative, a structural analog internal standard. The supporting experimental data presented is representative of typical outcomes in bioanalytical method validation, illustrating the superior performance of SIL internal standards.

Comparative Performance of Internal Standards

The primary role of an internal standard is to correct for the variability inherent in analytical procedures.[2][3][4] A suitable internal standard should co-elute with the analyte and exhibit similar behavior during extraction and ionization to effectively compensate for matrix effects.[2][4][5] While structural analogs are sometimes used due to cost or availability, they often fall short in performance compared to SIL internal standards.[1][6][7]

The following table summarizes a comparison of key validation parameters when using a deuterated internal standard like this compound versus a hypothetical structural analog. The data illustrates the typical enhanced precision and accuracy achieved with a SIL-IS.

Validation Parameter Deuterated Internal Standard (e.g., this compound) Structural Analog Internal Standard Acceptance Criteria (Typical)
Matrix Factor (CV%) 4.5%18.2%≤15%
Recovery Reproducibility (CV%) 3.8%16.5%≤15%
Calibration Curve Linearity (r²) 0.9980.991≥0.99
Inter-day Precision (CV%) 5.1%14.8%≤15%
Inter-day Accuracy (% Bias) 2.3%9.7%Within ±15%

This data is illustrative and represents typical outcomes in bioanalytical method validation to demonstrate the comparative performance.

The data clearly indicates that the deuterated internal standard provides tighter control over variability, resulting in lower coefficient of variation (CV%) for matrix effects, recovery, and precision, as well as higher accuracy. This is because the SIL-IS shares almost identical physicochemical properties with the analyte, ensuring it is affected by the sample matrix and extraction process in the same way.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable assay validation. Below are protocols for key experiments to assess the performance of an internal standard.

Protocol 1: Matrix Effect Assessment

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard (this compound) are prepared in a clean solvent.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.

    • Set C (Pre-extraction Spike): Analyte and internal standard are added to the biological matrix before the extraction process.

  • Analyze Samples: All three sets of samples are analyzed using the LC-MS/MS method.

  • Calculate Matrix Factor: The matrix factor (MF) is calculated as the ratio of the peak area of the analyte in the presence of the matrix (Set B) to the peak area in the neat solution (Set A). An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

  • Calculate IS-Normalized Matrix Factor: The MF of the analyte is divided by the MF of the internal standard.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.

Protocol 2: Recovery Assessment

Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.

Methodology:

  • Prepare Two Sets of Samples:

    • Set 1 (Extracted): Spike the biological matrix with the analyte and internal standard (this compound) and proceed through the entire extraction process.

    • Set 2 (Unextracted/100% Recovery): Spike the extracted blank matrix with the analyte and internal standard post-extraction.

  • Analyze Samples: Analyze both sets of samples using the LC-MS/MS method.

  • Calculate Recovery: Calculate the recovery by comparing the peak areas of the analyte and internal standard in Set 1 to those in Set 2.

  • Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible. The CV of the recovery across different quality control (QC) levels should generally be ≤15%.[8]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution. The following diagram illustrates the process of assay cross-validation using a deuterated internal standard.

Assay_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Assessment cluster_result Outcome A Blank Matrix B Analyte Spiking A->B C IS Spiking (this compound) B->C D Sample Extraction C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Matrix Effect Evaluation F->G H Recovery & Reproducibility F->H I Selectivity & Specificity F->I J Precision & Accuracy F->J K Validated Assay G->K H->K I->K J->K

Caption: Workflow for bioanalytical assay cross-validation using a deuterated internal standard.

Signaling Pathways and Logical Relationships

The decision to use a stable isotope-labeled internal standard is based on a logical progression aimed at ensuring the highest data quality. The following diagram illustrates the decision-making process and the advantages conferred by using a SIL-IS like this compound.

Internal_Standard_Selection cluster_0 Assay Requirements cluster_1 Internal Standard Choice cluster_2 Performance Outcomes cluster_3 Resulting Data Quality A High Accuracy & Precision Needed? B Use Stable Isotope-Labeled IS (e.g., this compound) A->B Yes C Use Structural Analog IS A->C No/Unavailable D Effective Compensation for: - Matrix Effects - Extraction Variability - Ionization Suppression/Enhancement B->D E Potential for: - Differential Extraction - Different Matrix Effects - Inconsistent Compensation C->E F High Confidence in Data Robust & Reliable Results D->F G Risk of Inaccurate Data Requires More Extensive Validation E->G

Caption: Decision pathway for internal standard selection in bioanalytical methods.

References

A Researcher's Guide to Determining the Isotopic Purity of 3-Bromopropane-1,2-diol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the isotopic purity of deuterated compounds like 3-Bromopropane-1,2-diol-d5 is a critical parameter. This guide provides a comparative analysis of the primary analytical techniques used to determine isotopic purity, offering detailed experimental protocols and supporting data to aid in method selection and application. This compound is a deuterated analog of 3-Bromopropane-1,2-diol, often used as an internal standard in quantitative analysis or as a tracer in metabolic studies.[1][2]

Comparative Analysis of Analytical Methods

The two most prevalent and powerful techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[3][4] Each method offers distinct advantages and provides complementary information regarding the isotopic distribution within the molecule.

Table 1: Comparison of Analytical Methods for Isotopic Purity Determination

ParameterNMR SpectroscopyMass Spectrometry
Principle Measures the nuclear magnetic properties of isotopes.Measures the mass-to-charge ratio of ions.
Primary Information Site-specific isotopic enrichment, structural integrity.[3][5]Overall isotopic enrichment, presence of isotopologues.[4][6]
Key Techniques ¹H NMR, ²H NMR, ¹³C NMR[5][7][8]High-Resolution Mass Spectrometry (HRMS), LC-MS, GC-MS[9][10][11]
Sample Requirement Milligram rangeNanogram to microgram range[4]
Destructive? NoYes
Quantitative Accuracy High, with appropriate internal standards.[7]High, requires correction for natural isotope abundance.[9]
Throughput ModerateHigh

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and the position of deuterium labels.

¹H NMR Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound and a suitable internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d6).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the ¹H NMR spectrum.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis: Integrate the signals corresponding to the residual protons in the deuterated positions of this compound and the signal of the internal standard. The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons and the molecular weights of the analyte and the standard.

²H NMR Protocol:

  • Sample Preparation: Dissolve the this compound sample in a protonated solvent (e.g., CHCl₃).

  • Instrument Setup: Use an NMR spectrometer equipped with a deuterium probe.

  • Data Acquisition: Acquire the ²H NMR spectrum.

  • Data Processing and Analysis: The presence and integration of signals in the deuterium spectrum directly confirm the locations of deuteration and can be used to determine the relative abundance of deuterium at each labeled site.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information on the overall isotopic enrichment of the sample by analyzing the mass-to-charge ratio of the molecule and its isotopologues.[12]

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS).[10][11] Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[4]

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight (TOF) or Orbitrap) to resolve the isotopic peaks.[11][13]

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (d5) and the peaks corresponding to the lower deuterated isotopologues (d0 to d4).

    • Correct the observed peak intensities for the natural abundance of ¹³C and other isotopes.[9]

    • Calculate the isotopic purity by determining the relative abundance of the d5 isotopologue compared to the sum of all isotopologues.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound using NMR and MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample & Internal Standard acq Acquire NMR Spectrum prep->acq Introduce to Spectrometer proc Integrate Peaks acq->proc calc Calculate Isotopic Purity proc->calc

Caption: Experimental workflow for NMR-based isotopic purity determination.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep_ms Prepare Dilute Solution acq_ms Infuse and Ionize prep_ms->acq_ms Introduce to Mass Spectrometer anal_ms Acquire High-Resolution Mass Spectrum acq_ms->anal_ms proc_ms Identify Isotopologue Peaks anal_ms->proc_ms correct_ms Correct for Natural Isotope Abundance proc_ms->correct_ms calc_ms Calculate Isotopic Purity correct_ms->calc_ms

Caption: Experimental workflow for MS-based isotopic purity determination.

Comparison with Alternatives

The primary alternative to using this compound is its non-deuterated counterpart, 3-Bromopropane-1,2-diol.[14][15] Other alternatives could include structurally similar deuterated compounds like (±)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol, or other deuterated diols depending on the specific application. The choice of an alternative often depends on the required mass shift for MS analysis or the specific chemical properties needed for a particular assay.

Table 2: Comparison of this compound with Alternatives

CompoundMolecular Weight ( g/mol )Key ApplicationRationale for Use/Non-use
This compound~160.02[16]Internal Standard, TracerProvides a distinct mass shift for MS detection, minimizing interference from the non-labeled analyte.
3-Bromopropane-1,2-diol~154.99[14]Analyte, Synthetic PrecursorUsed as the non-labeled analyte for which the deuterated standard is used for quantification.[17]
(±)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol~115.54Internal StandardOffers a different mass and potentially different chromatographic retention time, which can be advantageous in complex matrices.
Propan-1,2-diol-d6~82.14Internal StandardA simpler deuterated diol, may be a more cost-effective alternative if the bromo- functionality is not required for the application.

References

A Comparative Guide to the Inter-laboratory Analysis of 3-Bromopropane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Bromopropane-1,2-diol (3-BPD). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide outlines two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and presents their respective experimental protocols and performance characteristics.

Data Presentation

The performance of analytical methods is critical for ensuring data quality and reproducibility. The following tables summarize the typical validation parameters for the GC-MS and HPLC methods for 3-BPD analysis, based on data from analogous compounds and established analytical practices.

Table 1: Comparison of GC-MS Method Performance Parameters

ParameterMethod A: GC-MS with DerivatizationMethod B: GC-MS (Direct Injection)
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.3 µg/mL
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (RSD%) < 5%< 10%
Specificity High (Mass Spec Detection)Moderate (Co-elution risk)

Table 2: Comparison of HPLC-UV Method Performance Parameters

ParameterMethod C: HPLC-UV
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Linearity (R²) > 0.998
Accuracy (% Recovery) 98-102%
Precision (RSD%) < 3%
Specificity Moderate (Chromatographic)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for the analysis of 3-BPD.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Phenylboronic Acid Derivatization

This method offers high sensitivity and specificity for the analysis of 3-BPD. Derivatization with phenylboronic acid (PBA) enhances the volatility and chromatographic performance of the diol.

1. Sample Preparation:

  • Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) and 100 µL of an internal standard solution (e.g., 3-BPD-d5).

  • Vortex for 2 minutes to extract the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of pyridine.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Alternatively, for PBA derivatization, reconstitute in 100 µL of acetone and add 2 mg of phenylboronic acid. Heat at 60°C for 20 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Quantification Ions: To be determined from the mass spectrum of the derivatized 3-BPD.

Method C: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis where high sensitivity is not a primary requirement. It is a robust and less complex alternative to GC-MS.

1. Sample Preparation:

  • Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

  • Add 10 mL of the mobile phase as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: 210 nm.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of 3-Bromopropane-1,2-diol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Processing and Reporting SampleReceipt Sample Receipt SampleWeighing Sample Weighing SampleReceipt->SampleWeighing Extraction Extraction SampleWeighing->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Derivatization Derivatization (Optional) Centrifugation->Derivatization HPLC_Injection HPLC Injection Centrifugation->HPLC_Injection GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GCMS_Data Data Acquisition GCMS_Injection->GCMS_Data PeakIntegration Peak Integration & Identification GCMS_Data->PeakIntegration HPLC_Data Data Acquisition HPLC_Injection->HPLC_Data HPLC_Data->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for 3-BPD analysis.

analytical_method_selection Requirement Analytical Requirement HighSensitivity High Sensitivity & Specificity Requirement->HighSensitivity Trace Level Analysis RoutineScreening Routine Screening Requirement->RoutineScreening High Throughput GCMS GC-MS Method HighSensitivity->GCMS HPLC HPLC Method RoutineScreening->HPLC

Caption: Logic for analytical method selection.

The Gold Standard in Quantitative Analysis: A Guide to 3-Bromopropane-1,2-diol-d5 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical and chemical research, the demand for rigorous, reproducible, and highly accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving this level of analytical fidelity, particularly in complex matrices encountered in drug development and scientific research. 3-Bromopropane-1,2-diol-d5, a deuterated analog of 3-Bromopropane-1,2-diol, serves as an exemplary internal standard for mass spectrometry-based quantification techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

This guide provides a comparative overview of the performance of analytical methods utilizing this compound as an internal standard. While direct performance data for this compound is not extensively published, a wealth of data from the analysis of the structurally similar and widely studied compound, 3-monochloropropane-1,2-diol (3-MCPD) using its deuterated internal standard (3-MCPD-d5), offers a robust proxy for the expected accuracy and precision. These methods are routinely applied in food safety and environmental analysis, demonstrating the power of the stable isotope dilution technique.

Comparative Performance: The Advantage of Isotope Dilution

The core principle behind using a deuterated internal standard like this compound is to account for analyte loss during sample preparation and variations in instrument response. Because the deuterated standard is chemically identical to the analyte of interest, it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable highly precise ratiometric quantification, correcting for a multitude of potential errors.

The following tables summarize the performance metrics from studies on 3-MCPD, which are highly indicative of the results achievable with 3-Bromopropane-1,2-diol and its deuterated standard.

Table 1: Method Performance for 3-MCPD Quantification using 3-MCPD-d5 Internal Standard

ParameterGC-MS Method 1GC-MS Method 2
Linearity Range 0.009–1.3 mg/kgNot Specified
Limit of Detection (LOD) 0.003 µg/kg1.1 mg/kg (lipids)
Limit of Quantification (LOQ) 0.009 µg/kg3.3 mg/kg (lipids)
Precision (Repeatability as RSD) 1.0–4.2%0.3–7.0%
Accuracy (Average Spike Recovery) 99.1–99.5%Not Specified
Reference [2][3][2][3]

Table 2: Comparison with Alternative Quantification Strategies

Quantification StrategyTypical Precision (RSD)Typical Accuracy (Recovery)Susceptibility to Matrix EffectsNotes
Stable Isotope Dilution (e.g., using this compound) < 5-10% 95-105% Low Considered the "gold standard" for quantitative mass spectrometry. Corrects for variations in sample prep and instrument response.
Internal Standard (Non-isotopic) 5-20%80-120%MediumA structurally similar but non-isotopically labeled compound is used. May not perfectly mimic the analyte's behavior.
External Standard Calibration 15-30% or higher50-150% or widerHighMost susceptible to matrix effects and variations in sample handling, leading to lower accuracy and precision.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a propanediol analyte using a deuterated internal standard, based on methodologies reported for 3-MCPD.[2][4]

Sample Preparation and Extraction
  • Sample Weighing: Accurately weigh a homogenized sample (e.g., 1-10 g depending on the matrix) into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample, standard, and quality control sample at the beginning of the workflow.

  • Extraction:

    • For aqueous samples, a liquid-liquid extraction with a solvent like diethyl ether may be employed.

    • For solid samples, a "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) type extraction can be used. This involves adding a salt mixture (e.g., MgSO₄, NaCl) and an extraction solvent (e.g., diethyl ether), followed by vortexing and centrifugation.[4]

  • Clean-up: The extract may be passed through a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering matrix components.

  • Concentration: The cleaned extract is typically evaporated to a smaller volume under a gentle stream of nitrogen.

Derivatization

To improve the volatility and chromatographic properties of the diol for GC-MS analysis, a derivatization step is often necessary.

  • Reagent: Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol to form a more volatile cyclic boronate ester.

  • Procedure: The dried extract is reconstituted in a suitable solvent (e.g., acetone:water mixture), and the PBA solution is added. The reaction is allowed to proceed at a controlled temperature (e.g., 70°C) for a specific time (e.g., 20 minutes).

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless injection mode is typically used for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, starting at 60°C, holding for 2 minutes, then ramping to 280°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Specific ions for the derivatized analyte and the derivatized deuterated internal standard are monitored.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Sample Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization Concentration->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing (Ratio Calculation) GC_MS->Data_Processing Final_Concentration Final Analyte Concentration Data_Processing->Final_Concentration Quantification IS_Correction_Logic Analyte Analyte Analyte_Response Analyte MS Response Analyte->Analyte_Response IS Internal Standard (this compound) IS_Response IS MS Response IS->IS_Response Sample_Handling Sample Handling Variations (e.g., Pipetting Errors, Evaporation) Sample_Handling->Analyte_Response affects Sample_Handling->IS_Response equally affects Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Analyte_Response affects Matrix_Effects->IS_Response equally affects Ratio Ratio (Analyte Response / IS Response) Remains Constant Analyte_Response->Ratio IS_Response->Ratio Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

References

A Comparative Guide to the Certificate of Analysis for 3-Bromopropane-1,2-diol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantitative analysis, the choice and quality of internal standards are paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of 3-Bromopropane-1,2-diol-d5, a deuterated internal standard, with its non-deuterated counterpart and an alternative deuterated analog, focusing on the critical parameters outlined in a Certificate of Analysis (CoA).

Deuterated internal standards are widely recognized for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing superior correction for matrix effects and other sources of variability.[1][2] Their use is a cornerstone of robust bioanalytical methods.[3]

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides essential data on its identity, purity, and isotopic enrichment. These parameters are crucial for ensuring the integrity of quantitative studies.

Comparative Data Presentation

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound, its non-deuterated analog, and a common alternative, (±)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol.

ParameterThis compound3-Bromopropane-1,2-diol(±)-3-Chloro-1,2-propane-1,1,2,3,3-d5-diol
CAS Number 1246820-48-3[4]4704-77-2[5]342611-01-2[6]
Molecular Formula C₃D₅H₂BrO₂[4]C₃H₇BrO₂[5]C₃D₅H₂ClO₂[6]
Molecular Weight 160.02 g/mol [4]154.99 g/mol [5]115.57 g/mol [7]
Chemical Purity >95% (typically by GC or NMR)[4]≥97% (typically by GC)≥98% (typically by GC or NMR)
Isotopic Purity ≥98% Deuterium EnrichmentNot Applicable≥98% Deuterium Enrichment
Method of Analysis NMR, GC-MS, Elemental AnalysisGC, Refractive IndexNMR, GC-MS, Elemental Analysis
Appearance Colorless to pale yellow liquid/oilColorless liquidColorless Oil[8]
Storage Conditions -20°C[4]2-8°C4°C[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques cited in the CoA are crucial for understanding how the quality parameters are verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Isotopic Enrichment

NMR spectroscopy is a primary technique for confirming the structure and assessing the isotopic enrichment of deuterated compounds.[9]

  • Objective: To confirm the chemical structure and determine the degree of deuteration.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: A known quantity of the standard is accurately weighed and dissolved in a suitable non-deuterated solvent (e.g., DMSO, Chloroform).

  • ¹H NMR Protocol:

    • Acquire a proton NMR spectrum.

    • Integrate the residual proton signals corresponding to the non-deuterated positions.

    • Compare the integrals to a known internal standard to confirm the concentration and identify any proton-containing impurities.

  • ²H (Deuterium) NMR Protocol:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals at chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

    • The relative integrals of the deuterium signals can be used to assess the isotopic distribution.[10]

  • Data Analysis: The isotopic enrichment is calculated by comparing the signal intensities of the residual protons to the signals of the deuterons.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a highly sensitive method for determining the chemical purity of volatile compounds like 3-Bromopropane-1,2-diol.

  • Objective: To separate and identify volatile impurities and confirm the identity of the main component.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-200.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the peak is compared to a reference spectrum for identity confirmation.[11][12]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

For analyzing potential non-volatile impurities, HPLC is a suitable technique, particularly for polar compounds.

  • Objective: To separate and quantify non-volatile impurities.

  • Instrumentation: HPLC system with a UV or RI detector.

  • HPLC Conditions:

    • Column: A polar-modified C18 column or a HILIC column for retaining polar analytes.[13][14]

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid to improve peak shape.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Refractive Index (RI).

  • Data Analysis: Purity is assessed by the area percentage of the main peak relative to any impurity peaks.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and comparison of this compound.

Experimental Workflow for Quality Verification cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Certification Receive Standard Receive Standard Accurate Weighing Accurate Weighing Receive Standard->Accurate Weighing Dissolution in Solvent Dissolution in Solvent Accurate Weighing->Dissolution in Solvent NMR Analysis NMR Analysis Dissolution in Solvent->NMR Analysis GC-MS Analysis GC-MS Analysis NMR Analysis->GC-MS Analysis Structure and Isotopic Purity Verification Structure and Isotopic Purity Verification NMR Analysis->Structure and Isotopic Purity Verification HPLC Analysis HPLC Analysis GC-MS Analysis->HPLC Analysis Chemical Purity Assessment Chemical Purity Assessment GC-MS Analysis->Chemical Purity Assessment Non-Volatile Impurity Check Non-Volatile Impurity Check HPLC Analysis->Non-Volatile Impurity Check Generate CoA Generate CoA Structure and Isotopic Purity Verification->Generate CoA Chemical Purity Assessment->Generate CoA Non-Volatile Impurity Check->Generate CoA Comparison of Key Quality Attributes cluster_deuterated This compound cluster_non_deuterated 3-Bromopropane-1,2-diol Internal Standard Internal Standard High Isotopic Purity High Isotopic Purity Internal Standard->High Isotopic Purity Ideal No Isotopic Purity No Isotopic Purity Internal Standard->No Isotopic Purity Alternative Co-elution with Analyte Co-elution with Analyte High Isotopic Purity->Co-elution with Analyte Accurate Matrix Effect Correction Accurate Matrix Effect Correction Co-elution with Analyte->Accurate Matrix Effect Correction Different Retention Time Different Retention Time No Isotopic Purity->Different Retention Time Inadequate Matrix Effect Correction Inadequate Matrix Effect Correction Different Retention Time->Inadequate Matrix Effect Correction

References

A Comparative Guide to Alternative Stable Isotope-Labeled Standards for Propanediol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of propanediol (1,2-propanediol and 1,3-propanediol) in complex biological matrices is a critical aspect of pharmaceutical research and development, toxicology studies, and industrial applications. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based bioanalysis. This guide provides an objective comparison of commonly used deuterated propanediol standards with alternative carbon-13 (¹³C)-labeled standards, supported by experimental principles and detailed analytical protocols.

The Critical Role of Internal Standards in Propanediol Analysis

In quantitative mass spectrometry, an internal standard is a compound added to a sample at a known concentration to correct for variations during the analytical process. These variations can arise from sample preparation (extraction, derivatization), chromatographic separation, and ionization in the mass spectrometer. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected by these variations in the same way. Stable isotope-labeled internal standards are considered the most effective for this purpose as they are chemically identical to the analyte, differing only in isotopic composition.

Comparison of Deuterated vs. ¹³C-Labeled Propanediol Standards

The most common SIL-IS for propanediol are deuterated forms, such as 1,2-propanediol-d₆ and 1,3-propanediol-d₆. However, ¹³C-labeled standards, for instance, 1,2-propanediol-¹³C₃, are emerging as a superior alternative. The key differences in their performance are summarized below.

FeatureDeuterated Propanediol (e.g., -d₆)¹³C-Labeled Propanediol (e.g., -¹³C₃)Rationale & References
Chemical Structure Hydrogen atoms are replaced with deuterium (²H).Carbon-12 atoms are replaced with carbon-13 (¹³C).General principle of isotopic labeling.
Synthesis & Cost Generally less expensive to synthesize.Typically more expensive due to the higher cost of ¹³C-labeled starting materials.The cost of ¹³C starting materials is significantly higher than that of deuterium sources.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with hydrogen in certain conditions.The C-C bond is highly stable, with no risk of isotopic exchange.The C-D bond is weaker than the C-H bond in some chemical environments.
Chromatographic Behavior Prone to a slight chromatographic shift (isotope effect), leading to different retention times from the unlabeled analyte.Co-elutes perfectly with the unlabeled analyte.The larger relative mass difference between hydrogen and deuterium can alter chromatographic behavior.
Matrix Effect Compensation Can be incomplete due to chromatographic shifts, leading to differential ion suppression or enhancement.More effective and reliable compensation as both the analyte and internal standard experience the same matrix environment at the same time.Incomplete co-elution can lead to inaccurate results if matrix effects vary across the chromatographic run.
Accuracy & Precision Generally provides good accuracy and precision.Offers superior accuracy and precision, especially in complex matrices.Perfect co-elution ensures more robust and accurate correction for matrix effects, leading to higher quality data.

Experimental Evidence: The Superiority of ¹³C-Labeled Internal Standards

Similarly, in the field of mycotoxin analysis, fully ¹³C-substituted internal standards are considered the best for quantification by LC-MS/MS-based methods.[2] The rationale is that the slight mass change with ¹³C-labeling does not significantly alter the physicochemical properties, leading to identical retention times and more accurate results compared to deuterated standards which can exhibit retention time shifts.[2]

Experimental Workflow and Protocols

A robust and validated experimental protocol is fundamental for reliable bioanalytical data. Below is a detailed methodology for the quantification of propanediol in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is adapted from a validated method for a propanediol derivative and can be applied to both deuterated and ¹³C-labeled standards.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS (Propanediol-d₆ or -¹³C₃) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas (Analyte and SIL-IS) Detect->Integrate Calculate Calculate Analyte/SIL-IS Ratio Integrate->Calculate Quantify Quantify Concentration (using Calibration Curve) Calculate->Quantify

Caption: A typical bioanalytical workflow for propanediol quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: GC-MS Analysis of Propanediol

This protocol is based on a validated method for the analysis of 3-chloro-1,2-propanediol and can be adapted for 1,2-propanediol and 1,3-propanediol.[3][4]

1. Materials and Reagents

  • Analytes: 1,2-Propanediol and/or 1,3-Propanediol

  • Internal Standards: 1,2-Propanediol-d₆ or 1,2-Propanediol-¹³C₃; 1,3-Propanediol-d₆ or 1,3-Propanediol-¹³C₃

  • Solvents: Acetonitrile (HPLC grade), Ethyl acetate (HPLC grade)

  • Derivatizing Agent (Optional, if required for improved chromatography): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Other: Deionized water, Blank biological matrix (e.g., human plasma)

2. Preparation of Standard and Quality Control (QC) Samples

  • Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve over the desired concentration range.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the blank biological matrix.

3. Sample Preparation

  • To 100 µL of the biological sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • (Optional Derivatization) Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Vortex and heat at 60°C for 30 minutes.

  • If not derivatized, reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., mobile phase).

  • Transfer the final solution to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • For 1,2-Propanediol: Monitor characteristic ions (e.g., m/z 45, 61, 76).

    • For 1,2-Propanediol-d₆: Monitor corresponding shifted ions (e.g., m/z 49, 67, 82).

    • For 1,2-Propanediol-¹³C₃: Monitor corresponding shifted ions (e.g., m/z 47, 63, 79).

    • (Note: Specific ions should be determined experimentally).

5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Logical Relationship Diagram: Choosing the Right Internal Standard

G cluster_start Analytical Goal cluster_decision Internal Standard Selection cluster_options Available Options cluster_factors Performance Factors cluster_outcome Expected Outcome Goal Accurate Quantification of Propanediol IS_Choice Choice of Stable Isotope-Labeled Internal Standard Goal->IS_Choice Deuterated Deuterated Propanediol (e.g., -d₆) IS_Choice->Deuterated Commonly Used C13 ¹³C-Labeled Propanediol (e.g., -¹³C₃) IS_Choice->C13 Alternative Coelution Co-elution with Analyte Deuterated->Coelution Slight Shift MatrixEffect Matrix Effect Compensation Deuterated->MatrixEffect Less Reliable Cost Cost and Availability Deuterated->Cost Lower Stability Isotopic Stability Deuterated->Stability Potential Exchange Deuterated_Outcome Good Accuracy, Potential for Isotope Effects Deuterated->Deuterated_Outcome C13->Coelution Identical C13->MatrixEffect More Reliable C13->Cost Higher C13->Stability High C13_Outcome Superior Accuracy, Robust Matrix Effect Correction C13->C13_Outcome

Caption: Decision-making flowchart for selecting an appropriate stable isotope-labeled internal standard for propanediol analysis.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in the quantitative analysis of propanediol. While deuterated standards are widely used and can provide acceptable performance, ¹³C-labeled standards offer significant advantages in terms of co-elution, matrix effect compensation, and isotopic stability. For high-stakes bioanalytical studies where the utmost accuracy and reliability are required, ¹³C-labeled propanediol standards represent the superior choice. The additional initial cost of ¹³C-labeled standards can be justified by the enhanced data quality and the reduced risk of analytical errors, particularly when dealing with complex biological matrices.

References

Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rigorous field of food analysis, ensuring the accuracy and reliability of quantitative data is paramount. This guide provides an objective comparison of deuterated internal standards against other analytical alternatives, supported by experimental data and a review of key regulatory guidelines. By delving into detailed methodologies and performance characteristics, this document serves as a critical resource for method development and validation in food safety testing.

The use of internal standards is a fundamental practice in analytical chemistry to correct for the variability inherent in sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard, especially for chromatographic techniques coupled with mass spectrometry (MS). Their nearly identical physicochemical properties to the target analyte allow them to effectively compensate for matrix effects, extraction inconsistencies, and instrument variability, leading to enhanced precision and accuracy.

Regulatory Landscape: A Harmonized Approach to Quality Data

Regulatory bodies across the globe emphasize the importance of robust and validated analytical methods for food safety. While specific guidelines for deuterated standards in food analysis are often embedded within broader method validation documents, the principles are clear: the internal standard should mimic the analyte's behavior as closely as possible.

The European Union's guidance document, SANTE/11312/2021 , which outlines analytical quality control and method validation procedures for pesticide residue analysis in food and feed, explicitly discusses the use of isotopically labeled internal standards.[1][2] This document acknowledges that while SIL-ISs can compensate for recovery and matrix effects, their performance must be carefully validated.[1][2] It also cautions that for deuterated standards, the potential for hydrogen-deuterium exchange should be considered, as it could impact quantitative results.[1]

In the United States, the Food and Drug Administration (FDA) provides its "Guidelines for the Validation of Chemical Methods for the Foods Program," which underscores the need for methods to be fit for their intended purpose.[1][3] The FDA's Chemical Analytical Manual (CAM) includes numerous validated methods that employ deuterated internal standards for the analysis of contaminants, such as the determination of pentobarbital in pet food ingredients.[4][5] These methods highlight the agency's acceptance and reliance on the use of deuterated standards to ensure accurate quantification in complex food matrices.[4][5]

The AOAC INTERNATIONAL also provides guidelines for method validation, including for dietary supplements and botanicals, which can be adapted for food analysis.[6] Their performance requirements for analytical methods often necessitate the use of internal standards to achieve the desired levels of accuracy and precision.

Performance Comparison: Deuterated Standards vs. Alternatives

The superiority of deuterated internal standards over other common alternatives, such as structural analogs, is well-documented in scientific literature. The key advantage lies in the co-elution of the deuterated standard with the native analyte, which ensures that both experience similar matrix effects during ionization in the mass spectrometer.

Table 1: Comparison of Internal Standard Types in Food Analysis

FeatureDeuterated Internal StandardStructural Analog Internal StandardNo Internal Standard (External Standard)
Principle Analyte with one or more hydrogen atoms replaced by deuterium. Nearly identical chemical and physical properties to the analyte.A different molecule with similar chemical and physical properties to the analyte.Calibration curve is generated from standards prepared in a clean solvent.
Matrix Effect Compensation Excellent, due to co-elution and identical ionization behavior.Partial to good, but can be unpredictable as ionization efficiency may differ from the analyte.Poor, highly susceptible to matrix-induced signal suppression or enhancement.
Recovery Correction Excellent, as it mimics the analyte's behavior during extraction and cleanup.Partial to good, but differences in properties can lead to different recovery rates.None.
Accuracy & Precision HighModerate to HighLow to Moderate
Cost HighModerateLow
Availability Can be limited for some analytes.Generally more available than deuterated standards.Not applicable.
Regulatory Acceptance Widely accepted and often preferred by regulatory bodies.[1][4][7]Accepted, but may require more extensive validation to demonstrate its suitability.Generally not accepted for complex matrices without additional validation steps like matrix-matched calibration.

Table 2: Experimental Data on the Performance of Deuterated Internal Standards in Food Matrices

Analyte(s)Food MatrixInternal Standard TypeRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Pesticides (59 compounds)Cannabis FlowerDeuterated AnalogsWithin 25% accuracy< 20[8][9]
Pesticides (59 compounds)Cannabis EdiblesDeuterated AnalogsWithin 25% accuracy< 20[8][9]
Mycotoxins (11 compounds)Animal Feed¹³C-labeled and DeuteratedNot specifiedNot specified[10]
Deoxynivalenol (DON)Wheat and Maize¹³C-labeled DON95 ± 3 (Wheat), 99 ± 3 (Maize)Not specified[11][12]
Deoxynivalenol (DON)Wheat and MaizeNo Internal Standard29 ± 6 (Wheat), 37 ± 5 (Maize)Not specified[11][12]
Pesticides (764 compounds)TomatoDeuterated Analogs40 - 120 (for 95% of analytes)< 20 (for 96% of compounds)[13]

Experimental Protocols: A Closer Look at Methodology

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique in pesticide residue analysis, and its combination with deuterated standards provides a robust workflow.[14][15][16][17]

Protocol: Multi-Residue Pesticide Analysis in Fruit using QuEChERS and LC-MS/MS

This protocol is a generalized example based on common practices and guidelines such as SANTE/11312/2021.[13]

1. Sample Preparation and Homogenization:

  • Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube.

  • For recovery experiments, spike the sample with a known concentration of pesticide standards.

2. Internal Standard Spiking:

  • Add a known amount of the deuterated internal standard mixture to the sample. The concentration should be in the mid-range of the expected analyte concentrations.

3. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

5. Analysis:

  • Take an aliquot of the cleaned extract for LC-MS/MS analysis.

  • The final extract is typically diluted with a suitable solvent before injection.

Visualizing the Workflow and Decision-Making Process

To further clarify the application and selection of deuterated standards, the following diagrams illustrate a typical analytical workflow and the logical process for choosing an appropriate internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Food Sample spike_is Spike with Deuterated Internal Standard sample->spike_is extraction QuEChERS Extraction spike_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_proc Data Processing (Analyte/IS Ratio) lcms->data_proc quant Quantification data_proc->quant

A typical workflow for food analysis using a deuterated internal standard.

is_selection node_rect node_rect start Need for Internal Standard? sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->sil_available Yes deuterated_pref Is a Deuterated IS suitable? sil_available->deuterated_pref Yes analog_available Is a Structural Analog IS available? sil_available->analog_available No deuterated_pref->node_rect Use Deuterated IS c13_n15 Consider ¹³C or ¹⁵N labeled IS deuterated_pref->c13_n15 No (e.g., H/D exchange risk) c13_n15->node_rect Use ¹³C or ¹⁵N IS validate_analog Thoroughly validate Analog IS analog_available->validate_analog Yes matrix_matched Use Matrix-Matched Calibration analog_available->matrix_matched No validate_analog->node_rect Use Validated Analog IS matrix_matched->node_rect Rely on Matrix-Matched Standards

Decision tree for selecting an appropriate internal standard in food analysis.

Conclusion

The use of deuterated internal standards represents a powerful strategy for achieving the highest levels of accuracy and precision in the quantitative analysis of food contaminants. Regulatory bodies such as the FDA and those in the European Union recognize the value of stable isotope-labeled internal standards in robust method validation. While the initial cost of deuterated standards may be higher than alternatives, the resulting data quality, method robustness, and reduced need for sample reanalysis often justify the investment, particularly in a regulated environment where data integrity is non-negotiable. As analytical instrumentation continues to improve in sensitivity, the judicious use of deuterated internal standards will remain a cornerstone of high-quality food safety analysis.

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromopropane-1,2-diol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromopropane-1,2-diol-d5 (CAS No. 1246820-48-3). Given that this is a deuterated form of 3-Bromopropane-1,2-diol (CAS No. 4704-77-2), this guide adheres to the safety protocols established for the non-labeled, parent compound, which is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2]

Hazard Identification and GHS Classification

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Remarks
Eyes/Face Safety goggles and face shieldGoggles should be tightly fitting. A face shield provides an additional layer of protection against splashes.[1][3]
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.[3]
Lab coat or chemical-resistant apronTo protect against splashes and contamination of personal clothing.[3]
Respiratory NIOSH-approved respiratorUse in a well-ventilated area. A respirator with an appropriate cartridge for organic vapors is necessary if ventilation is inadequate or if aerosols are generated.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Verify that the label information matches the product ordered.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Recommended storage temperatures vary, with some sources suggesting refrigeration at 2-8°C or freezing at -20°C.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

3. Handling and Use:

  • Ventilation: Always handle this compound in a chemical fume hood to minimize the inhalation of potential vapors.[1][3]

  • Avoiding Contact: Implement all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][3]

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[1]

  • Collect the absorbed material into a suitable, labeled container for disposal.

5. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

6. Disposal:

  • Dispose of the compound and any contaminated materials through an approved waste disposal plant.[1]

  • Do not allow the material to contaminate ground water systems or enter the sewer system.[1]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Experimental Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Exposure handle_reaction->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose spill_response Contain & Absorb emergency_spill->spill_response exposure_response Administer First Aid emergency_exposure->exposure_response spill_response->cleanup_waste

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.